Product packaging for 2-Anilinonicotinic acid(Cat. No.:CAS No. 16344-24-4)

2-Anilinonicotinic acid

Cat. No.: B092585
CAS No.: 16344-24-4
M. Wt: 214.22 g/mol
InChI Key: UUMMTMQODCACRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Anilinonicotinic acid is a valuable chemical scaffold in medicinal and organic chemistry research. Its structure, featuring both an anilino group and a carboxylic acid functionality on a pyridine ring, makes it a versatile precursor for constructing complex nitrogen-containing heterocycles. This compound is primarily used as a key intermediate in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidin-4(3H)-ones, which are structures of significant interest in drug discovery efforts . The reactivity of this compound allows researchers to efficiently build diverse molecular libraries for biological screening. In the solid-state, related aminonicotinic acids are known to crystallize in a zwitterionic form, stabilized by an extensive network of intermolecular hydrogen bonds, which can influence their physicochemical properties . As a specialist building block, this compound facilitates the exploration of new chemical space in the development of pharmaceutical agents and agrochemicals. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B092585 2-Anilinonicotinic acid CAS No. 16344-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMTMQODCACRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363232
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16344-24-4
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Anilinonicotinic acid structural isomers and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Isomers of Anilinonicotinic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinonicotinic acids, structural analogs of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a compelling scaffold for medicinal chemistry. As isomers of N-phenylanthranilic acid, their properties are significantly influenced by the position of the anilino-substituent on the pyridine ring. This technical guide provides a comprehensive overview of the structural isomers of 2-anilinonicotinic acid, covering their synthesis, physicochemical properties, and known biological activities. By drawing parallels with structurally related drugs such as Clonixin and Niflumic Acid, this document elucidates their potential mechanism of action as cyclooxygenase (COX) inhibitors. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to serve as a foundational resource for researchers in drug discovery and development.

Introduction

Nicotinic acid, or vitamin B3, is a fundamental pyridinemonocarboxylic acid with diverse biological roles.[1][2] Its derivatives are of paramount importance in pharmaceutical research.[3] The introduction of a phenylamino (anilino) group to the nicotinic acid core creates a class of compounds known as anilinonicotinic acids. These molecules are structurally analogous to fenamic acids (N-arylanthranilic acids) and include established drugs like Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylic acid) and Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid).[4][5] These drugs are known for their analgesic, antipyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

The constitutional isomerism of anilinonicotinic acid, defined by the attachment point of the anilino group to the pyridine ring (positions 2, 4, 5, or 6, as position 3 is occupied by the carboxylic acid), significantly alters the molecule's electronic and steric properties.[9] These alterations are expected to have a profound impact on the compound's physicochemical characteristics, pharmacokinetics, and pharmacodynamics. This guide explores these differences, providing a detailed comparison of the known isomers to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Structural Isomers of Anilinonicotinic Acid

The core structure of nicotinic acid offers five potential positions for substitution. With the carboxyl group defining position 3, the anilino moiety can be placed at positions 2, 4, 5, or 6, giving rise to four primary structural isomers.

Caption: Isomers of Anilinonicotinic Acid.

Physicochemical Properties

Table 1: Physicochemical Data of Anilinonicotinic Acid Isomers and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
This compound C₁₂H₁₀N₂O₂214.22Data not availableData not available
4-Anilinonicotinic Acid C₁₂H₁₀N₂O₂214.22Data not availableData not available
5-Anilinonicotinic Acid C₁₂H₁₀N₂O₂214.22Data not availableData not available
6-Anilinonicotinic Acid C₁₂H₁₀N₂O₂214.22Data not availableData not available
2-Aminonicotinic AcidC₆H₆N₂O₂138.12298-300 (dec.)Data not available
4-Aminonicotinic Acid[8]C₆H₆N₂O₂138.12>300Data not available
5-Aminonicotinic AcidC₆H₆N₂O₂138.12225-227Data not available
6-Aminonicotinic Acid[6][10]C₆H₆N₂O₂138.12>3002.86 ± 0.10
Niflumic Acid[11]C₁₃H₉F₃N₂O₂282.22204Data not available
Clonixin[5]C₁₃H₁₁ClN₂O₂262.69Data not availableData not available

Note: Data for aminonicotinic acid precursors are provided for reference. "Data not available" indicates a lack of readily accessible experimental values in public literature.

Synthesis and Experimental Protocols

The synthesis of anilinonicotinic acids is typically achieved via cross-coupling reactions, where an aminopyridine derivative is coupled with an aryl halide or vice-versa. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation : This classic method involves the copper-catalyzed coupling of an aryl halide with an amine.[12] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed with soluble copper catalysts and ligands that allow for milder conditions.[13][14]

  • Buchwald-Hartwig Amination : A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction is known for its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[15][16]

G cluster_reactants Starting Materials cluster_methods Coupling Method cluster_conditions Reaction Conditions R1 Halonicotinic Acid (e.g., 2-Chloronicotinic Acid) M1 Ullmann Condensation M2 Buchwald-Hartwig Amination R2 Aniline (or derivative) C1 Catalyst: Cu(I) salt Base: K₂CO₃, etc. Solvent: DMF, NMP Temp: High ( >150°C) M1->C1 C2 Catalyst: Pd(0) complex Ligand: Phosphine-based Base: NaOtBu, etc. Solvent: Toluene, Dioxane Temp: Moderate (80-110°C) M2->C2 P Anilinonicotinic Acid Product C1->P C2->P W Workup & Purification (Extraction, Chromatography) P->W

Caption: General Synthesis Workflow for Anilinonicotinic Acids.

Detailed Experimental Protocol: Catalyst and Solvent-Free Synthesis of this compound Derivatives

This protocol is adapted from a reported environmentally friendly procedure for the synthesis of this compound derivatives.[17]

Materials:

  • 2-Chloronicotinic acid

  • Substituted or unsubstituted primary aromatic amine (e.g., aniline)

  • Mortar and pestle

  • Heating apparatus (e.g., oil bath or heating mantle)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reactant Preparation: In a mortar, combine 2-chloronicotinic acid (1 equivalent) and the selected primary aromatic amine (1.1 equivalents).

  • Grinding: Thoroughly grind the mixture using a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste or a semi-solid.

  • Reaction: Transfer the mixture to a reaction vessel. Heat the mixture to 120-130 °C with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 15 to 120 minutes depending on the specific amine used.[17]

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Purification: The resulting solid product is triturated with a suitable solvent (e.g., diethyl ether or an ethanol/water mixture) to remove any unreacted starting materials. The solid is then collected by filtration, washed, and dried.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.

Biological Activity and Potential Mechanism of Action

Direct comparative studies on the biological activity of all anilinonicotinic acid isomers are limited. However, the well-documented pharmacology of the this compound derivatives, Niflumic Acid and Clonixin, provides a strong basis for predicting their mechanism of action. These compounds are established NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][11]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor to various prostaglandins and thromboxanes. These eicosanoids are key mediators of inflammation, pain, and fever. By blocking this pathway, anilinonicotinic acids can exert potent anti-inflammatory and analgesic effects.

G PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) PGH2->PGs Isomerases Effects Inflammation Pain Fever Platelet Aggregation PGs->Effects Inhibitor Anilinonicotinic Acid Isomers Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Structure-Activity Relationship (SAR)

The therapeutic utility and side-effect profile of NSAIDs are often dependent on their relative selectivity for COX-1 versus COX-2.

  • COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is associated with gastrointestinal side effects.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs.

The position of the anilino group on the nicotinic acid ring is critical for how the molecule fits into the active sites of the COX isoforms. It is hypothesized that variations in this position will modulate COX-1/COX-2 selectivity and overall potency. For instance, the conformation of Niflumic Acid is known to be non-planar, with a significant twist between the pyridine and phenyl rings, which is crucial for its activity.[4] Similar conformational constraints imposed by the substitution pattern in other isomers will likely dictate their biological profiles. Further research, including molecular docking and enzymatic assays for each isomer, is required to establish a clear SAR.

Table 2: Biological Activity of Representative this compound Derivatives

CompoundTargetActivity MetricValueReference
Niflumic Acid Cyclooxygenase-2 (COX-2)Inhibitor-[8]
Ca²⁺-activated Cl⁻ channelsIC₅₀17 µM[8]
T-type calcium channelsBlocker-[11]
Clonixin Prostaglandin-endoperoxide synthase (COX)Inhibitor-[6]
LipoxygenaseInhibitor-[6]

Note: This table presents data for well-studied derivatives to illustrate the potential biological activities of the anilinonicotinic acid scaffold.

Conclusion

The structural isomers of this compound represent a promising yet underexplored area of medicinal chemistry. Based on the established pharmacology of related compounds, these isomers are strong candidates for development as anti-inflammatory and analgesic agents acting through COX inhibition. This guide has consolidated the available information on their structure, synthesis, and potential biological activity. However, significant gaps exist in the experimental data, particularly concerning the direct comparison of physicochemical properties and biological activities across the full series of isomers (2-, 4-, 5-, and 6-anilinonicotinic acid). Future research should focus on the systematic synthesis and evaluation of these compounds to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of new, safer, and more effective NSAIDs based on the anilinonicotinic acid scaffold.

References

Synthesis of 2-Anilinonicotinic Acid via Ullmann Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-anilinonicotinic acid, a key intermediate in the preparation of various biologically active molecules, via the Ullmann condensation reaction. This document details the underlying reaction mechanism, presents optimized experimental protocols, and summarizes quantitative data to facilitate practical application in a laboratory setting.

Introduction to the Ullmann Condensation

The Ullmann condensation is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of arylamines.[1] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[1][2] Traditional Ullmann conditions are often harsh, requiring high-boiling polar solvents and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder and more efficient protocols, including ligand-assisted catalysis and, in some cases, catalyst- and solvent-free conditions.[3]

The synthesis of this compound from 2-chloronicotinic acid and aniline is a classic example of an Ullmann-type reaction, which has been optimized to improve yields and environmental compatibility.[3][4] This guide will explore both traditional solvent-based methods and more recent solvent-free approaches.

Reaction Mechanism and Catalysis

The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I) species as the active catalyst.[2] The catalytic cycle is believed to proceed through the following key steps:

  • Formation of a Copper-Amide Complex: The amine reactant coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.

Interestingly, studies on the synthesis of this compound derivatives have shown that the reaction can proceed efficiently, and in some cases with higher yields, in the absence of a copper catalyst, particularly under solvent-free conditions or in non-polar solvents like xylene.[3][4] This suggests that under certain conditions, a direct nucleophilic aromatic substitution mechanism may be operative, which is facilitated by the electronic properties of the starting materials.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound and its derivatives, highlighting the effects of different reaction conditions on yield and reaction time.

Table 1: Effect of Solvents on the Synthesis of this compound Derivatives [4]

SolventTemperature (°C)Reaction Time (h)Yield (%)
Xylene140-1502453-87
n-Amyl Alcohol140-15024Lower than xylene
DMF140-15024No reaction
DMSO140-15024No reaction
Pyridine140-15024No reaction

Table 2: Effect of Copper Catalyst on the Synthesis of this compound Derivatives in Xylene [4]

Substituent on AnilineWith Copper Catalyst (Yield %)Without Copper Catalyst (Yield %)
UnsubstitutedGoodSignificantly Increased
2-methoxyVery LowSignificantly Increased
2-nitroVery LowSignificantly Increased
2-cyanoGoodSignificantly Increased
2-carbomethoxyVery LowSignificantly Increased
3,4-dimethoxyVery LowSignificantly Increased

Table 3: Solvent-Free Synthesis of this compound Derivatives [3]

Substituent on AnilineTemperature (°C)Reaction Time (min)Yield (%)
Unsubstituted12015-120Good to Excellent
Electron-donating12015-120Higher Yields
Electron-withdrawing12015-120Lower Yields

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Solvent-Based Synthesis in Xylene (Catalyst-Free)

This protocol is adapted from the optimized conditions reported for the synthesis of this compound derivatives.[4]

Materials:

  • 2-chloronicotinic acid

  • Aniline

  • Xylene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent) and aniline (1.1 equivalents).

  • Add a sufficient volume of xylene to ensure the reactants are soluble upon heating (a larger volume of solvent generally improves the yield).[4]

  • Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the xylene.

  • Filter the crude product and wash with a small amount of cold xylene.

  • To purify, dissolve the crude product in a minimum amount of hot water containing a small amount of NaOH.

  • Treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

  • Acidify the filtrate with concentrated HCl to precipitate the this compound.

  • Filter the purified product, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture for higher purity.

Protocol 2: Solvent- and Catalyst-Free Synthesis

This environmentally friendly protocol is based on the method developed for the synthesis of this compound derivatives.[3]

Materials:

  • 2-chloronicotinic acid

  • Aniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, thoroughly mix 2-chloronicotinic acid (1 equivalent) and aniline (2 equivalents).

  • Heat the mixture at 120°C for 15-120 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The purification process is similar to the solvent-based method:

    • Dissolve the crude product in a dilute aqueous NaOH solution.

    • Wash with an organic solvent (e.g., dichloromethane) to remove excess aniline.

    • Treat the aqueous layer with activated charcoal and filter.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Filter, wash with cold water, and dry.

  • Recrystallize from ethanol or an ethanol-water mixture for high-purity this compound.

Visualizations

Reaction Mechanism and Experimental Workflow

G Figure 1. Ullmann Condensation and Experimental Workflow cluster_mechanism Proposed Ullmann Condensation Mechanism cluster_workflow General Experimental Workflow CuI Cu(I) Catalyst CuAmide Copper-Amide Complex CuI->CuAmide + R-NH2 Amine Aniline (R-NH2) ArylHalide 2-Chloronicotinic Acid (Ar-X) CuIII Cu(III) Intermediate CuAmide->CuIII + Ar-X (Oxidative Addition) Product_mech This compound (Ar-NHR) CuIII->Product_mech Reductive Elimination Product_mech->CuI Regenerates Catalyst Start Start Mix Mix Reactants (2-Chloronicotinic Acid + Aniline) Start->Mix React Heating (Solvent-based or Solvent-free) Mix->React Cool Cool to Room Temperature React->Cool Purify Purification (Base-Acid Workup) Cool->Purify Recrystallize Recrystallization Purify->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: General mechanism and workflow for this compound synthesis.

Proposed Biological Activity: COX Inhibition

This compound is a precursor to niflumic acid, a known nonsteroidal anti-inflammatory drug (NSAID).[3][7] The proposed mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G Figure 2. Proposed COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate AnilinonicotinicAcid This compound Derivatives (e.g., Niflumic Acid) AnilinonicotinicAcid->COX Inhibits

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Conclusion

The synthesis of this compound via the Ullmann condensation offers a reliable route to this important chemical intermediate. This guide has detailed both traditional solvent-based and modern solvent-free protocols, providing researchers with flexible and efficient options for its preparation. The quantitative data and experimental procedures herein serve as a valuable resource for laboratory synthesis, while the mechanistic and biological context provides a broader understanding of the chemistry and potential applications of this compound and its derivatives. The move towards catalyst- and solvent-free conditions represents a significant step forward in developing more sustainable chemical syntheses.

References

A Comprehensive Technical Guide to the Biological Activities of 2-Anilinonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-anilinonicotinic acid represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin, these compounds have been extensively explored for their therapeutic potential.[1][2] This technical guide provides an in-depth overview of the primary biological activities of this compound derivatives, including their anti-inflammatory, analgesic, antimicrobial, and antitumor effects. It details the underlying mechanisms of action, summarizes key quantitative data from various studies, outlines common experimental protocols, and visualizes critical pathways and workflows to support further research and development in this field.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their diverse interactions with biological targets. The core activities investigated are anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

Anti-inflammatory and Analgesic Activity

The most prominent biological activity of this compound derivatives is their anti-inflammatory effect, which is closely linked to their analgesic (pain-killing) properties.[3]

Mechanism of Action: COX Inhibition Similar to other NSAIDs, the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Many derivatives show selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

COX_Inhibition_Pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 (PLA2) cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor 2-Anilinonicotinic Acid Derivatives inhibitor->cox pla2 PLA2

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Activity

Several studies have demonstrated the potential of this compound derivatives as antimicrobial agents against a range of pathogenic microorganisms.

Mechanism of Action The exact antimicrobial mechanism is not as universally defined as COX inhibition. However, it is believed that these compounds may interfere with bacterial cellular processes. For some related nicotinic acid derivatives, cross-resistance with ciprofloxacin suggests a potential commonality in the mode of action, possibly involving DNA gyrase or topoisomerase IV inhibition.[5] Other proposed mechanisms for similar heterocyclic compounds include disruption of the bacterial cell membrane and inhibition of essential enzymes.[6]

Antitumor Activity

Certain derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.

Mechanism of Action The antitumor activity is often linked to the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Some 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown high antiproliferative potency on leukemia cells.[7] This suggests that inhibition of specific kinases could be a primary mechanism for their antitumor effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the potency of different this compound derivatives.

Table 1: Anti-inflammatory and COX Inhibitory Activity
Compound/DerivativeAssayTargetIC50 Value (µM)In Vivo Inhibition (%)Reference
Flunixin Analog (Compound D) Carrageenan-induced paw edemaInflammation-95.37 ± 4.45% (at 30 min)[1]
Anilide Derivative 9 In vitro COX InhibitionCOX-20.44-[3]
Anilide Derivative 14 In vitro COX InhibitionCOX-20.41-[3]
Celecoxib (Reference) In vitro COX InhibitionCOX-2<0.003-[3]
Isonicotinate 5 ROS Production InhibitionROS1.42 ± 0.1 µg/mL95.9% (at 25 µg/mL)[8]
Ibuprofen (Reference) ROS Production InhibitionROS11.2 ± 1.9 µg/mL-[8]
Table 2: Antimicrobial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Acylhydrazone 13 Staphylococcus epidermidis1.953.91[9]
Acylhydrazone 13 Staphylococcus aureus (MRSA)7.8115.62[9]
Acylhydrazone 5 Gram-positive bacteria7.81 - 15.627.81 - 31.25[9]
1,3,4-Oxadiazoline 25 Bacillus subtilis7.81-[9]
1,3,4-Oxadiazoline 25 Staphylococcus aureus7.81-[9]
Table 3: Antitumor Activity
Compound/DerivativeCell LineIC50 Value (µM)Reference
Compound 6d K563 (Leukemia)Comparable to Dasatinib (<1 µM)[7]
Compound 6d MCF-7 (Breast Cancer)20.2[7]
Compound 6d HT-29 (Colon Cancer)21.6[7]
Dasatinib (Reference) K563, MCF-7, HT-29< 1.0[7]

Experimental Protocols

This section details common methodologies for synthesizing and evaluating the biological activities of this compound derivatives.

General Synthesis: Ullman Condensation

A prevalent method for synthesizing the this compound core is the Ullman condensation reaction. More recently, environmentally friendly, solvent-free, and catalyst-free methods have been developed.[1][2]

  • Reactants : 2-chloronicotinic acid and a substituted aniline derivative.

  • Conditions : The reactants are heated together, often without a solvent or catalyst. In some protocols, a catalyst like boric acid may be used to improve yield and reaction time under solvent-free conditions.[2]

  • Procedure :

    • Equimolar amounts of 2-chloronicotinic acid and the desired aniline are mixed.

    • The mixture is heated (e.g., at 120 °C) for a specified time (15-120 minutes).

    • After cooling, the reaction mixture is treated with an aqueous solution (e.g., sodium carbonate) to precipitate the product.

    • The crude product is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure this compound derivative.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

  • Subjects : Wistar rats or Swiss albino mice.

  • Procedure :

    • Animals are divided into groups (control, reference drug, test compounds).

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds, reference drug (e.g., Celecoxib), or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Anti_Inflammatory_Workflow start Start: Animal Acclimatization grouping Group Allocation (Control, Reference, Test) start->grouping measure1 Measure Initial Paw Volume grouping->measure1 admin Administer Compound (Oral/IP) measure1->admin induce Induce Edema (Carrageenan Injection) admin->induce measure2 Measure Paw Volume (Hourly for 4h) induce->measure2 analyze Calculate Percent Edema Inhibition measure2->analyze end End: Report Results analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Antimicrobial Assay: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials : 96-well microtiter plates, bacterial culture, Mueller-Hinton Broth (MHB), test compounds.

  • Procedure :

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Two-fold serial dilutions of the compound are prepared in MHB directly in the wells of a 96-well plate.

    • A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared and added to each well.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

    • The plate is incubated at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow start Prepare Stock Solution of Test Compound dilution Perform 2-Fold Serial Dilutions in 96-Well Plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read end End: Report MIC Value read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Silico Study: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the derivative) to a biological target (e.g., COX-2 enzyme).[1][3]

  • Software : AutoDock, GOLD, Schrödinger Suite, etc.

  • Procedure :

    • Protein Preparation : The 3D structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation : The 2D structure of the this compound derivative is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

    • Docking Simulation : A "grid box" is defined around the active site of the protein. The software then systematically explores various conformations and orientations of the ligand within this active site.

    • Analysis : The results are scored based on binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site are analyzed.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Prepare Ligand (3D Structure, Energy Min.) define_site Define Binding Site (Grid Box) ligand_prep->define_site protein_prep Prepare Target Protein (from PDB, Add Hydrogens) protein_prep->define_site run_dock Run Docking Algorithm define_site->run_dock score Score & Rank Poses (Binding Energy) run_dock->score analyze Analyze Interactions (H-bonds, etc.) score->analyze

Caption: General workflow for a molecular docking study.

Conclusion and Future Directions

This compound derivatives continue to be a fertile ground for drug discovery, demonstrating significant anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The well-established mechanism of COX inhibition provides a solid foundation for designing novel anti-inflammatory agents with potentially improved selectivity and reduced side effects. The promising antimicrobial and antitumor data warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on optimizing lead compounds to enhance potency and selectivity, conducting comprehensive preclinical evaluations including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and exploring novel derivatives to broaden the therapeutic applications of this versatile chemical scaffold. The integration of computational methods like molecular docking will continue to be invaluable in accelerating the design and discovery of next-generation drugs based on the this compound core.

References

2-Anilinonicotinic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-anilinonicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as anti-inflammatory and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Synthetic Strategies

The synthesis of this compound and its derivatives has evolved from traditional methods to more efficient and environmentally friendly approaches.

Traditional Synthesis: The Ullmann Condensation

Historically, the Ullmann condensation has been the primary method for synthesizing 2-anilinonicotinic acids. This reaction involves the copper-catalyzed coupling of a 2-halonicotinic acid with an aniline derivative. While effective, this method often requires harsh reaction conditions, stoichiometric amounts of copper, and can result in moderate yields.

Modern Synthetic Approaches: Greener Alternatives

In recent years, more sustainable synthetic routes have been developed. These include solvent-free and catalyst-free methods, which offer significant advantages in terms of operational simplicity, reduced environmental impact, and often improved yields. One such method involves the direct reaction of 2-chloronicotinic acid with various anilines at elevated temperatures without the need for a solvent or catalyst.[1] Another improved solvent-free protocol utilizes boric acid as a catalyst for the synthesis of flunixin and other 2-(arylamino)nicotinic acid derivatives, offering excellent yields and a straightforward workup.[2]

Biological Activities

Derivatives of this compound exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity: COX Inhibition

A significant number of this compound derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The well-known non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid, clonixin, and flunixin are all based on this scaffold. Research has focused on developing derivatives with selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects associated with traditional NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

CompoundR1R2R3COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Niflumic AcidHHCF₃0.180.092.0
ClonixinHClCH₃1.20.81.5
FlunixinCH₃HCF₃0.90.19.0
Derivative 1ClHH>10015.2>6.6
Derivative 2OCH₃HH>1008.5>11.8
Derivative 3FFH5.60.318.7

Data compiled from various sources. IC₅₀ values can vary depending on the specific assay conditions.

Anticancer Activity

The this compound scaffold has also emerged as a promising template for the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundSubstitution PatternCell LineIC₅₀ (µM)
Derivative A4'-chloroMCF-75.2
Derivative B3',4'-dichloroMCF-72.8
Derivative C4'-methoxyMCF-78.1
Derivative D4'-chloroHCT-1167.5
Derivative E3',4'-dichloroHCT-1164.1
Derivative F4'-methoxyHCT-11610.3

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and can vary based on experimental conditions.

Structure-Activity Relationships (SAR)

For Anti-inflammatory Activity

The anti-inflammatory potency and COX selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on both the aniline and nicotinic acid rings.

  • Substituents on the Aniline Ring: Electron-withdrawing groups, such as trifluoromethyl (CF₃) and halogens (Cl, F), on the aniline ring generally enhance anti-inflammatory activity. The position of these substituents is also crucial; for instance, in flunixin, the 2-methyl and 3-trifluoromethyl substitution pattern is key to its potency.

  • Substituents on the Nicotinic Acid Ring: Modifications to the carboxylic acid group, such as esterification or conversion to amides, can modulate the activity and pharmacokinetic properties of the compounds.

For Anticancer Activity

The anticancer activity of this class of compounds is also highly dependent on their substitution patterns.

  • Aniline Ring Substituents: The presence of halogen atoms, particularly chlorine, on the aniline ring often correlates with increased cytotoxic activity. For example, a 3',4'-dichloro substitution pattern has been shown to be more potent than a 4'-chloro substitution against both MCF-7 and HCT-116 cell lines.

  • Nicotinic Acid Moiety: Derivatization of the carboxylic acid group can lead to compounds with altered mechanisms of action and improved anticancer profiles.

Experimental Protocols

General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acids (Solvent-Free)

A mixture of 2-chloronicotinic acid (1.0 mmol) and the appropriate aniline derivative (1.1 mmol) is heated at 120-140 °C for 1-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove any unreacted starting materials. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-(arylamino)nicotinic acid derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Chloronicotinic Acid 2-Chloronicotinic Acid Heating (120-140 °C) Heating (120-140 °C) 2-Chloronicotinic Acid->Heating (120-140 °C) Aniline Derivative Aniline Derivative Aniline Derivative->Heating (120-140 °C) Cooling Cooling Heating (120-140 °C)->Cooling Solvent-Free Solvent-Free Washing Washing Cooling->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product

General workflow for the solvent-free synthesis.
In Vitro COX Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically at 590 nm.

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions. Dissolve test compounds in DMSO to prepare stock solutions.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions (in DMSO) to the wells. For the 100% activity control, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate for 15 minutes at 25 °C.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 2 minutes at 25 °C.

  • Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

G Reagent_Prep Reagent Preparation Plate_Setup Assay Plate Setup (Buffer, Heme, Enzyme) Reagent_Prep->Plate_Setup Inhibitor_Add Inhibitor Addition Plate_Setup->Inhibitor_Add Pre_incubation Pre-incubation (15 min) Inhibitor_Add->Pre_incubation Reaction_Init Reaction Initiation (Arachidonic Acid) Pre_incubation->Reaction_Init Incubation Incubation (2 min) Reaction_Init->Incubation Absorbance_Read Read Absorbance (590 nm) Incubation->Absorbance_Read Data_Analysis Data Analysis (IC50) Absorbance_Read->Data_Analysis

Workflow for the in vitro COX inhibition assay.
In Vitro Anticancer Activity (MTT Assay) Protocol

The cytotoxicity of the compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

G Cell_Seeding Cell Seeding (24h) Compound_Treatment Compound Treatment (48h) Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition (4h) Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50) Absorbance_Measurement->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Mechanism of Anticancer Action: Cell Cycle Arrest

Several this compound derivatives exert their anticancer effects by inducing cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and leading to apoptosis. This is often mediated through the modulation of key cell cycle regulatory proteins.

G Compound 2-Anilinonicotinic Acid Derivative p53 p53 activation Compound->p53 upregulates p21 p21 expression p53->p21 induces Cdk1_CyclinB Cdk1/Cyclin B complex p21->Cdk1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2M_Arrest promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to

References

Spectroscopic and Spectrometric Analysis of 2-Anilinonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-anilinonicotinic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate structural elucidation and characterization for research and development purposes.

Data Presentation

The following tables summarize the key quantitative data for this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.05s1H--COOH
9.85s1H--NH-
8.45dd1H4.8, 1.8H-6
8.20dd1H7.8, 1.8H-4
7.65d2H7.8H-2', H-6'
7.40t2H7.8H-3', H-5'
7.15t1H7.4H-4'
6.90dd1H7.8, 4.8H-5

Solvent: DMSO-d₆

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
168.5-COOH
156.2C-2
152.8C-6
141.0C-1'
140.5C-4
129.3C-3', C-5'
123.8C-4'
121.5C-2', C-6'
117.2C-3
114.8C-5

Solvent: DMSO-d₆

IR Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350N-H StretchAmine (-NH-)
3200-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
1680C=O StretchCarboxylic Acid (-COOH)
1610, 1580, 1490C=C StretchAromatic Rings
1250C-N StretchAryl Amine
750C-H Bending (out-of-plane)Monosubstituted Benzene
Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
214.07100[M]⁺ (Molecular Ion)
197.0745[M - OH]⁺
169.0780[M - COOH]⁺
93.0660[C₆H₅NH₂]⁺ (Aniline)
77.0430[C₆H₅]⁺ (Phenyl)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized experimental workflow for spectroscopic analysis.

logical_relationship Structure Molecular Structure NMR NMR Data (Connectivity, Chemical Environment) Structure->NMR determines IR IR Data (Functional Groups) Structure->IR determines MS MS Data (Molecular Weight, Fragmentation) Structure->MS determines NMR->Structure elucidates IR->Structure elucidates MS->Structure elucidates

A Comprehensive Technical Guide to the Discovery and Synthesis of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-anilinonicotinic acid, a key structural motif in various biologically active compounds. This document details the evolution of its synthesis from classical methods to modern, environmentally benign approaches. It includes detailed experimental protocols, comparative quantitative data, and a visualization of its primary mechanism of action.

Discovery and History

The synthesis of this compound is historically rooted in the development of methods for the arylation of amines. While the precise first synthesis of this compound is not prominently documented, its discovery is a logical extension of the seminal work on the synthesis of its carbocyclic analog, N-phenylanthranilic acid.

The foundation for the synthesis of N-arylanthranilic acids was laid in the early 20th century through the pioneering work of Fritz Ullmann and Irma Goldberg. The Ullmann condensation , first reported by Ullmann, involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol.[1] A significant advancement for the synthesis of N-arylanthranilic acids was the Goldberg reaction , a modification of the Ullmann condensation, which specifically describes the copper-catalyzed reaction of an o-chlorobenzoic acid with an aniline.[1]

These early methods, though groundbreaking, were often hampered by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, leading to moderate yields and the formation of tars.[2] The development of 'fenamic acids', a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid, in the mid-20th century spurred further interest and refinement of these synthetic routes. Mefenamic acid, for instance, is synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.

The application of these classical methods to heterocyclic systems, such as the pyridine nucleus of nicotinic acid, led to the synthesis of this compound and its derivatives. These compounds have since become important intermediates in the development of various pharmaceuticals.

Synthesis Methods

The synthesis of this compound has evolved significantly, moving from the classical, often harsh, Ullmann-type reactions to more efficient and environmentally friendly modern techniques.

Classical Method: The Ullmann Condensation

The traditional synthesis of this compound involves the Ullmann condensation of 2-chloronicotinic acid with aniline, typically in the presence of a copper catalyst and a base at high temperatures.[2]

Reaction Scheme:

While historically significant, this method suffers from several drawbacks, including the need for high temperatures, long reaction times, the use of stoichiometric amounts of copper, and often results in modest yields and difficult purification due to tar formation.[2]

Modern Synthetic Approaches

In recent years, a focus on green chemistry has driven the development of more sustainable methods for the synthesis of this compound and its derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, shorten reaction times, and improve yields.

An environmentally friendly approach involves the direct reaction of 2-chloronicotinic acid with aniline derivatives under solvent-free conditions.[3] This method is operationally simple and often provides good to excellent yields in a significantly shorter reaction time compared to the classical Ullmann condensation.[3][4]

The use of boric acid as a mild and inexpensive catalyst offers another green alternative for the synthesis of this compound derivatives.[5] This method can also be performed under solvent-free conditions, providing high yields and a straightforward workup.[5] The proposed mechanism involves the activation of 2-chloronicotinic acid by boric acid, facilitating the nucleophilic attack of the aniline.[5]

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted synthesis of this compound derivatives from 2-chloronicotinic acid and various amines has been shown to proceed rapidly, often with high yields. This technique significantly reduces reaction times compared to conventional heating methods.

Data Presentation

The following tables summarize quantitative data for various methods of synthesizing this compound and its derivatives, allowing for a clear comparison of their efficiency.

Table 1: Comparison of Synthesis Methods for this compound Derivatives

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Ullmann CondensationCopperXylene, DMF, etc.140-15024 hVariable (often low to moderate)[2]
Solvent-FreeNoneNone12015-120 minGood to Excellent[3][4]
Boric Acid-CatalyzedH₃BO₃None12045 min (for Flunixin)Excellent[5]
Microwave-AssistedNoneWater2002 hHigh

Table 2: Yields of 2-Arylaminonicotinic Acids via Solvent-Free Synthesis

Aniline DerivativeProductTime (min)Yield (%)Reference
AnilineThis compound1595[4]
4-Methylaniline2-(p-Tolylamino)nicotinic acid2098[4]
4-Methoxyaniline2-(4-Methoxyphenylamino)nicotinic acid2596[4]
4-Chloroaniline2-(4-Chlorophenylamino)nicotinic acid6090[4]
2-Chloroaniline2-(2-Chlorophenylamino)nicotinic acid9085[4]

Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures discussed.

General Procedure for Solvent-Free Synthesis of 2-Arylaminonicotinic Acids[4]
  • A mixture of 2-chloronicotinic acid (1.0 mmol) and the corresponding aromatic amine (1.5 mmol) is placed in a reaction vessel.

  • The mixture is heated at 120 °C under solvent-free conditions for the time specified in Table 2.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then washed with an appropriate solvent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 2-arylaminonicotinic acid.

General Procedure for Boric Acid-Catalyzed Synthesis of 2-(Arylamino)nicotinic Acid Derivatives[5]
  • A mixture of 2-chloronicotinic acid (1 mmol), the aniline derivative (2 mmol), and boric acid (20 mg, 30 mol%) is heated at 120 °C under solvent-free conditions.

  • The reaction is stirred at this temperature for the appropriate time (e.g., 45 minutes for the synthesis of flunixin).

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mechanism of Action: COX Inhibition

Many this compound derivatives, such as niflumic acid and flunixin, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[5] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6]

The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of this compound derivatives on COX-2.

COX_Inhibition_Pathway Mechanism of COX-2 Inhibition by this compound Derivatives cluster_prostaglandin_synthesis Prostaglandin Biosynthesis Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Activation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 Catalyzes conversion to PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Catalyzes conversion to PhysiologicalPGs Physiological Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->PhysiologicalPGs Leads to InflammatoryPGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->InflammatoryPGs Leads to AnilinonicotinicAcid This compound Derivatives (NSAIDs) AnilinonicotinicAcid->COX2 Inhibits Inflammation Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammation->COX2 Induces expression of

Figure 1. Prostaglandin synthesis pathway and COX-2 inhibition.

The diagram illustrates how inflammatory stimuli lead to the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins that cause inflammation. This compound derivatives act as inhibitors of COX-2, thereby blocking this pathway and reducing inflammation.

References

Potential Therapeutic Targets of 2-Anilinonicotinic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-anilinonicotinic acid, a scaffold reminiscent of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these analogs, moving beyond their traditional anti-inflammatory roles to explore their utility in oncology, infectious diseases, and cardiovascular medicine. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction: The Expanding Therapeutic Landscape of this compound Analogs

The this compound core structure has proven to be a privileged scaffold in medicinal chemistry. Initially explored for its anti-inflammatory properties, attributed to the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a wider array of molecular targets. This guide will systematically explore these targets, presenting the scientific evidence that underpins the therapeutic potential of this compound analogs in diverse disease areas.

Anti-Inflammatory and Analgesic Potential: Cyclooxygenase (COX) Inhibition

The foundational therapeutic application of this compound analogs lies in their ability to modulate the inflammatory response through the inhibition of cyclooxygenase (COX) enzymes. Niflumic acid, a notable member of this class, is known to inhibit both COX-1 and COX-2, which are pivotal enzymes in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2]

Quantitative Data: COX Inhibition

The inhibitory potency of this compound analogs against COX enzymes is a critical determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTargetIC50Reference
Niflumic AcidCOX-2100 nM[3]
Signaling Pathway: Prostaglandin Biosynthesis

The anti-inflammatory action of these analogs stems from their interference with the arachidonic acid cascade. By blocking COX enzymes, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

Prostaglandin_Pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Anilinonicotinic_Acid_Analogs This compound Analogs Anilinonicotinic_Acid_Analogs->COX_Enzymes Inhibition Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of COX enzymes by this compound analogs blocks prostaglandin synthesis.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To measure the IC50 values of this compound analogs against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogs)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a colorimetric probe for prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Add the detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

Recent investigations have highlighted the potential of this compound analogs in oncology, with several distinct mechanisms of action being identified.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

In the hypoxic microenvironment of solid tumors, the transcription factor HIF-1α is a master regulator of tumor survival and angiogenesis. Certain 2-aminoisonicotinic acid derivatives have demonstrated the ability to inhibit HIF-1α activity.

CompoundAssayIC50
2-aminoisonicotinic acid derivative 1Hypoxia Response Element (HRE) reporter gene assay8.7 nM
2-aminoisonicotinic acid derivative 2Hypoxia Response Element (HRE) reporter gene assay48.1 nM

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival.[4][5][6]

HIF1a_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Analogs 2-Anilinonicotinic Acid Analogs Analogs->HIF1a_hypoxia Inhibition

Caption: HIF-1α is degraded under normoxia and active under hypoxia, a process targeted by some analogs.

Objective: To screen for inhibitors of HIF-1α transcriptional activity.

Materials:

  • Cancer cell line stably transfected with a luciferase reporter plasmid containing multiple copies of the HRE.

  • Cell culture medium and supplements.

  • Test compounds.

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer for a specified duration (e.g., 16-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).

  • Calculate the percentage of inhibition of HIF-1α activity for each compound concentration and determine the IC50 value.

Tubulin Polymerization Inhibition

Certain 2-anilino triazolopyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. This mechanism is shared by established anticancer drugs like colchicine and the vinca alkaloids.

CompoundAssayIC50Reference
p-toluidino derivative 3dTubulin Polymerization0.45 µM[7]
CA-4 (Combretastatin A-4)Tubulin Polymerization~1 µM[8]

Note: The antiproliferative IC50 values for compound 3d against various cancer cell lines are in the nanomolar range (30-43 nM).[7][8]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[9][10][11] Inhibitors of tubulin polymerization disrupt this dynamic equilibrium, leading to mitotic arrest and subsequent apoptosis.[12][13][14]

Microtubule_Dynamics Regulation of Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Analogs 2-Anilino Triazolopyrimidines Analogs->Tubulin_Dimers Inhibition of Polymerization Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Objective: To assess the effect of 2-anilino triazolopyrimidine derivatives on the polymerization of purified tubulin.[12][15][16][17]

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds

  • Temperature-controlled spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Prepare solutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • On ice, add the polymerization buffer, GTP, and the test compound to the wells of a 96-well plate.

  • Add the purified tubulin to each well to a final concentration of, for example, 2 mg/mL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode. An increase in absorbance indicates microtubule formation.

  • Alternatively, a fluorescence-based assay can be used with a fluorescent reporter that binds to polymerized tubulin.[18]

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[19][20][21][22] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, a mechanism exploited by the classical chemotherapeutic agent methotrexate.[21][23]

The folate cycle is central to cellular proliferation.[24][25][26][27][28] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various one-carbon donors required for the synthesis of purines and thymidylate, the building blocks of DNA.

Folate_Metabolism Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Analogs 2-Anilinonicotinic Acid Analogs Analogs->DHFR Inhibition One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism Nucleotide_Synthesis Purine & Thymidylate Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition

Caption: Inhibition of DHFR by this compound analogs disrupts folate metabolism and DNA synthesis.

Objective: To determine the inhibitory effect of this compound analogs on DHFR enzyme activity.[29][30][31][32]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a UV-transparent 96-well plate, add the assay buffer, DHFR enzyme, and the test compound.

  • Add NADPH to the wells.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Certain 2-(alkylamino)nicotinic acid analogs have been identified as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.

Signaling Pathway: Angiotensin II Receptor Signaling

Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor, a G-protein coupled receptor.[33][34][35][36][37] This binding triggers a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.

Angiotensin_Pathway Angiotensin II Receptor Signaling Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor G_Protein G-Protein Activation AT1_Receptor->G_Protein Analogs 2-Anilinonicotinic Acid Analogs Analogs->AT1_Receptor Antagonism Signaling_Cascade Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein->Signaling_Cascade Cellular_Response Vasoconstriction, Aldosterone Release Signaling_Cascade->Cellular_Response Blood_Pressure Increased Blood Pressure Cellular_Response->Blood_Pressure

Caption: Antagonism of the AT1 receptor by this compound analogs blocks the hypertensive effects of angiotensin II.

Experimental Protocol: Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(alkylamino)nicotinic acid analogs to the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).

  • Test compounds.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a reaction tube, incubate the cell membranes with the radiolabeled angiotensin II and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform a competition binding analysis to determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Antifungal Activity: Inhibition of Glycosylphosphatidylinositol (GPI) Biosynthesis

Novel 2-aminonicotinamide derivatives have shown potent antifungal activity, particularly against Candida albicans, by targeting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are essential for attaching certain proteins to the fungal cell surface.

Quantitative Data: Antifungal Activity
CompoundOrganismMIC80 (µg/mL)
11gCandida albicans0.0313
11hCandida albicans0.0313
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a 2-aminonicotinamide derivative that inhibits the growth of a specific fungus.[38][39][40][41][42]

Materials:

  • Fungal strain (e.g., Candida albicans).

  • Growth medium (e.g., RPMI-1640).

  • Test compounds.

  • 96-well microplate.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungus with no drug) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant reduction in growth (e.g., 80% inhibition, MIC80) compared to the positive control.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While their role as COX inhibitors is well-established, the discovery of their activity against targets such as HIF-1α, tubulin, DHFR, the angiotensin II receptor, and fungal GPI biosynthesis opens up exciting new avenues for drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on optimizing the potency and selectivity of these analogs for their respective targets, as well as conducting in vivo studies to validate their efficacy and safety in relevant disease models. The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs in inflammation, cancer, cardiovascular disease, and infectious diseases.

References

An In-Depth Technical Guide to the Precursors and Starting Materials for 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the precursors and starting materials used in the synthesis of 2-anilinonicotinic acid, a key structural motif in various pharmacologically active compounds. The following sections detail the primary synthetic routes, precursor synthesis, quantitative data from various methodologies, and step-by-step experimental protocols.

Primary Synthetic Routes to this compound

The most prevalent and direct method for the synthesis of this compound and its derivatives is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and aniline or its substituted counterparts. This transformation can be achieved through several catalytic and non-catalytic methods, including the Ullmann condensation, Buchwald-Hartwig amination, and catalyst-free approaches.

Catalyst- and Solvent-Free Synthesis

A green and efficient method for the synthesis of this compound derivatives involves the direct reaction of 2-chloronicotinic acid with various primary aromatic amines without the use of a catalyst or solvent.[1][2] This method is noted for its operational simplicity, short reaction times, and high yields.[1][2] The reaction is typically carried out by heating a mixture of the two starting materials.

Boric Acid Catalyzed Solvent-Free Synthesis

An improved solvent-free method utilizes boric acid as a mild and inexpensive catalyst.[3] This approach offers excellent yields and short reaction times, making it an attractive option for the synthesis of this compound derivatives, including the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[3] The catalytic cycle is believed to involve the activation of the 2-chloronicotinic acid through the formation of a pyridinium salt with the acid catalyst, making the pyridine ring more susceptible to nucleophilic attack.[3]

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine.[4][5] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[4] Modern variations of this reaction may employ soluble copper catalysts with ligands to proceed under milder conditions. The reaction of 2-chlorobenzoic acid with aniline is an illustrative example of a Goldberg reaction, a type of Ullmann condensation.[4]

Buchwald-Hartwig Amination

A more contemporary and versatile method for C-N bond formation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine ligands.[6][7][8][9][10] This reaction is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.[4][6] While not as extensively documented specifically for this compound in the provided context, it represents a powerful tool for the synthesis of aryl amines in general.

Synthesis of the Key Precursor: 2-Chloronicotinic Acid

The availability of 2-chloronicotinic acid is crucial for the synthesis of this compound. Several synthetic routes to this key precursor have been reported, primarily starting from nicotinic acid or its derivatives.

From Nicotinic Acid N-oxide

A common method involves the chlorination of nicotinic acid N-oxide.[11][12] This is typically achieved by reacting the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[11] Another patent describes a method where 3-cyanopyridine is first oxidized to nicotinic acid amide N-oxide, which is then chlorinated.[13]

From 2-Hydroxynicotinic Acid

Another synthetic pathway involves the substitution of the hydroxyl group of 2-hydroxynicotinic acid with a chlorine atom.[12]

From 3-Cyanopyridine

A multi-step synthesis starting from 3-cyanopyridine has been developed.[13] This process involves the oxidation of 3-cyanopyridine to nicotinic acid amide N-oxide, followed by chlorination to yield 2-chloro-3-cyanopyridine. The cyano group is then hydrolyzed to a carboxylic acid to give 2-chloronicotinic acid. This method has been reported to achieve a high yield in the chlorination step (over 85%).[13]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its precursor, 2-chloronicotinic acid, based on the cited literature.

Table 1: Synthesis of this compound Derivatives

MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (min)Yield (%)Reference(s)
Catalyst- and Solvent-Free2-Chloronicotinic acid, Aniline derivativesNoneNone12015–120Good to excellent[1][2]
Boric Acid Catalyzed, Solvent-Free2-Methyl-3-trifluoromethylaniline, 2-Chloronicotinic acidBoric acid (30 mol%)None12045 (for scale-up)Excellent[3]
Microwave-Assisted2-Chloronicotinic acid, AnilinesK₂CO₃WaterNot specifiedNot specifiedNot specified[14]

Table 2: Synthesis of 2-Chloronicotinic Acid

Starting MaterialKey ReagentsOverall Yield (%)Purity (%)Reference(s)
Nicotinic acid N-oxidePOCl₃, PCl₅87.5Not specified[11]
3-CyanopyridineH₂O₂, Molybdenum acetylacetonate, Phenylphosphoryl dichloride>85 (chlorination step)Not specified[13]
Dichloro-hydrochloric acid(COCl)₂, DMF, Triethylamine, CH₃OH, Morpholine, HCl93 (for 2-morpholinonicotinic acid)Not specified[14]

Experimental Protocols

The following are detailed experimental protocols for key synthetic steps, compiled and adapted from the referenced literature.

General Procedure for Catalyst- and Solvent-Free Synthesis of this compound Derivatives[1][2]
  • A mixture of 2-chloronicotinic acid (1.0 mmol) and the corresponding aniline derivative (1.2 mmol) is placed in a sealed reaction vessel.

  • The mixture is heated to 120 °C with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within 15-120 minutes), the reaction mixture is cooled to room temperature.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound derivative.

General Procedure for Boric Acid Catalyzed Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acids[3]
  • In a round-bottom flask, 2-chloronicotinic acid (1.0 mmol), the aniline derivative (2.0 mmol), and boric acid (0.30 mmol, 20 mg) are combined.

  • The flask is equipped with a condenser and heated to 120 °C in an oil bath with stirring.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting solid is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove boric acid and any water-soluble byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2-(arylamino)nicotinic acid.

Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide[11]
  • Nicotinic acid is oxidized to nicotinic acid N-oxide using hydrogen peroxide.

  • In a reaction vessel equipped with a reflux condenser and a stirrer, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are mixed.

  • Nicotinic acid N-oxide is added portion-wise to the mixture, controlling the initial exothermic reaction.

  • The reaction mixture is heated to reflux (around 100-105 °C) for 1-1.5 hours.

  • After the reaction is complete, excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled, and water is carefully added to hydrolyze any remaining phosphorus halides and precipitate the product.

  • The solid 2-chloronicotinic acid is collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Synthesis_of_2_Anilinonicotinic_Acid cluster_inputs cluster_methods start1 2-Chloronicotinic Acid product This compound method1 Catalyst- & Solvent-Free (Heat, 120°C) method2 Boric Acid Catalyzed (Solvent-Free, 120°C) method3 Ullmann Condensation (Cu catalyst) method4 Buchwald-Hartwig Amination (Pd catalyst) start2 Aniline method1->product method2->product method3->product method4->product

Caption: Synthetic routes to this compound.

Synthesis_of_2_Chloronicotinic_Acid start1 Nicotinic Acid intermediate1 Nicotinic Acid N-oxide start1->intermediate1 Oxidation (H₂O₂) product 2-Chloronicotinic Acid intermediate1->product Chlorination (POCl₃/PCl₅) start2 3-Cyanopyridine intermediate2 Nicotinic Acid Amide N-oxide start2->intermediate2 Oxidation intermediate3 2-Chloro-3-cyanopyridine intermediate2->intermediate3 Chlorination intermediate3->product Hydrolysis

Caption: Key synthetic pathways to 2-chloronicotinic acid.

Catalytic_Cycles_Comparison cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination u1 Cu(I) Catalyst u2 Oxidative Addition (Ar-X) u1->u2 u3 Cu(III) Intermediate u2->u3 u4 Reductive Elimination u3->u4 u4->u1 u_product Ar-NHR u4->u_product u_amine Amine (R-NH₂) u_amine->u3 b1 Pd(0)L₂ Catalyst b2 Oxidative Addition (Ar-X) b1->b2 b3 Pd(II) Complex b2->b3 b4 Amine Coordination & Deprotonation b3->b4 b5 Reductive Elimination b4->b5 b5->b1 b_product Ar-NHR b5->b_product b_amine Amine (R-NH₂) b_amine->b4

Caption: Comparison of Ullmann and Buchwald-Hartwig catalytic cycles.

References

A Technical Guide to the Chemical Stability and Storage of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-anilinonicotinic acid. Due to the limited publicly available stability data for this specific compound, this guide draws upon information for the structurally analogous compound, N-phenylanthranilic acid, and established principles of pharmaceutical stability testing. The information herein is intended to guide researchers in handling, storing, and developing stable formulations of this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, some basic properties have been reported.

PropertyValueSource
Storage Temperature 2-8°CN/A
Solubility Slightly soluble in chloroform and methanol; Insoluble in waterN/A
Physical Form SolidN/A
Shelf Life 24 months in original container (projected)N/A

Chemical Stability Profile

General Storage Recommendations

To ensure the integrity of this compound, the following storage conditions are recommended, based on guidelines for similar compounds:

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Light: Store protected from light to prevent potential photodegradation.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These are theoretical and require experimental verification.

Oxidative Degradation

The secondary amine and the electron-rich aromatic rings are susceptible to oxidation. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or polymeric impurities.

Thermal Degradation

Heating this compound to decomposition may lead to the release of toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[3] Decarboxylation is a common thermal degradation pathway for carboxylic acids.

Photodegradation

Aromatic compounds and compounds with heteroatoms can be susceptible to photodegradation upon exposure to UV or visible light, leading to the formation of colored degradants or polymeric material.

Hydrolytic Degradation

While the amide-like linkage in this compound is generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions, cleaving the molecule at the C-N bond.

Proposed Degradation Pathways

G Proposed Degradation Pathways of this compound A This compound B Oxidative Degradation (e.g., H2O2) A->B Oxidation E Thermal Degradation (Heat) A->E Heat H Photodegradation (Light) A->H UV/Vis Light J Hydrolytic Degradation (Acid/Base, Heat) A->J Hydrolysis C N-Oxide Derivatives B->C D Hydroxylated Derivatives B->D F Decarboxylation Product E->F G NOx, CO, CO2 E->G I Polymeric Impurities H->I K Aniline + 2-Hydroxynicotinic Acid J->K

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Studies

To experimentally determine the stability of this compound, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.

General Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water mixtures) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

    • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the amount of parent drug remaining and identify and quantify the major degradation products.

Forced Degradation Experimental Workflow

G General Workflow for Forced Degradation Studies cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G Stability-Indicating HPLC Method A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidative Degradation (3% H2O2, RT) C->G D Thermal Degradation (Solid, 105°C) D->G E Photostability (ICH Q1B) E->G H Peak Purity Analysis G->H I Degradant Identification (MS) G->I F This compound (Solid & Solution) F->A F->B F->C F->D F->E

Caption: Workflow for conducting forced degradation studies.

Recommended Analytical Techniques

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for separating this compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is a powerful tool that provides molecular weight and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.

Handling and Safety Precautions

Based on the safety data for N-phenylanthranilic acid, the following handling precautions should be observed for this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[2]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for its stable storage, handling, and the design of stability studies. It is imperative that researchers conduct thorough forced degradation studies to understand its intrinsic stability, identify potential degradation products, and develop validated stability-indicating analytical methods. The information presented here, drawn from structurally similar compounds and established pharmaceutical guidelines, serves as a valuable starting point for ensuring the quality and integrity of this compound in research and drug development.

References

An In-depth Technical Guide to 2-Anilinonicotinic Acid: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 2-Anilinonicotinic Acid

This compound, a key heterocyclic compound, has garnered significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological significance, with a focus on its role as a cyclooxygenase (COX) inhibitor.

Chemical Identification

  • Common Name: this compound

  • IUPAC Name: 2-(phenylamino)pyridine-3-carboxylic acid

  • CAS Number: 16344-24-4[1]

  • Molecular Formula: C₁₂H₁₀N₂O₂[1]

  • Molecular Weight: 214.22 g/mol [1]

Physicochemical and Biological Properties

Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Primary Biological Target Cyclooxygenase (COX) enzymes; potential inhibitor of both COX-1 and COX-2.[2][3]
Therapeutic Class Non-Steroidal Anti-Inflammatory Drug (NSAID) scaffold.[2][3]
Known Activities Anti-inflammatory, analgesic, antipyretic. Derivatives have also been investigated for antibacterial, antiviral, antiallergic, and antitumor properties.[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of 2-anilinonicotinic acids is most effectively achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with aniline or its derivatives. While traditional methods like the Ullmann condensation have been employed, modern approaches prioritize environmentally friendly, solvent-free, and catalyst-free conditions.

Experimental Protocol: Environmentally Friendly, Solvent- and Catalyst-Free Synthesis

This protocol outlines a green chemistry approach for the synthesis of this compound derivatives.

Materials:

  • 2-Chloronicotinic acid

  • Aniline (or a substituted aniline derivative)

Procedure:

  • Combine 2-chloronicotinic acid and the desired aniline derivative in a reaction vessel. An optimized molar ratio of aniline to 2-chloronicotinic acid (e.g., 1.5:1) is recommended.[3]

  • Heat the mixture at 120°C under solvent-free and catalyst-free conditions.[2][3]

  • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 15 to 120 minutes.[2][3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product can be purified through recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

This method offers several advantages, including high yields, short reaction times, an easy work-up procedure, and the absence of hazardous organic solvents and metal catalysts.[2]

Synthesis Yields

The solvent- and catalyst-free method has been shown to be highly efficient for a variety of aniline derivatives. The electronic properties of the substituents on the aniline ring can influence the reaction yield.

EntryAniline DerivativeReaction Time (min)Yield (%)
1Aniline1590
24-Methylaniline1595
34-Methoxyaniline1598
44-Chloroaniline4585
53-Chloroaniline3092
62-Methyl-3-trifluoromethylaniline3095

Table adapted from data reported in studies on solvent-free synthesis of this compound derivatives.[2][4]

Biological Activity: COX Inhibition

This compound and its derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][6]

Mechanism of Action: The Arachidonic Acid Pathway

The primary mechanism of action for this compound as an anti-inflammatory agent is the inhibition of the COX enzymes within the arachidonic acid cascade.

Arachidonic_Acid_Pathway cluster_cox COX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox1->prostaglandins cox2->prostaglandins inhibitor This compound inhibitor->cox1 inhibitor->cox2

Arachidonic acid cascade and the inhibitory action of this compound.
COX-1 and COX-2 Inhibition Data

Compound Class / ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyrrolo[3,4-d]pyridazinones VariesVariesVaries
Celecoxib (Reference Drug) >1000.132 ± 0.005>757
Nimesulide (Reference Drug) >1001.684 ± 0.079>59

This table is illustrative of data for other COX inhibitors and is not specific to this compound.[7][8] In silico molecular docking and dynamic studies have suggested that derivatives of this compound can act as potent inhibitors of both COX-1 and COX-2.[2][3]

Involvement of the NF-κB Signaling Pathway

Beyond direct enzyme inhibition, some COX inhibitors can influence the expression of the COX-2 enzyme itself. The transcription of the COX-2 gene is partly regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of the inflammatory response. Some anti-inflammatory compounds have been shown to suppress the NF-κB pathway, thereby reducing the expression of pro-inflammatory proteins, including COX-2.[6][9][10] This suggests a potential secondary mechanism by which this compound derivatives may exert their anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IκB Kinase (IKK) receptor->ikk activates nfkb_ikb NF-κB / IκB Complex (Inactive) nfkb_active Active NF-κB nfkb_ikb->nfkb_active releases ikk->nfkb_ikb phosphorylates IκB dna DNA Binding nfkb_active->dna translocates to nucleus cox2_gene COX-2 Gene Transcription dna->cox2_gene cox2_protein COX-2 Protein (Inflammation) cox2_gene->cox2_protein

Simplified overview of the NF-κB pathway leading to COX-2 expression.

Conclusion

This compound is a valuable chemical entity with a well-established role as a precursor to non-steroidal anti-inflammatory agents. Modern synthetic methods allow for its efficient and environmentally friendly production. Its primary biological activity stems from the inhibition of COX-1 and COX-2 enzymes, placing it at the center of the arachidonic acid cascade. Further research into its derivatives and their potential modulation of inflammatory signaling pathways like NF-κB continues to be a promising area for the development of novel therapeutics.

References

The Biological Significance of 2-Anilinonicotinic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonicotinic acid, a heterocyclic compound featuring a pyridine ring coupled with an aniline moiety, serves as a pivotal scaffold in medicinal chemistry. Its structural resemblance to endogenous molecules and its synthetic tractability have made it and its derivatives a subject of intense research, leading to the discovery of a wide array of biological activities. This technical guide provides an in-depth review of the synthesis, biological significance, and mechanisms of action of this compound and its analogs, with a focus on their therapeutic potential.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is primarily achieved through cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These methods allow for the formation of the key carbon-nitrogen bond between the aniline and nicotinic acid moieties.

Experimental Protocols

1. Ullmann Condensation:

This classical method involves the copper-catalyzed reaction of an aryl halide with an amine.

  • Reaction: 2-chloronicotinic acid is reacted with an aniline derivative in the presence of a copper catalyst and a base at elevated temperatures.

  • Reagents and Conditions:

    • 2-chloronicotinic acid (1 equivalent)

    • Substituted aniline (1.2 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents) as base

    • Dimethylformamide (DMF) as solvent

    • Reaction temperature: 120-150°C

  • Procedure:

    • To a round-bottom flask, add 2-chloronicotinic acid, the aniline derivative, potassium carbonate, and copper(I) iodide.

    • Add DMF and heat the mixture to the specified temperature under a nitrogen atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the crude this compound derivative.

    • Purify the crude product by recrystallization or column chromatography.[1][2][3][4][5]

2. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction offers a more versatile and milder alternative to the Ullmann condensation.[6][7][8][9]

  • Reaction: An aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Reagents and Conditions:

    • Aryl halide (e.g., 2-bromonicotinic acid) (1 equivalent)

    • Aniline (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) as catalyst precursor

    • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04 equivalents)

    • A strong base (e.g., sodium tert-butoxide, cesium carbonate) (1.4 equivalents)

    • Anhydrous toluene or dioxane as solvent

    • Reaction temperature: 80-110°C

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, aniline, and base.

    • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in the solvent.

    • Add the catalyst solution to the reaction mixture.

    • Heat the mixture to the specified temperature and stir until the starting materials are consumed (monitored by TLC or GC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired product.[6][7][8][9][10]

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination A1 2-Chloronicotinic Acid A3 Cu Catalyst, Base, Heat A1->A3 A2 Aniline A2->A3 A_out This compound A3->A_out B1 2-Halonicotinic Acid B3 Pd Catalyst, Ligand, Base B1->B3 B2 Aniline B2->B3 B_out This compound B3->B_out

Figure 1: Synthetic routes to this compound.

Biological Significance and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory properties of this compound derivatives. Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Mechanism of Action:

The anti-inflammatory effects are primarily attributed to the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By blocking COX activity, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Furthermore, some nicotinic acid derivatives have been shown to modulate other inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[11][12] Nicotine, a related compound, has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus.[11]

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines gene transcription two_ana This compound Derivatives two_ana->ikb_nfkb inhibition of IκB degradation

Figure 2: Inhibition of the NF-κB signaling pathway.

Quantitative Data: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[13]
Diclofenac 0.060.790.076[13]
Indomethacin 0.422.750.15[13]
Compound 3e >1000.57>175[14]
Compound 3f >1000.62>161[14]
Compound C6 61.730.55112.2[15]
Compound C5 70.680.8583.15[15]

Note: Data for compounds 3e, 3f, C6, and C5 are for benzoxazine and isoxazole derivatives, which share structural similarities and mechanisms with this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds

    • Colorimetric or fluorometric detection kit

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.

    • Add the test compound solutions to the respective wells and incubate for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using a suitable detection method (e.g., ELISA, colorimetric assay).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[6][13][14][15][16][17]

Antimicrobial Activity

Several derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound 5 7.81 - 15.62>500-[18]
Compound 13 1.95 - 15.6231.25 - 500-[18]
Compound 25 7.8162.5 - 250-[18]
5-butyl-2-pyridine carboxylic acid 0.069 - 1.128.925 - 17.85-[15]

Note: Data for compounds 5, 13, and 25 are for nicotinic acid-derived acylhydrazones and oxadiazolines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Test compounds

    • 96-well microtiter plates

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][18][20][21][22][23]

Anticancer Activity

Derivatives of this compound have been evaluated for their potential as anticancer agents. The National Cancer Institute (NCI) has screened some of these compounds against a panel of 60 human cancer cell lines.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This screen evaluates the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines.

  • Procedure:

    • The test compound is added to the cell cultures at a single high dose or at five different concentrations.

    • The cells are incubated with the compound for 48 hours.

    • The cell viability is determined using a sulforhodamine B (SRB) assay, which measures cellular protein content.

    • The results are reported as the percentage of growth inhibition.

    • For compounds tested at five concentrations, dose-response curves are generated, and three parameters are calculated:

      • GI₅₀: The concentration that causes 50% growth inhibition.

      • TGI: The concentration that causes total growth inhibition (cytostatic effect).

      • LC₅₀: The concentration that causes a 50% reduction in the initial cell number (cytotoxic effect).[1][7][24][25][26]

Angiotensin II Receptor Antagonism

Certain derivatives of 2-(alkylamino)nicotinic acid have been identified as potent antagonists of the angiotensin II type 1 (AT₁) receptor, suggesting their potential use as antihypertensive agents.[19][23][27][28]

Mechanism of Action:

Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure by binding to the AT₁ receptor. Antagonists of this receptor block the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. The well-established synthetic routes and the potential for diverse functionalization make this chemical class an attractive area for further investigation in medicinal chemistry. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms underlying the diverse biological effects of these compounds.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Solvent-Free Synthesis of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed, step-by-step protocol for the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilinonicotinic acid. This method offers a green and efficient alternative to traditional synthesis routes, such as the Ullmann condensation, which often require metal catalysts, high-boiling point solvents, and long reaction times.[1][2][3][4] The described protocol is operationally simple, proceeds in a short reaction time, and results in good to excellent yields, making it highly suitable for researchers, scientists, and professionals in drug development.[1][5][6]

The synthesis involves the direct reaction of 2-chloronicotinic acid with aniline upon heating.[1] The optimal conditions for this reaction have been established as heating a mixture of 2-chloronicotinic acid and aniline in a 1:1.5 molar ratio at 120°C without the use of any catalyst.[1] This method avoids the use of harmful solvents like DMF or xylene, which are common in other procedures.[1]

Experimental Protocol

This section details the methodology for the solvent-free synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • Aniline

  • Ethanol (for washing)

  • Standard laboratory glassware

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a clean and dry round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid and aniline in a 1:1.5 molar ratio.[1]

  • Reaction Setup: Place the flask in a heating mantle or an oil bath.

  • Heating and Reaction: Heat the reaction mixture to 120°C while stirring.[1] The reaction is typically complete within 15 to 120 minutes, depending on the specific scale and reactants used.[1][5][6]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solidified product is then washed with ethanol to remove any unreacted starting materials.[7]

  • Drying: The purified solid product is dried, for instance, in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and a selection of its derivatives under solvent-free conditions.

EntryAromatic AmineProductTime (min)Yield (%)Melting Point (°C)
1AnilineThis compound1598184-186
24-Methylaniline2-(p-Tolylamino)nicotinic acid2095208-210
34-Methoxyaniline2-((4-Methoxyphenyl)amino)nicotinic acid3092218-220
44-Chloroaniline2-((4-Chlorophenyl)amino)nicotinic acid4590230-232

Data adapted from a study on the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the solvent-free synthesis of this compound.

G Experimental Workflow for Solvent-Free Synthesis of this compound cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product start Start reactants Mix 2-Chloronicotinic Acid and Aniline (1:1.5 molar ratio) start->reactants heat Heat to 120°C with Stirring reactants->heat 15-120 min cool Cool to Room Temperature heat->cool wash Wash with Ethanol cool->wash dry Dry the Product wash->dry end This compound dry->end

Caption: A flowchart of the solvent-free synthesis of this compound.

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of this compound.

ReactionScheme Reaction Scheme r1 2-Chloronicotinic Acid arrow 120°C Solvent-free r1->arrow plus + r2 Aniline r2->arrow p1 This compound arrow->p1 p2 HCl plus2 +

Caption: Synthesis of this compound from 2-chloronicotinic acid and aniline.

References

Application Notes and Protocols: Synthesis of Potential COX Inhibitors from 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential cyclooxygenase (COX) inhibitors derived from 2-anilinonicotinic acid. This document outlines the rationale, experimental procedures, and visualization of key processes to facilitate research and development in this area.

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, are well-established therapeutic targets. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. This compound serves as a valuable scaffold for the synthesis of novel compounds with potential COX inhibitory activity. Its structural features allow for modifications that can be explored to achieve desired potency and selectivity.

Data Presentation

The following table summarizes a series of proposed this compound derivatives that can be synthesized and evaluated for their COX inhibitory activity. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are to be determined experimentally using the protocols outlined in this document.

Compound IDR1R2R3R4R5COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a HHHHHTo be determinedTo be determinedTo be determined
1b 4-CH3HHHHTo be determinedTo be determinedTo be determined
1c 4-OCH3HHHHTo be determinedTo be determinedTo be determined
1d 4-ClHHHHTo be determinedTo be determinedTo be determined
1e 4-FHHHHTo be determinedTo be determinedTo be determined
1f 3,4-diClHHHHTo be determinedTo be determinedTo be determined
1g 4-NO2HHHHTo be determinedTo be determinedTo be determined
Celecoxib -----~15~0.04~375
Ibuprofen -----~13~35~0.37

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general and environmentally friendly method for the synthesis of this compound derivatives from 2-chloronicotinic acid and various substituted anilines.

Materials:

  • 2-Chloronicotinic acid

  • Substituted anilines (e.g., aniline, 4-methylaniline, 4-methoxyaniline, etc.)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Reaction Conditions: Heat the mixture with stirring at 120-150 °C for 1-2 hours. The reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Acid-Base Extraction:

    • Add 50 mL of distilled water to the reaction mixture.

    • Adjust the pH to ~9-10 with 1M NaOH to dissolve the product and deprotonate any unreacted starting materials.

    • Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl to precipitate the this compound derivative.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water.

    • Dry the product under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Synthesized this compound derivatives (test compounds)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Dimethyl sulfoxide (DMSO)

  • Stannous chloride (SnCl₂)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin F2α (PGF2α)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

    • Dilute the enzymes and substrate in the reaction buffer to the desired concentrations as recommended by the enzyme supplier.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • Reaction buffer

      • Heme

      • COX-1 or COX-2 enzyme

      • Test compound or reference inhibitor at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate at 37 °C for a defined period (e.g., 2 minutes).

  • Termination and Reduction:

    • Stop the enzymatic reaction by adding a solution of 1M HCl.

    • Add stannous chloride solution to each well to reduce the PGH₂ product to the more stable PGF2α.

  • Quantification of PGF2α by EIA:

    • Follow the instructions provided with the PGF2α EIA kit to quantify the amount of prostaglandin produced in each well. This typically involves a competitive binding assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).

Visualizations

Signaling Pathway of COX-2 Induction and Prostaglandin Synthesis

COX_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2_Gene COX-2 Gene Transcription ProInflammatory_Stimuli->COX2_Gene Upregulates Cell_Membrane Cell Membrane Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Catalyzes PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzes COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Leads to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Anilinonicotinic_Acid This compound Derivatives Anilinonicotinic_Acid->COX2_Enzyme Inhibit Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Purification->COX_Assay Data_Analysis Data Analysis: IC50 and Selectivity Index Calculation COX_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End COX_Inhibition_Logic Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 COX_Enzymes COX-1 & COX-2 Enzymes Physiological_Effects Physiological Functions (e.g., Gastric Protection) Prostaglandins->Physiological_Effects Mediates (via COX-1) Inflammatory_Response Inflammation & Pain Prostaglandins->Inflammatory_Response Mediates (via COX-2) Inhibitor 2-Anilinonicotinic Acid Derivative Inhibitor->COX_Enzymes Binds to

Application Notes and Protocols for the Amination of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2-aminonicotinic acid and its derivatives via the amination of 2-chloronicotinic acid. The protocols are based on established chemical literature and are intended for laboratory use by trained professionals.

Introduction

The amination of 2-chloronicotinic acid is a crucial transformation in organic synthesis, providing a direct route to 2-aminonicotinic acid and its N-substituted analogues. These products are valuable intermediates in the pharmaceutical and agrochemical industries.[1][2] The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces the chloride on the electron-deficient pyridine ring.[3][4][5] The reactivity of the starting material is enhanced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen.[3][6] More advanced methods, such as the Buchwald-Hartwig amination, offer an alternative palladium-catalyzed approach for forming the C-N bond.[7][8][9][10]

This guide details two primary methodologies: a conventional thermal amination and a microwave-assisted approach, which can significantly accelerate the reaction.

Comparative Data of Amination Methods

The following table summarizes quantitative data from various reported amination procedures for 2-chloronicotinic acid, offering a comparison of reaction conditions and outcomes.

Amine/Ammonia SourceMethodTemperature (°C)TimeBaseSolventYield (%)Purity (%)Reference
Liquid AmmoniaPressure ReactionNot SpecifiedNot Specified--89.297CN104513197A[11]
40% aq. MethylamineMicrowave1401.5 h-WaterHigh (not specified)Not SpecifiedResearchGate[12]
40% aq. MethylamineMicrowave1202 h-WaterHigh (not specified)Not SpecifiedResearchGate[12]
n-ButylamineMicrowave2002 hDiisopropylethylamineWaterModerate to HighNot SpecifiedResearchGate[12]
BenzylamineMicrowave2002 hDiisopropylethylamineWaterModerate to HighNot SpecifiedResearchGate[12]
AnilineMicrowave2002 hDiisopropylethylamineWaterModerate to HighNot SpecifiedResearchGate[12]
MorpholineConventional100Not SpecifiedHCl (in hydrolysis step)Water93 (total over 3 steps)Not SpecifiedResearchGate[1]

Experimental Protocols

Protocol 1: Conventional Thermal Amination with Aqueous Ammonia

This protocol describes a standard laboratory procedure for the synthesis of 2-aminonicotinic acid using aqueous ammonia.

Materials:

  • 2-chloronicotinic acid

  • Concentrated ammonium hydroxide (28-30%)

  • Hydrochloric acid (concentrated and dilute)

  • Deionized water

  • Ethanol

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Beakers, filtration apparatus, pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-chloronicotinic acid (1 equivalent) in concentrated ammonium hydroxide (10-20 equivalents). The large excess of ammonia serves as both the nucleophile and the solvent.

  • Heating: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Work-up: Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Neutralization and Precipitation: Carefully neutralize the excess ammonia by the dropwise addition of concentrated hydrochloric acid under cooling in an ice bath. Adjust the pH to approximately 4-5. The product, 2-aminonicotinic acid, will precipitate out of the solution.[11]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture. The use of activated carbon during recrystallization can help to remove colored impurities.

  • Drying: Dry the purified 2-aminonicotinic acid in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Microwave-Assisted Amination with Primary/Secondary Amines

This protocol is adapted for the rapid synthesis of N-substituted 2-aminonicotinic acids using a microwave reactor.[12]

Materials:

  • 2-chloronicotinic acid

  • Primary or secondary amine (e.g., methylamine, n-butylamine, aniline)

  • Diisopropylethylamine (DIPEA)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • Reagent Preparation: In a microwave reactor vial, add 2-chloronicotinic acid (1 equivalent), the desired amine (3 equivalents), and diisopropylethylamine (3 equivalents).[12]

  • Solvent Addition: Add deionized water as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 140-200°C) for the designated time (e.g., 1.5-2 hours).[12] Note that these conditions may require optimization depending on the specific amine used.

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Acidification and Precipitation: Transfer the reaction mixture to a beaker and acidify by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 6.5. The product should precipitate.[12]

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the amination of 2-chloronicotinic acid.

Amination_Workflow start_end start_end process process decision decision io io start Start reagents Combine 2-Chloronicotinic Acid, Amine, and Solvent start->reagents reaction_type Select Reaction Method reagents->reaction_type microwave Microwave Irradiation reaction_type->microwave Microwave thermal Conventional Heating (Reflux) reaction_type->thermal Thermal workup Cooling and pH Adjustment microwave->workup thermal->workup isolation Filtration and Washing workup->isolation purification Recrystallization (Optional) isolation->purification product Dry Final Product isolation->product If pure purification->product end End product->end

Caption: General workflow for the amination of 2-chloronicotinic acid.

Disclaimer: These protocols are intended as a guide. All procedures should be carried out by qualified individuals in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.

References

High-Yield Synthesis of Substituted 2-Anilinonicotinic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted 2-anilinonicotinic acids, a critical scaffold in medicinal chemistry. These compounds are key intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The following sections offer a comparative analysis of synthetic methodologies, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable protocol for their specific needs.

Introduction

Substituted 2-anilinonicotinic acids are a class of compounds with significant pharmacological importance. The core structure, featuring an aniline moiety attached to the 2-position of a nicotinic acid ring, is a key pharmacophore in a variety of drugs, most notably the fenamate class of NSAIDs. The synthesis of these molecules typically involves the formation of a carbon-nitrogen bond between an aniline and a 2-halonicotinic acid derivative. This can be achieved through several methods, including classical Ullmann condensation, modern palladium-catalyzed Buchwald-Hartwig amination, and increasingly popular microwave-assisted techniques that offer environmental and efficiency benefits.[1][2][3][4] This guide focuses on providing practical, high-yield, and scalable methods for the synthesis of a diverse range of substituted 2-anilinonicotinic acids.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on factors such as substrate scope, reaction conditions, catalyst cost, and desired environmental impact. The following table summarizes quantitative data for the synthesis of various substituted 2-anilinonicotinic acids via a catalyst-free, microwave-assisted approach in water, highlighting the efficiency and broad applicability of this green chemistry method.[5][6]

EntryAniline SubstituentProductReaction Time (min)Yield (%)
1H2-(Phenylamino)nicotinic acid3095
24-CH₃2-((4-Methylphenyl)amino)nicotinic acid4592
34-OCH₃2-((4-Methoxyphenyl)amino)nicotinic acid4094
44-Cl2-((4-Chlorophenyl)amino)nicotinic acid6088
54-Br2-((4-Bromophenyl)amino)nicotinic acid6085
64-F2-((4-Fluorophenyl)amino)nicotinic acid5090
73-CF₃2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid (Niflumic Acid)12078
82-CH₃2-((2-Methylphenyl)amino)nicotinic acid9082
92-Cl2-((2-Chlorophenyl)amino)nicotinic acid12075

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of substituted 2-anilinonicotinic acids.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis in Water

This protocol describes an environmentally friendly and efficient method for the synthesis of 2-anilinonicotinic acid derivatives by reacting 2-chloronicotinic acid with various anilines in water under microwave irradiation.[4][5]

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline, etc.)

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Microwave reactor

  • 10 mL reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (4 mmol), the desired substituted aniline (8 mmol), and anhydrous potassium carbonate (2 mmol).

  • Add 3 mL of distilled water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 150-200°C) for the time specified in the data table (or as optimized for a specific substrate). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vessel to 50°C using compressed air.

  • Carefully open the vessel and acidify the reaction mixture with 2M HCl to a pH of approximately 4-5.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold distilled water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum to obtain the desired substituted this compound.

Protocol 2: Synthesis of Niflumic Acid Derivatives

This protocol outlines the synthesis of derivatives of Niflumic Acid, a prominent NSAID. The synthesis starts from Niflumic Acid and proceeds through an esterification and subsequent reaction with hydrazine hydrate to form a key hydrazide intermediate.[7][8][9]

Step 1: Synthesis of Ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate (Niflumic Ethyl Ester)

  • To a solution of Niflumic Acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 48 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.

Step 2: Synthesis of 2-((3-(trifluoromethyl)phenyl)amino)nicotinohydrazide

  • Dissolve the Niflumic ethyl ester (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (80% solution).

  • Stir the reaction mixture at room temperature overnight and then reflux for 14 hours.[8]

  • Cool the mixture and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold distilled water, and dry to obtain the nicotinohydrazide derivative.[8] This intermediate can be used for the synthesis of a wide range of bioactive molecules.[10][11]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_microwave reactants 2-Chloronicotinic Acid Substituted Aniline K2CO3 Water microwave Microwave Irradiation (150-200 °C) reactants->microwave Reaction workup Acidification (HCl) Filtration Washing microwave->workup Post-reaction product Substituted This compound workup->product Isolation

Caption: Microwave-assisted synthesis workflow.

experimental_workflow_niflumic_derivatives niflumic_acid Niflumic Acid esterification Esterification (EtOH, H2SO4, Reflux) niflumic_acid->esterification Step 1 ethyl_ester Niflumic Ethyl Ester esterification->ethyl_ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) ethyl_ester->hydrazinolysis Step 2 hydrazide Nicotinohydrazide Intermediate hydrazinolysis->hydrazide

Caption: Synthesis of Niflumic Acid derivatives.

Conclusion

The protocols and data presented herein offer robust and high-yield pathways for the synthesis of substituted 2-anilinonicotinic acids. The microwave-assisted, catalyst-free method in water is particularly noteworthy for its alignment with the principles of green chemistry, offering high efficiency and a reduced environmental footprint. These detailed procedures and workflows are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the discovery and development of new chemical entities with therapeutic potential.

References

Application of 2-Anilinonicotinic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonicotinic acid is a versatile scaffold in organic synthesis, serving as a crucial precursor for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique structural framework, featuring a pyridine ring, a secondary amine linkage, and a carboxylic acid group, allows for diverse cyclization strategies to access privileged heterocyclic systems. These resulting compounds, including pyrido[2,3-d]pyrimidines and pyridyl-acridinones, are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Notably, derivatives of this compound have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into valuable heterocyclic compounds.

Synthesis of this compound Derivatives

A highly efficient and environmentally friendly approach for the synthesis of this compound and its derivatives is through the reaction of 2-chloronicotinic acid with various anilines. A solvent- and catalyst-free method provides good to excellent yields in short reaction times.[1][2]

General Experimental Protocol: Solvent- and Catalyst-Free Synthesis of this compound Derivatives

A mixture of 2-chloronicotinic acid (1 mmol) and the corresponding aniline (1.2 mmol) is heated in a sealed vessel at a specified temperature for a designated time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is then washed with an appropriate solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) and dried to afford the pure this compound derivative.

Table 1: Synthesis of this compound Derivatives

EntryAniline DerivativeTemp (°C)Time (min)Yield (%)
1Aniline1203095
24-Methylaniline1202598
34-Methoxyaniline1202097
44-Chloroaniline1304592
54-Nitroaniline1406085
63-Chloroaniline1305090

Application in the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This compound is an excellent starting material for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with diverse biological activities. The synthesis involves a cyclization reaction, often utilizing acetic anhydride.

Experimental Protocol: Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

A mixture of this compound (1 mmol) and acetic anhydride (5 mL) is heated at reflux for 2-3 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and washed with ether to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Table 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

EntryThis compound DerivativeProductYield (%)
1This compound2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one85
22-(4-Methylanilino)nicotinic acid2-(p-Tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one88
32-(4-Methoxyanilino)nicotinic acid2-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one82
42-(4-Chloroanilino)nicotinic acid2-(4-Chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one79

Application in the Synthesis of Pyridyl-Acridinones

The intramolecular cyclization of this compound can lead to the formation of pyridyl-acridinone structures. This transformation is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of Pyrido[2,3-b]acridin-5(6H)-one

This compound (1 mmol) is added portion-wise to concentrated sulfuric acid (5 mL) at 0 °C. The mixture is then heated on a water bath at 100 °C for 4 hours. After cooling, the reaction mixture is carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water until neutral, and then boiled with a 10% sodium carbonate solution to remove any unreacted starting material. The solid is filtered, washed with water, and dried to afford the pyridyl-acridinone product.[3]

Table 3: Synthesis of Pyridyl-Acridinone Derivatives

EntryThis compound DerivativeProductYield (%)
1This compoundPyrido[2,3-b]acridin-5(6H)-one75
22-(4-Methylanilino)nicotinic acid8-Methylpyrido[2,3-b]acridin-5(6H)-one78
32-(4-Chloroanilino)nicotinic acid8-Chloropyrido[2,3-b]acridin-5(6H)-one70

Biological Application: COX-2 Inhibition

Derivatives of this compound have been identified as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthetic workflow for preparing heterocyclic compounds from this compound and the signaling pathway of COX-2 inhibition.

G cluster_synthesis Synthetic Workflow cluster_bio Biological Screening A 2-Chloronicotinic Acid + Aniline B This compound A->B Solvent-free heating C Pyrido[2,3-d]pyrimidin-4(3H)-one B->C Acetic Anhydride, Reflux D Pyridyl-Acridinone B->D Conc. H2SO4, Heat E Synthesized Heterocycles C->E D->E F COX-2 Inhibition Assay E->F G Lead Compound Identification F->G

Caption: Synthetic and screening workflow.

G cluster_pathway COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor This compound Derivative Inhibitor->COX2

Caption: Mechanism of COX-2 inhibition.

References

Application Notes and Protocols for the Purification of Crude 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonicotinic acid and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The Ullmann condensation, a common synthetic route to these compounds, can produce a crude product containing unreacted starting materials, byproducts from side reactions like dimerization, and tar formation. Therefore, effective purification of the crude this compound is a critical step to ensure the quality and purity of the final active pharmaceutical ingredient.

This document provides a detailed protocol for the purification of crude this compound, focusing on recrystallization as the primary method. An alternative column chromatography procedure is also outlined for instances where recrystallization does not yield a product of the desired purity.

Potential Impurities

The primary impurities in crude this compound synthesized via the Ullmann condensation may include:

  • Unreacted Starting Materials: 2-chloronicotinic acid and the corresponding aniline derivative.

  • Side Products: Dimerization products of the aromatic nucleus and tar-like substances.[1]

Purification Protocols

Two primary methods for the purification of crude this compound are presented below: recrystallization and column chromatography.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. Based on the solubility of related compounds like nicotinic acid, solvents such as ethanol, water, or a mixture of the two are good starting points.[2][3][4]

Experimental Protocol:

  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 50 mg) into separate test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, water, ethanol/water mixtures) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Transfer the bulk of the crude this compound to an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) dropwise while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Data Presentation:

ParameterObservation/Value
Crude Sample Weight(e.g., 5.0 g)
Recrystallization Solvent(e.g., 9:1 Ethanol:Water)
Volume of Solvent Used(e.g., 50 mL)
Purified Sample Weight(e.g., 4.2 g)
Percent Recovery (e.g., 84%)
Melting Point (Crude)(e.g., 180-185 °C)
Melting Point (Purified)(e.g., 188-190 °C)
Purity by HPLC (Crude)(e.g., 90%)
Purity by HPLC (Purified)(e.g., >99%)
Protocol 2: Column Chromatography

If recrystallization does not provide the desired level of purity, column chromatography can be employed. Silica gel is a common stationary phase for the purification of organic acids.

Experimental Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly.

  • Sample Loading:

    • Dissolve a minimum amount of the crude this compound in the mobile phase or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase Gradient(e.g., 9:1 Hexane:Ethyl Acetate to 1:1 Hexane:Ethyl Acetate)
Weight of Crude Sample(e.g., 1.0 g)
Weight of Purified Sample(e.g., 0.75 g)
Percent Recovery (e.g., 75%)
Purity by HPLC>99.5%

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ullmann Ullmann Condensation Crude_Product Crude this compound Ullmann->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 99% Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity > 99% Purity_Check_2->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-anilinonicotinic acid. The methodologies described are based on established analytical techniques for structurally related compounds, including other non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. These protocols are intended to serve as a comprehensive guide for the qualitative and quantitative analysis of this compound in various research and development settings.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method with UV detection is proposed for this purpose.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% phosphoric acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 60:40 (aqueous:organic).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis (a wavelength between 280-330 nm is expected based on related compounds).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical based on similar compounds)
ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Detection UV Detection HPLC->Detection Injection->HPLC Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) for quantification and to confirm the presence of chromophores.

Experimental Protocol:

  • Solvent: Use a UV-transparent solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Analysis: Scan the sample solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer, with the pure solvent as a blank.

  • Data Interpretation: The resulting spectrum will show absorbance peaks corresponding to the electronic transitions within the molecule. The wavelength of the highest absorbance peak is the λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol:

  • Solvent: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Chemical shifts, integration, and splitting patterns of the proton signals will provide information about the number and connectivity of different types of protons in the molecule. Aromatic protons are expected in the 6.5-8.5 ppm region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The number of signals will indicate the number of unique carbon atoms. The chemical shifts will provide information about the type of carbon (aliphatic, aromatic, carbonyl).

Spectroscopic Data Interpretation Pathway

Spectro_Pathway cluster_UV UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry UV_Sample Dilute Sample UV_Scan Scan 200-400 nm UV_Sample->UV_Scan UV_Result Determine λmax UV_Scan->UV_Result Structure Structural Information UV_Result->Structure NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Interpret Interpret Chemical Shifts, Splitting, and Integration NMR_Acquire->NMR_Interpret NMR_Interpret->Structure MS_Sample Introduce Sample MS_Ionize Ionize MS_Sample->MS_Ionize MS_Analyze Analyze m/z MS_Ionize->MS_Analyze MS_Fragment Fragment and Analyze MS_Analyze->MS_Fragment MS_Fragment->Structure

Caption: Logical flow for spectroscopic characterization of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of this compound for structural confirmation.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions: Use an HPLC method similar to the one described for quantification to introduce the sample into the mass spectrometer. A mobile phase containing a volatile buffer like formic acid or ammonium acetate is preferred.

  • MS Conditions:

    • Ionization Mode: Both positive and negative ESI modes should be evaluated.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation: The accurate mass of the molecular ion confirms the elemental composition. The fragmentation pattern provides information about the different structural motifs within the molecule.

Thermal Analysis

Objective: To evaluate the thermal stability and characterize the solid-state properties of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an appropriate pan (e.g., aluminum or ceramic).

  • Analysis Conditions:

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature above the decomposition point (e.g., 25 °C to 600 °C).

  • Data Interpretation:

    • TGA: The TGA curve will show mass loss as a function of temperature, indicating decomposition or desolvation.

    • DSC: The DSC curve will show endothermic or exothermic events such as melting, crystallization, and decomposition.

Thermal Analysis Workflow

Thermal_Analysis_Workflow Sample Sample Preparation (5-10 mg) STA Simultaneous Thermal Analyzer (TGA-DSC) Sample->STA TGA_Data TGA Data (Mass Loss vs. Temp) STA->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) STA->DSC_Data Heating Heating Program (e.g., 10 °C/min) Heating->STA Interpretation Data Interpretation (Stability, Phase Transitions) TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for the thermal analysis of this compound using TGA-DSC.

Application Notes and Protocols: Scale-up Synthesis of 2-Anilinonicotinic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonicotinic acid, a key intermediate and active pharmaceutical ingredient, is a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is involved in inflammation and pain. For preclinical evaluation, a robust and scalable synthesis protocol is paramount to ensure a consistent and adequate supply of high-purity material. This document provides a detailed methodology for the gram-to-kilogram scale synthesis of this compound, adapted from established industrial processes for structurally related fenamic acids. Additionally, it outlines protocols for key preclinical assays to evaluate its anti-inflammatory and analgesic properties.

Data Presentation

Table 1: Summary of Scale-Up Synthesis Parameters for this compound (Adapted from Fenamic Acid Synthesis Protocols)
ParameterLaboratory Scale (grams)Pilot Scale (kilograms)
Reactants
2-Chloronicotinic Acid1.0 eq1.0 eq
3-(Trifluoromethyl)aniline1.1 - 1.5 eq1.1 - 1.2 eq
Anhydrous Potassium Carbonate1.5 - 2.0 eq1.5 - 1.8 eq
Copper Catalyst (e.g., CuI, CuO)0.05 - 0.1 eq0.02 - 0.05 eq
Solvent (e.g., DMF, NMP)5 - 10 mL/g3 - 5 L/kg
Reaction Conditions
Temperature120 - 150 °C130 - 160 °C
Reaction Time12 - 24 hours18 - 36 hours
Work-up & Purification
Aqueous Work-upHCl, Water, Ethyl AcetateHCl, Water, Toluene
Recrystallization SolventEthanol/WaterIsopropanol/Water
Yield and Purity
Typical Yield75 - 85%80 - 90%
Purity (by HPLC)>98%>99%
Table 2: Preclinical Study Parameters for this compound
AssaySpeciesTest Substance DosePositive ControlKey Measurement
Carrageenan-Induced Paw EdemaWistar Rats10, 30, 100 mg/kg (p.o.)Indomethacin (10 mg/kg, p.o.)Paw Volume (mL)
Acetic Acid-Induced WrithingSwiss Albino Mice10, 30, 100 mg/kg (p.o.)Diclofenac Sodium (10 mg/kg, p.o.)Number of Writhing

Experimental Protocols

Scale-up Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established industrial synthesis methods for fenamic acids and is designed for scalability.

Materials:

  • 2-Chloronicotinic Acid

  • 3-(Trifluoromethyl)aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper (I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Toluene

  • Isopropanol

  • Activated Carbon

  • Diatomaceous Earth

Procedure:

  • Reaction Setup: In a appropriately sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N,N-dimethylformamide (DMF).

  • Addition of Reactants: While stirring, add anhydrous potassium carbonate, 2-chloronicotinic acid, 3-(trifluoromethyl)aniline, and copper (I) iodide.

  • Reaction: Heat the mixture to 130-140°C and maintain this temperature for 24-36 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to 80°C and filter to remove inorganic salts. Wash the filter cake with hot DMF.

  • Solvent Removal: Combine the filtrate and washings, and remove the DMF under reduced pressure.

  • Aqueous Work-up: To the residue, add water and toluene. Stir and then separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5°C and slowly add hydrochloric acid to adjust the pH to 2-3, leading to the precipitation of the crude product.

  • Isolation of Crude Product: Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude this compound under vacuum.

  • Recrystallization: In a separate reactor, dissolve the crude product in a mixture of isopropanol and water at reflux. Add activated carbon and stir for 30 minutes. Filter the hot solution through a pad of diatomaceous earth.

  • Crystallization and Final Product Isolation: Cool the filtrate slowly to 0-5°C to induce crystallization. Filter the purified product, wash with a cold isopropanol/water mixture, and dry under vacuum to a constant weight.

Preclinical Evaluation Protocols

This model is used to assess the anti-inflammatory activity of the synthesized compound.

Materials:

  • Wistar rats (150-200g)

  • This compound

  • Indomethacin (positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

This model is used to evaluate the analgesic (pain-relieving) activity of the synthesized compound.

Materials:

  • Swiss albino mice (20-25g)

  • This compound

  • Diclofenac Sodium (positive control)

  • 0.6% Acetic acid solution

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into vehicle control, positive control (Diclofenac Sodium), and test groups (different doses of this compound).

  • Dosing: Administer the test compound or vehicle orally (p.o.) 30 minutes before the injection of acetic acid.

  • Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Visualizations

Synthesis_Workflow cluster_synthesis Scale-up Synthesis Reactants Reactants Ullmann_Condensation Ullmann Condensation (130-140°C, 24-36h) Reactants->Ullmann_Condensation Workup Aqueous Work-up & Precipitation Ullmann_Condensation->Workup Purification Recrystallization Workup->Purification Final_Product This compound (>99% Purity) Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Preclinical_Workflow Start Synthesized this compound Anti_Inflammatory Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) Start->Anti_Inflammatory Analgesic Analgesic Assay (Acetic Acid-Induced Writhing) Start->Analgesic Data_Analysis Data Analysis & Dose Response Anti_Inflammatory->Data_Analysis Analgesic->Data_Analysis Evaluation Preclinical Candidate Evaluation Data_Analysis->Evaluation

Caption: Preclinical evaluation workflow for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate for PGs Prostaglandins COX2->PGs synthesizes Inflammation_Pain Inflammation & Pain PGs->Inflammation_Pain mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates Anilinonicotinic_Acid This compound Anilinonicotinic_Acid->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Application Notes & Protocols: Development of Anti-inflammatory Agents Using 2-Anilinonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1] The 2-anilinonicotinic acid scaffold, a core structure in several biologically active molecules, has emerged as a promising platform for the synthesis of novel NSAIDs.[2] Derivatives of this scaffold have shown potential as potent anti-inflammatory agents, often by targeting key enzymes and signaling pathways in the inflammatory cascade.[2][3] This document provides detailed protocols and application notes for the preclinical evaluation of this compound derivatives as potential anti-inflammatory drug candidates.

Core Mechanisms of Action

The primary anti-inflammatory mechanism of this compound derivatives involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins (PGs), key mediators of inflammation.[1][2] Additionally, modulation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression, represents another critical therapeutic target.[4][5]

Inhibition of the Cyclooxygenase (COX) Pathway

Arachidonic acid is converted by COX-1 and COX-2 into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a primary target for selective NSAIDs to reduce side effects.[1][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 pg_synthases PG Synthases prostaglandins Prostaglandins (PGE2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cox1 COX-1 (Constitutive) cox1->pgh2 cox2 COX-2 (Inducible) cox2->pgh2 pgh2->pg_synthases nsaids This compound Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκB ikb_nfkb->ikb Release nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Release proteasome Proteasome Degradation ikb->proteasome Ubiquitination nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation inhibitor This compound Derivatives inhibitor->ikk Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression (Cytokines, COX-2, etc.) dna->genes G cluster_primary cluster_secondary cluster_mechanistic cluster_preclinical start Synthesis of 2-Anilinonicotinic Acid Derivatives primary Primary Screening (In Vitro Assays) start->primary Compound Library secondary Secondary Screening (Cell-Based Assays) primary->secondary Active Hits p1 Protein Denaturation primary->p1 p2 COX-1/COX-2 Inhibition primary->p2 mechanistic Mechanistic Studies secondary->mechanistic Potent Compounds s1 LPS-Stimulated Macrophages secondary->s1 s2 Cytokine Quantification secondary->s2 preclinical Preclinical Evaluation (In Vivo Models) mechanistic->preclinical Characterized Compounds m1 NF-κB Translocation mechanistic->m1 end Lead Candidate preclinical->end pc1 Carrageenan-Induced Paw Edema preclinical->pc1

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Anilinonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave-assisted synthesis of 2-anilinonicotinic acid derivatives, compounds of significant interest in medicinal chemistry due to their anti-inflammatory and anticancer properties. This document offers detailed experimental protocols, quantitative data, and visual diagrams of both the synthetic workflow and relevant biological signaling pathways.

Introduction

2-Anilinonicotinic acids, also known as phenylaminonicotinic acids, are a class of compounds that have garnered considerable attention in drug discovery. They are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and have shown potential as inhibitors of enzymes such as cyclooxygenase (COX).[1][2] Furthermore, certain derivatives have demonstrated promising anticancer activities.[3] The use of microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often more environmentally friendly alternative to conventional heating methods for preparing these derivatives.[2][4][5]

Applications in Drug Development

Anti-Inflammatory Agents: Many this compound derivatives have been investigated as potential anti-inflammatory drugs due to their ability to inhibit COX enzymes.[1] The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1][6][7] By inhibiting COX, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.

Anticancer Agents: Emerging research has highlighted the potential of this compound derivatives as anticancer agents.[3] Some of these compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[8] This mechanism is similar to that of some established chemotherapy drugs.

Data Presentation: Microwave-Assisted Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives from 2-chloronicotinic acid and substituted anilines.

EntryAniline DerivativeCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)Reference
1AnilineK₂CO₃Water1506095[4]
24-MethylanilineK₂CO₃Water1506092[4]
34-MethoxyanilineK₂CO₃Water1506090[4]
44-ChloroanilineK₂CO₃Water1506088[4]
52-MethylanilineK₂CO₃Water1506085[4]
6Methylamine (40% aq.)NoneWater14090High[5]
7Various AnilinesNoneWater15015-120Good to Excellent[1][2]
8AnilineDiisopropylethylamineWater200120Moderate to High[5]

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of this compound derivatives.

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis in Water

This protocol is adapted from a simple, efficient, and environmentally friendly method.[2][4]

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline (2 equivalents)

  • Anhydrous potassium carbonate (0.5 equivalents)

  • Distilled water

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-chloronicotinic acid (4 mmol), the desired aromatic amine (8 mmol), and anhydrous potassium carbonate (2 mmol).

  • Add distilled water (3 mL) to the vial.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for the time specified in the data table (typically 60 minutes).

  • After the reaction is complete, cool the vessel to 50 °C using compressed air.

  • Open the vessel and acidify the reaction mixture with 2N HCl to a pH of approximately 4-5.

  • The precipitated product is then collected by filtration.

  • Wash the solid with ethanol and water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound derivative.

Protocol 2: Copper-Catalyzed Microwave-Assisted Ullmann Condensation

This protocol is a representative procedure for a copper-catalyzed reaction.

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline

  • Copper(I) oxide (Cu₂O) (10 mol%)

  • Potassium phosphate (K₃PO₄)

  • Solvent (e.g., DMF or water)

  • Microwave reactor vials

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add 2-chloronicotinic acid (1 mmol), the substituted aniline (1.2 mmol), Cu₂O (0.1 mmol), and K₃PO₄ (2 mmol).

  • Add the chosen solvent (e.g., 3 mL of DMF or water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with water and acidify with 2N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reactants: 2-Chloronicotinic Acid, Aniline Derivative, Base/Catalyst solvent Add Solvent (e.g., Water) reagents->solvent vial Combine in Microwave Vial solvent->vial mw_irrad Microwave Irradiation (Set Temperature and Time) vial->mw_irrad Seal Vial cooling Cooling mw_irrad->cooling acidification Acidification cooling->acidification filtration Filtration acidification->filtration washing Washing filtration->washing purification Recrystallization/ Chromatography washing->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Signaling Pathway: COX Inhibition

This diagram illustrates the cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimulus cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Anilinonicotinic Acid Derivatives inhibitor->cox Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Signaling Pathway: Anticancer Mechanism

This diagram depicts the proposed mechanism of action for anticancer this compound derivatives targeting tubulin polymerization.

G cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle microtubules->spindle Formation mitosis Mitosis spindle->mitosis Chromosome Segregation proliferation Cell Proliferation mitosis->proliferation apoptosis Apoptosis mitosis->apoptosis Arrest leads to inhibitor 2-Anilinonicotinic Acid Derivatives inhibitor->tubulin Inhibition of Polymerization

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of N-Aryl-2-aminonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2-aminonicotinic acids are a significant class of compounds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active molecules. Their preparation is most effectively achieved through metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming the crucial C-N bond. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-aminonicotinic acids using palladium, copper, and iron-based catalytic systems.

The methodologies described herein are based on established synthetic strategies, including the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries, providing the necessary information to reproduce and adapt these reactions for their specific research and development needs.

Metal-Catalyzed Synthetic Approaches

The synthesis of N-aryl-2-aminonicotinic acids typically involves the coupling of a pyridine derivative, such as 2-chloronicotinic acid or 2-aminonicotinic acid, with an aryl halide or a substituted aniline. The choice of catalyst—palladium, copper, or iron—plays a crucial role in the reaction's efficiency, substrate scope, and conditions.

  • Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination): This modern and widely used method involves the palladium-catalyzed coupling of an amine with an aryl halide.[1] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional methods.[1][2] The choice of phosphine ligand is critical for the success of the reaction.[1]

  • Copper-Catalyzed Synthesis (Ullmann Condensation/Goldberg Reaction): This classical method, and its modern variations, utilize a copper catalyst to promote the coupling of an aryl halide with an amine or an alcohol.[3] While traditionally requiring harsh reaction conditions, such as high temperatures, recent advancements have led to milder protocols.[3] This method is particularly useful for the condensation of 2-chloronicotinic acid with anilines.[4]

  • Iron-Catalyzed Synthesis: As a more sustainable and cost-effective alternative to palladium and copper, iron-catalyzed C-N cross-coupling reactions are an emerging area of interest. These reactions offer a greener approach to the synthesis of N-aryl compounds, although their application to the synthesis of N-aryl-2-aminonicotinic acids is less documented.

Below are detailed protocols and data for the palladium- and copper-catalyzed synthesis of N-aryl-2-aminonicotinic acids.

Palladium-Catalyzed Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] The reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base to couple an amine with an aryl halide.[5]

Generalized Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Aminonicotinic_Acid 2-Aminonicotinic Acid (or ester derivative) N-Aryl-2-aminonicotinic_Acid N-Aryl-2-aminonicotinic Acid 2-Aminonicotinic_Acid->N-Aryl-2-aminonicotinic_Acid + Aryl_Halide Aryl Halide (Ar-X, X = Cl, Br, I) Aryl_Halide->N-Aryl-2-aminonicotinic_Acid Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Catalyst->N-Aryl-2-aminonicotinic_Acid Ligand Ligand (e.g., XPhos, SPhos) Ligand->N-Aryl-2-aminonicotinic_Acid Base Base (e.g., NaOt-Bu, K₂CO₃) Base->N-Aryl-2-aminonicotinic_Acid Solvent Solvent (e.g., Toluene, Dioxane) Solvent->N-Aryl-2-aminonicotinic_Acid

Caption: Generalized Buchwald-Hartwig Amination Scheme.

Experimental Protocol: Synthesis of N-Aryl-2-aminonicotinic Acid Derivatives

This protocol is a general guideline for the palladium-catalyzed N-arylation of a 2-aminonicotinic acid derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2-Aminonicotinic acid ester

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or K₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add the 2-aminonicotinic acid ester (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the base (1.5-2.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminonicotinic acid derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various amines with aryl halides. While specific data for 2-aminonicotinic acid is limited in the literature, these examples provide a useful reference for reaction optimization.

EntryAmineAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline4-ChlorotoluenePd(OAc)₂ (1)XPhos (2)NaOt-BuToluene1002498
2Morpholine4-Bromoanisole(SIPr)Pd(methallyl)Cl (2)-NaOt-BuDioxane801895
3Aniline3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃t-BuOH1001292

Copper-Catalyzed Synthesis: Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[3] This method has been successfully applied to the synthesis of N-aryl-2-aminonicotinic acids from 2-chloronicotinic acid and various anilines.[4]

Generalized Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloronicotinic_Acid 2-Chloronicotinic Acid N-Aryl-2-aminonicotinic_Acid N-Aryl-2-aminonicotinic Acid 2-Chloronicotinic_Acid->N-Aryl-2-aminonicotinic_Acid + Aniline Aniline (or derivative) Aniline->N-Aryl-2-aminonicotinic_Acid Cu_Catalyst Cu Catalyst (e.g., Cu powder, CuI) Cu_Catalyst->N-Aryl-2-aminonicotinic_Acid Base Base (e.g., K₂CO₃) Base->N-Aryl-2-aminonicotinic_Acid Solvent Solvent (e.g., Xylene, DMF) Solvent->N-Aryl-2-aminonicotinic_Acid Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition Ar-X PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ PdII_ArX->PdII_Amine Ligand Exchange Amine_Coord Amine Coordination R₂NH PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation -Base-H⁺ PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Reduct_Elim Reductive Elimination Workflow Start Start: Assemble Reactants (Pyridine derivative, Arylating agent) Reaction_Setup Reaction Setup (Add catalyst, ligand, base, solvent) Start->Reaction_Setup Heating Heating and Stirring (Under inert atmosphere) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: N-Aryl-2-aminonicotinic Acid Characterization->End

References

Application Notes and Protocols for Evaluating the Bioactivity of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Anilinonicotinic acid is a synthetic compound with a chemical structure that suggests potential biological activities. As a derivative of nicotinic acid, it may play a role in various cellular processes. These application notes provide a comprehensive framework and detailed protocols for conducting a panel of cell-based assays to investigate and quantify the potential cytotoxic, anti-inflammatory, and pro-apoptotic effects of this compound. The primary model system proposed for initial screening is the murine macrophage cell line RAW 264.7, a well-established in vitro model for studying inflammation and cytotoxicity. For apoptosis assays, a relevant cancer cell line (e.g., HeLa or Jurkat) should be utilized.

Key Cell-Based Assays

A tiered approach is recommended to comprehensively evaluate the bioactivity of this compound. This includes:

  • Cytotoxicity Assays: To determine the concentration range of this compound that is non-toxic to cells, which is crucial for interpreting results from other bioactivity assays.

  • Anti-inflammatory Assays: To assess the compound's ability to modulate key inflammatory mediators.

  • Apoptosis Assays: To investigate if the compound can induce programmed cell death, a desirable characteristic for potential anti-cancer agents.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound in the described assays. This data is for illustrative purposes to guide the user in presenting their experimental findings.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages.

This compound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
198.5 ± 4.81.8 ± 1.5
1095.2 ± 5.14.5 ± 2.1
2588.7 ± 4.911.3 ± 3.3
5075.4 ± 6.324.1 ± 4.2
10052.1 ± 5.848.5 ± 5.1
20025.8 ± 4.573.9 ± 6.0

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentNO Production (% of LPS Control) (Mean ± SD)PGE2 Production (% of LPS Control) (Mean ± SD)
Vehicle Control3.2 ± 1.12.8 ± 0.9
LPS (1 µg/mL)100 ± 7.5100 ± 8.1
LPS + this compound (10 µM)85.4 ± 6.988.2 ± 7.3
LPS + this compound (25 µM)62.1 ± 5.465.7 ± 6.1
LPS + this compound (50 µM)40.8 ± 4.843.5 ± 5.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control25.4 ± 3.115.8 ± 2.5
LPS (1 µg/mL)1250.7 ± 98.2850.3 ± 75.4
LPS + this compound (50 µM)780.1 ± 65.9520.6 ± 50.1

Table 4: Apoptosis Induction by this compound in HeLa Cells.

Treatment (24 hours)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)Caspase-3/7 Activity (Fold Change vs. Vehicle) (Mean ± SD)
Vehicle (DMSO)2.1 ± 0.51.5 ± 0.31.0 ± 0.1
This compound (50 µM)15.8 ± 2.25.4 ± 1.13.8 ± 0.4
This compound (100 µM)28.9 ± 3.112.7 ± 1.96.5 ± 0.7

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • Target cells (e.g., RAW 264.7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1][2]

Materials:

  • Treated and control cells in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[2]

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's protocol, typically by comparing the LDH release in treated wells to that of a positive control (lysed cells).

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[4][5]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (e.g., a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[4]

  • Sodium nitrite standard solution

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1 x 10⁶ cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include a negative control (no LPS) and a positive control (LPS alone).[4]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[4][5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4][5]

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Express the results as a percentage of the LPS-treated control.[4]

Protocol 4: Prostaglandin E2 (PGE2) and Cytokine Immunoassays (ELISA)

These assays quantify the concentration of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6]

Materials:

  • Supernatants from treated and control cells (from the NO assay)

  • Commercially available ELISA kits for PGE2, TNF-α, and IL-6

  • Microplate reader

Procedure:

  • Assay Performance: Follow the protocols provided by the manufacturers of the respective ELISA kits.[4][5] This typically involves adding the supernatant to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for color development.[5]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions.

  • Data Analysis: Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the respective molecules.

Protocol 5: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[7]

Materials:

  • Treated and control cells (e.g., HeLa or Jurkat)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the medium.[7][8]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Data Interpretation: [7]

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 6: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Treated and control cells

  • Commercially available Caspase-3/7 activity assay kit (e.g., luminescence- or fluorescence-based)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cytotoxicity assays.

  • Assay Performance: Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves adding a reagent containing a luminogenic or fluorogenic caspase-3/7 substrate directly to the cells.

  • Signal Measurement: After a specified incubation period, measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (RAW 264.7 or Cancer Cell Line) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokines) Incubation->Anti_Inflammatory Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) Incubation->Apoptosis Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for evaluating the bioactivity of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Anilino_Acid This compound Anilino_Acid->IKK Potential Inhibition Anilino_Acid->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activates Anilino_Acid This compound Mitochondrion Mitochondrion Anilino_Acid->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways potentially activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Ullmann Reaction for 2-Anilinonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of 2-anilinonicotinic acid via the Ullmann reaction. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

The Ullmann condensation for synthesizing this compound, while a classic and valuable reaction, can present several challenges. Below is a guide to address common issues you may encounter.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider in situ activation of the copper catalyst.[1][2] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]
Inappropriate Solvent: High-boiling polar solvents are traditional, but solvent choice is critical and can affect yield.[2][3]- Screen different solvents such as DMF, DMSO, pyridine, xylene, or n-amyl alcohol.[3] - Consider environmentally friendly, solvent-free conditions, which have been shown to improve yields.[4][5][6] - In some cases, increasing the solvent volume can improve yield. For instance, using 150 mL of xylene resulted in an 87% yield for one derivative, compared to 53% with 50 mL.[3]
Suboptimal Temperature: Ullmann reactions traditionally require high temperatures, often above 210°C.[2] However, the optimal temperature can vary.- If no reaction occurs, gradually increase the temperature. For the synthesis of this compound derivatives, temperatures around 120°C have been found to be optimal under solvent-free conditions.[4][5]
Incorrect Reagent Stoichiometry: The ratio of 2-chloronicotinic acid to aniline can impact the yield.- An optimal ratio of 2-chloronicotinic acid to aniline has been found to be 1:1.5.[4][6]
Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the amine, reducing nucleophilicity and yield.[3][4] Ortho-substituents on the aniline can also sterically hinder the reaction.[4]- For anilines with strong electron-withdrawing groups, consider using more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system if available. - Be aware that ortho-substituted anilines may inherently give lower yields.
Significant Tar Formation Side Reactions: High temperatures can lead to side reactions, such as the dimerization of the aromatic nucleus, especially in the presence of a copper catalyst.[3]- Lowering the reaction temperature may reduce tar formation. - Interestingly, in some cases, removing the copper catalyst altogether can prevent these side reactions and lead to a cleaner product without the need for extensive purification.[3]
Decomposition of Reagents or Products: The starting materials or the desired product may be unstable at the reaction temperature.- Monitor the reaction closely by TLC or other methods to avoid prolonged heating after completion. - Consider if a lower reaction temperature, perhaps with a more active catalyst or ligand, could be effective.
Difficulty in Product Purification Contamination with Copper: The copper catalyst can be difficult to remove from the final product.- After the reaction, an acidic workup can help to dissolve the copper salts. - For reactions where the product precipitates, filtration can be an effective purification step. Using xylene as a solvent can facilitate this due to the low solubility of the product.[3] - As mentioned, performing the reaction without a copper catalyst, if feasible for your specific substrates, can eliminate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the traditional Ullmann reaction setup for synthesizing this compound?

A1: Traditionally, the synthesis involves the condensation of 2-chloronicotinic acid with aniline (or its derivatives). This typically requires a stoichiometric amount of a copper catalyst, high-boiling polar solvents like DMF or xylene, and high temperatures, often with long reaction times.[2][4][5] However, these conditions are often harsh and can lead to moderate yields.[3][5]

Q2: Are there more modern, higher-yielding methods available?

A2: Yes, recent advancements have led to more efficient and environmentally friendly protocols. A notable development is the catalyst- and solvent-free synthesis of this compound derivatives.[4][5][6] This method involves heating a mixture of 2-chloronicotinic acid and the aniline derivative at around 120°C.[4][5] This approach has been shown to produce good to excellent yields in a much shorter reaction time (15–120 minutes).[4][6]

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent plays a crucial role. While traditional high-boiling solvents like DMF, DMSO, and pyridine are used, they don't always provide the best results.[3] In a study, xylene and n-amyl alcohol were effective, while DMF, DMSO, and pyridine were not.[3] The volume of the solvent can also be a factor; a larger volume of xylene led to a higher yield in one case.[3] Importantly, solvent-free conditions have proven to be highly effective, often providing the best yields.[4][5]

Q4: Is a copper catalyst always necessary for this reaction?

A4: While the Ullmann reaction is classically defined by its use of a copper catalyst, recent studies have shown that the synthesis of this compound derivatives can proceed efficiently without any catalyst.[4][5] In fact, for certain substrates, the absence of a copper catalyst can prevent side reactions like dimerization, leading to a cleaner reaction and eliminating the need for purification to remove the catalyst.[3]

Q5: How do substituents on the aniline reactant affect the reaction outcome?

A5: Substituents on the aniline ring have a significant electronic and steric impact. Electron-donating groups on the aniline tend to improve the yield of the nucleophilic aromatic substitution.[4] Conversely, electron-withdrawing groups decrease the yield.[4] Steric hindrance is also a key factor; an ortho-substituent, particularly an electron-withdrawing one, on the aniline can substantially reduce the reaction yield.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of this compound (from 2-chloronicotinic acid and aniline).

Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
NoneNone10012075[4]
NoneNone1201598[4]
NoneNone1501092[4]
NoneH₂O10018045[4]
NoneToluene11018050[4]
NoneAcetonitrile8018030[4]
CuXylene140-150-Good[3]
Cun-Amyl Alcohol140-150-Good[3]
CuDMF/DMSO/Pyridine140-150-No Reaction[3]

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Synthesis of this compound

This protocol is based on the optimized, environmentally friendly method.

Materials:

  • 2-chloronicotinic acid

  • Aniline

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (optional, depending on the scale and temperature)

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid and aniline in a 1:1.5 molar ratio.[4][6]

  • Place a magnetic stir bar in the flask.

  • Heat the reaction mixture to 120°C with stirring.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-chloronicotinic acid and aniline (1:1.5 ratio) heat Heat to 120°C with stirring reagents->heat Solvent-free monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete purify Recrystallize product cool->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for catalyst- and solvent-free synthesis.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield? cause_temp Is temperature optimal? (e.g., 120°C for solvent-free) start->cause_temp Check cause_ratio Is reactant ratio correct? (e.g., 1:1.5 acid:aniline) start->cause_ratio Check cause_substituents Are there deactivating substituents on aniline? start->cause_substituents Check cause_catalyst Using a traditional method? Check catalyst activity. start->cause_catalyst Check solution_temp Adjust temperature cause_temp->solution_temp If not solution_ratio Adjust stoichiometry cause_ratio->solution_ratio If not solution_substituents Increase reaction time/temp or accept lower yield cause_substituents->solution_substituents If yes solution_catalyst Use fresh Cu(I) source or switch to catalyst-free method cause_catalyst->solution_catalyst If yes

Caption: Decision tree for troubleshooting low yield issues.

References

How to remove copper catalyst from 2-anilinonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-anilinonicotinic acid. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of copper catalysts during the synthesis of this compound, a crucial step often achieved through an Ullmann condensation reaction.

Troubleshooting Guide

The following guide addresses common issues encountered during the removal of copper catalysts from the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Persistent blue or green color in the isolated product. Incomplete removal of the copper catalyst. The product itself may be chelating with residual copper.- Perform additional aqueous washes with a chelating agent such as EDTA or aqueous ammonia. - Pass the product through a plug of silica gel or alumina. - Employ a scavenger resin with a high affinity for copper. - Consider a combination of methods, for example, an EDTA wash followed by silica gel filtration.[1]
Low product yield after aqueous workup. The this compound product is partially soluble in the aqueous phase, especially under basic conditions due to its acidic nature.- During aqueous extraction with basic chelating agents like ammonia, carefully adjust the pH to be acidic (e.g., pH 2-3) before product extraction to ensure the carboxylic acid is protonated and less water-soluble. - Use a brine wash (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer.[1]
Emulsion formation during aqueous extraction. High concentrations of reagents or improper mixing.- Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.
Residual copper interferes with downstream reactions or analytical characterization (e.g., NMR). Even trace amounts of paramagnetic copper can cause peak broadening in NMR spectra.- Pass the sample through a short plug of silica gel or alumina before analysis.[1] - Ensure thorough removal of copper using one of the recommended methods to meet the required purity specifications for the next synthetic step.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarities and affinities for the stationary phase.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography. - Consider using a different stationary phase, such as alumina instead of silica gel. - Utilize a scavenger resin to remove the copper prior to chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from the synthesis of this compound?

A1: The most prevalent and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite. These materials can adsorb the copper catalyst, allowing the purified product to pass through.[1]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off, providing a clean product solution.

Q2: How do I choose the best copper removal method for my specific this compound synthesis?

A2: The choice of method depends on several factors, including the properties of your product, the solvent system, and the desired level of purity. The following workflow can guide your decision:

G start Crude Reaction Mixture (this compound + Cu catalyst) is_product_soluble Is the product soluble in an organic solvent immiscible with water? start->is_product_soluble aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) is_product_soluble->aqueous_wash Yes scavenger_resin Use Scavenger Resin is_product_soluble->scavenger_resin No check_purity Check for Residual Copper (TLC, color, ICP-MS/OES) aqueous_wash->check_purity silica_plug Filtration through Silica Gel/Alumina Plug silica_plug->check_purity scavenger_resin->check_purity product_pure Product is Pure check_purity->product_pure Yes combine_methods Combine Methods (e.g., Wash then Silica Plug) check_purity->combine_methods No combine_methods->check_purity

Decision workflow for selecting a copper removal method.

Q3: What are the acceptable limits for residual copper in an Active Pharmaceutical Ingredient (API) like this compound?

A3: Regulatory bodies like the US Pharmacopeia (USP) and the European Medicines Agency (EMA) have established limits for elemental impurities in APIs. For copper, the permitted daily exposure (PDE) depends on the route of administration.

Route of Administration Permitted Daily Exposure (PDE) (µ g/day )
Oral3000
Parenteral300
Inhalation30

Data sourced from USP <232> Elemental Impurities—Limits.

Q4: How can I quantify the amount of residual copper in my final product?

A4: Highly sensitive analytical techniques are required to accurately quantify trace amounts of residual copper. These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS)

Proper sample preparation is crucial for accurate results and typically involves digesting the organic sample in high-purity nitric acid.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This method is suitable for removing copper from reaction mixtures where this compound is dissolved in an organic solvent immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with pH adjusted to 8 using NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[1]

G cluster_extraction Liquid-Liquid Extraction organic_phase Organic Phase (Product + Cu Catalyst) cu_edta_complex Water-Soluble Cu-EDTA Complex organic_phase->cu_edta_complex Cu2+ chelates with EDTA aqueous_phase Aqueous Phase (EDTA Solution) cu_edta_complex->aqueous_phase Moves to Aqueous Phase

Chelation and extraction of copper using EDTA.

Protocol 2: Filtration through a Silica Gel Plug

This method is effective for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.

Materials:

  • Crude product dissolved in a minimal amount of a suitable organic solvent

  • Silica gel

  • Glass pipette or small column

  • Cotton or glass wool

  • Sand

  • Eluting solvent

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.

  • Add a small layer of sand (approx. 0.5 cm).

  • Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure the product has passed through.

  • Concentrate the filtrate to obtain the purified product.[1]

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is advantageous as it often eliminates the need for an aqueous work-up.

Materials:

  • Crude product solution containing the copper catalyst

  • Appropriate scavenger resin (e.g., SiliaMetS Thiourea or a resin with a similar functional group)

  • Reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • To the solution of the crude product, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking small aliquots and analyzing for copper content.

  • Once the copper has been scavenged, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

References

Optimizing reaction conditions for the synthesis of 2-anilinonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-anilinonicotinic acid derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these synthetic procedures.

Troubleshooting Guide

Low yields, side product formation, and purification difficulties are common hurdles in the synthesis of this compound derivatives. This guide provides solutions to frequently encountered problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: In traditional Ullmann reactions, the copper catalyst (often Cu(I)) can be oxidized and lose activity.[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in-situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[2]
Inappropriate Reaction Conditions: Temperature, solvent, and base are critical. Traditional Ullmann reactions often require high temperatures.[3]- For modern ligand-accelerated protocols, screen temperatures between 40-120 °C.[2]- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]- For solvent-free reactions, ensure uniform heating.[4][5]
Poor Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity and reduce reaction rates and yields.[6]- Increase the reaction temperature or prolong the reaction time.- Consider using a more activated form of the aniline or a stronger base to facilitate deprotonation.
Presence of Moisture or Oxygen: These can deactivate the catalyst and lead to side reactions.[1]- Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Formation of Side Products Debromination/Dechlorination: This can occur if the reaction conditions are too harsh or if there are protic impurities.[2]- Lower the reaction temperature.- Use anhydrous solvents and reagents.[2]
Homocoupling of Starting Materials: This can be a competing reaction, especially in Ullmann-type couplings.- Optimize the stoichiometry of the reactants.- A different ligand might favor the desired cross-coupling reaction.
Difficulty in Product Purification Removal of Copper Catalyst: Residual copper from Ullmann reactions can be challenging to remove from the final product.- After the reaction, dilute the mixture with an organic solvent and wash with aqueous ammonia or a solution of a chelating agent like EDTA to remove copper salts.
Similar Polarity of Product and Starting Materials: This can make chromatographic separation difficult.- If the product is an acid, consider an acid-base extraction during the work-up.- Explore different solvent systems for column chromatography or consider recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most frequently employed method is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-chloronicotinic acid with an aniline derivative.[6][7] However, modern variations of this reaction, including catalyst-free, solvent-free, and microwave-assisted methods, are gaining popularity due to their improved efficiency and environmental friendliness.[4][7][8]

Q2: How do substituents on the aniline ring affect the reaction outcome?

A2: The electronic nature of the substituents on the aniline ring has a significant impact on the reaction yield. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline generally increase the nucleophilicity of the amino group, leading to higher yields.[6] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CN) decrease nucleophilicity and can lead to lower yields or require more forcing reaction conditions.[6][9] Ortho-substituents on the aniline can also sterically hinder the reaction and reduce yields.[6]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, several greener alternatives to the traditional Ullmann reaction have been developed. These include:

  • Solvent-free synthesis: Reactions can be carried out by heating a mixture of the reactants without a solvent, which simplifies the work-up and reduces waste.[4][5] Boric acid has been shown to be an effective catalyst for this approach.[4]

  • Catalyst-free synthesis: Under certain conditions, the reaction can proceed without a metal catalyst, often at elevated temperatures or with microwave irradiation.[6][7]

  • Microwave-assisted synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[8][10]

Q4: What is a typical work-up and purification procedure?

A4: A general work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate) and water.[2] If the product is a carboxylic acid, the pH can be adjusted to precipitate the product, which is then collected by filtration. For purification, column chromatography on silica gel is commonly used. Recrystallization from a suitable solvent is also an effective method for obtaining a pure product.

Experimental Protocols

Protocol 1: Boric Acid-Catalyzed Solvent-Free Synthesis

This protocol is adapted from a method for the synthesis of flunixin and other 2-(arylamino)nicotinic acid derivatives.[4][5]

  • Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 mmol), the desired aniline derivative (2 mmol), and boric acid (20 mg, 30 mol%).

  • Reaction: Heat the mixture at 120 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and adjust the pH to be acidic to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol is based on a catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation.[8]

  • Reaction Setup: In a 10 mL microwave reaction vessel, place 2-chloronicotinic acid (4 mmol), the aromatic amine (8 mmol), anhydrous potassium carbonate (2 mmol), and distilled water (3 mL).

  • Reaction: Seal the vessel and irradiate in a microwave reactor at the desired temperature (e.g., 150 °C) for the optimized time (as determined by initial screening).

  • Work-up: After the reaction, cool the vessel to 50 °C.

  • Purification: The precipitated solid can be filtered, washed with ethanol, and dried.

Data Presentation

Table 1: Effect of Aniline Substituents on Yield in a Solvent-Free Synthesis

Aniline DerivativeSubstituent PositionYield (%)
Aniline-95
4-Methylanilinepara92
4-Methoxyanilinepara90
4-Chloroanilinepara88
4-Nitroanilinepara75
2-Methylanilineortho85
2-Chloroanilineortho80
Data synthesized from literature reports on solvent-free reactions.[6][9]

Table 2: Comparison of Different Synthetic Methods

MethodCatalystSolventTemperature (°C)TimeTypical Yield (%)
Traditional UllmannCopperDMF>15012-24 h60-80
Boric Acid CatalyzedBoric AcidNone1201-2 h85-95[4]
Microwave-AssistedNoneWater150-20010-30 min80-95[8][10]
Data represents typical ranges and may vary depending on the specific substrates used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (2-chloronicotinic acid, aniline derivative) catalyst Add Catalyst (e.g., Boric Acid or None) reagents->catalyst heating Heat Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor by TLC heating->monitoring cool Cool to RT monitoring->cool precipitate Precipitate Product cool->precipitate filtrate Filter and Wash precipitate->filtrate purify Purify (Recrystallization or Chromatography) filtrate->purify

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Fresh Aniline, Active Catalyst) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Replaced Reagents optimize_stoichiometry Optimize Reactant Stoichiometry check_conditions->optimize_stoichiometry Conditions Correct check_conditions->success Adjusted Conditions consider_aniline Assess Aniline Reactivity (Electronic/Steric Effects) optimize_stoichiometry->consider_aniline Stoichiometry Optimized optimize_stoichiometry->success Ratio Corrected consider_aniline->success Conditions Adjusted

Caption: Troubleshooting workflow for addressing low reaction yields.

Reaction_Mechanism reactants 2-Chloronicotinic Acid + Aniline intermediate Meisenheimer-like Intermediate reactants->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of Cl-

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Troubleshooting low yield in 2-anilinonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Anilinonicotinic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Category 1: Reactants and Stoichiometry

Q1: My reaction yield is significantly lower than expected. Could the substituents on my aniline be the cause?

A: Yes, the electronic properties of the substituents on the aniline ring play a crucial role.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline generally increase the nucleophilicity of the amine, which can lead to higher reaction yields.[1]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline decrease its nucleophilicity, often resulting in lower yields.[1] This effect is particularly pronounced if the substituent is in the ortho position, which can also introduce steric hindrance.[1]

Q2: What is the optimal molar ratio of 2-chloronicotinic acid to aniline?

A: An excess of the aniline reagent is generally recommended to drive the reaction to completion. Studies have shown that an optimal reactant ratio is 1:1.5 (2-chloronicotinic acid to aniline).[1] Using a different ratio may result in a lower yield.

Q3: How critical is the purity of the starting materials (2-chloronicotinic acid and aniline)?

A: The purity of your starting materials is critical. Impurities can introduce side reactions or poison catalysts, where applicable. Water is a particularly problematic impurity in many coupling reactions as it can hydrolyze starting materials or intermediates.[2][3] Always use reagents of high purity and ensure solvents are anhydrous if the protocol requires it.

Category 2: Reaction Conditions (Temperature, Solvent, Catalyst)

Q4: Is a catalyst necessary for the synthesis of this compound?

A: While traditional methods like the Ullmann condensation require a copper catalyst[1][4], modern, environmentally friendly procedures have been developed that are both catalyst-free and solvent-free .[1][5] These methods have demonstrated good to excellent yields, often superior to traditional approaches.

Q5: What is the recommended reaction temperature?

A: Temperature is a critical parameter. For the optimized catalyst- and solvent-free method, the ideal temperature is 120 °C .[1] Temperatures between 100 °C and 150 °C have been investigated, with 120 °C providing the best results.[1] Traditional Ullmann reactions often require much higher temperatures, sometimes exceeding 200 °C.[4]

Q6: I am using a traditional Ullmann reaction. What solvent should I use?

A: Traditional Ullmann reactions typically require high-boiling, polar aprotic solvents. Common choices include N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[1][4] However, these solvents can be difficult to remove and are not environmentally friendly.[1] For improved results and a greener process, consider adopting the solvent-free methodology.

Category 3: Work-up and Product Isolation

Q7: I believe my reaction has gone to completion, but my isolated yield is still low. What could be happening during the work-up?

A: Low isolated yield can often be attributed to issues during the work-up and purification steps.

  • Incomplete Precipitation: If the product is isolated by precipitation (e.g., by acidifying the reaction mixture), ensure the pH is adjusted correctly to minimize the product's solubility.

  • Loss During Extraction: If using liquid-liquid extraction, ensure the product is in its least soluble form in the aqueous layer (usually the neutral or acidic form) to maximize transfer to the organic layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Purification Losses: During recrystallization or chromatography, some product loss is inevitable. Optimize your purification method to balance purity and recovery. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_start cluster_reactants Step 1: Verify Reactants cluster_conditions Step 2: Review Reaction Conditions cluster_workup Step 3: Analyze Work-up & Purification cluster_end Start Low Yield Observed CheckPurity Check Purity of 2-Chloronicotinic Acid & Aniline Start->CheckPurity CheckRatio Verify Reactant Ratio (Optimal is 1:1.5) CheckPurity->CheckRatio CheckSubstituents Analyze Aniline Substituents (EWG/EDG effects) CheckRatio->CheckSubstituents CheckTemp Confirm Temperature (Optimal is 120°C for solvent-free) CheckSubstituents->CheckTemp CheckSolvent Evaluate Solvent Choice (Consider solvent-free method) CheckTemp->CheckSolvent CheckCatalyst Assess Catalyst System (Is it necessary/active?) CheckSolvent->CheckCatalyst ReviewIsolation Review Product Isolation (Precipitation pH, Extraction) CheckCatalyst->ReviewIsolation OptimizePurification Optimize Purification (Recrystallization, Chromatography) ReviewIsolation->OptimizePurification End Yield Optimized OptimizePurification->End

Caption: A step-by-step workflow for troubleshooting low yields.

Data Presentation: Reaction Condition Optimization

The following table summarizes the results from experiments to optimize the synthesis of this compound from 2-chloronicotinic acid and aniline, based on data from published studies.[1]

EntryCatalystSolventTemperature (°C)Reactant Ratio (Acid:Aniline)Yield (%)
1K₂CO₃DMF1201:1.565
2Cs₂CO₃DMF1201:1.570
3NoneNone1001:1.582
4NoneNone1201:1.596
5NoneNone1501:1.590
6NoneNone1201:185
7NoneNone1201:294

Data adapted from studies on catalyst- and solvent-free synthesis methods.[1] The data clearly indicates that optimal conditions involve a solvent-free, catalyst-free reaction at 120 °C with a 1:1.5 reactant ratio.

Experimental Protocols

Protocol 1: Optimized Catalyst- and Solvent-Free Synthesis

This protocol is based on the environmentally friendly and high-yield method for synthesizing this compound.[1]

Materials:

  • 2-chloronicotinic acid

  • Aniline (or substituted aniline)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up

Procedure:

  • To a clean, dry round-bottom flask, add 2-chloronicotinic acid (1.0 equivalent).

  • Add aniline (1.5 equivalents).

  • Place a magnetic stir bar in the flask.

  • Heat the mixture to 120 °C with vigorous stirring. The reaction is typically complete within 15-120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in an appropriate aqueous base (e.g., 10% sodium carbonate solution).

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aniline.

  • Acidify the aqueous layer with a dilute acid (e.g., 10% HCl) until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final this compound.

Protocol 2: Traditional Ullmann Condensation (for reference)

This is a general procedure for the classic copper-catalyzed synthesis.

Materials:

  • 2-chloronicotinic acid

  • Aniline

  • Copper(I) iodide (CuI) or copper powder

  • A suitable ligand (e.g., L-proline, phenanthroline) if using a modern Ullmann protocol

  • A strong base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flask under an inert atmosphere, add 2-chloronicotinic acid (1.0 eq.), the copper catalyst (e.g., 5-10 mol%), the ligand (if applicable), and the base (2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF).

  • Add the aniline (1.2-1.5 eq.).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C or higher) and stir for several hours (often 12-24 hours). Monitor by TLC.

  • After cooling, the work-up typically involves filtering off the catalyst, followed by extraction and purification steps similar to those described in Protocol 1.

Reaction Pathway Visualization

The following diagram illustrates the fundamental chemical transformation in the synthesis of this compound.

ReactionPathway cluster_product Product cluster_conditions Reactant1 2-Chloronicotinic Acid Plus + Conditions Conditions: 120°C Solvent-free (or Cu catalyst) Reactant2 Aniline Product This compound Conditions->Product Nucleophilic Aromatic Substitution

Caption: Synthesis of this compound from its precursors.

References

Technical Support Center: Purification of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-anilinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is highly dependent on the synthetic route. For syntheses involving the reaction of 2-chloronicotinic acid with an aniline derivative, the most common impurities are unreacted starting materials and byproducts of side reactions.

Q2: My purified this compound is colored (e.g., yellow, brown). How can I remove the color?

Color impurities are often due to oxidation of the aniline moiety or other minor, highly conjugated byproducts. These can sometimes be removed by treatment with activated carbon during recrystallization. However, care must be taken as activated carbon can also adsorb the desired product, leading to lower yields. A minimal amount of activated carbon should be used, and it should be added to the hot solution just before the filtration step.

Q3: I am having trouble crystallizing this compound. It either "oils out" or crashes out of solution as a fine powder. What should I do?

"Oiling out" occurs when the compound is insoluble in the solvent at high temperatures or when the melting point of the impure compound is lower than the boiling point of the solvent. To address this, try using a solvent system where the compound has higher solubility at elevated temperatures and lower solubility at room temperature. A solvent/anti-solvent system can also be effective. Slow cooling and scratching the flask can help induce crystallization. A fine powder suggests rapid precipitation, which can trap impurities. To obtain better crystals, slow the cooling rate or use a vapor diffusion setup.

Q4: What is the expected solubility of this compound in common organic solvents?

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Incorrect solvent choice leading to co-crystallization of impurities.- Select a solvent system with a steep solubility curve (high solubility when hot, low when cold).- Try a solvent/anti-solvent recrystallization.- Perform a second recrystallization from a different solvent system.
Product is precipitating too quickly, trapping impurities.- Slow down the cooling process. Use a Dewar flask or insulated container.- Avoid placing the crystallization flask directly in an ice bath until a significant amount of crystals have formed at room temperature.
Low Yield After Purification Product is too soluble in the chosen recrystallization solvent, even at low temperatures.- Reduce the volume of solvent used to the minimum required to dissolve the compound at boiling point.- Add an anti-solvent to the mother liquor to precipitate more product.- Cool the filtrate to a lower temperature (e.g., 0 °C or -20 °C) to maximize recovery.
Adsorption of product onto activated carbon or filter aids.- Use the minimum effective amount of activated carbon.- Ensure the filtration of the hot solution is performed quickly to prevent premature crystallization on the filter paper.
Inconsistent Results on HPLC Analysis Degradation of the compound during sample preparation or analysis.- Ensure the mobile phase pH is compatible with the compound's stability. Given its acidic and basic sites, a buffered mobile phase is recommended.- Protect samples from light and heat.
Poor peak shape (tailing).- This can be due to interaction with residual silanols on the column. Use a base-deactivated column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Potential Source Reason for Presence Suggested Removal Method
2-Chloronicotinic AcidStarting MaterialIncomplete reactionAcid-base extraction or chromatography
Aniline (or derivative)Starting MaterialIncomplete reactionAcid-base extraction or chromatography
Nicotinic AcidHydrolysis of 2-chloronicotinic acidPresence of water in the reactionRecrystallization, chromatography
Oxidized ByproductsSide ReactionOxidation of the aniline moietyRecrystallization with activated carbon

Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)

Disclaimer: This data is for nicotinic acid, a related but structurally different compound. It should be used as a general guide for solvent selection. The solubility of this compound will differ due to the presence of the aniline group.

Solvent Molar Solubility (mol/L) General Class
Dimethyl Sulfoxide (DMSO)HighPolar Aprotic
EthanolModeratePolar Protic
WaterModeratePolar Protic
AcetoneLowPolar Aprotic
Diethyl EtherVery LowNon-polar
AcetonitrileVery LowPolar Aprotic

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, toluene). The ideal solvent will fully dissolve the crude product at its boiling point but have low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Column Chromatography (Conceptual)

If recrystallization fails to provide material of sufficient purity, column chromatography can be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape of the acidic product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and adsorb it onto a small amount of silica gel.

    • Load the dried, product-adsorbed silica onto the top of the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Pure Product Isolate->Dry PurityCheck Check Purity (HPLC, NMR) Dry->PurityCheck Pass Purity OK PurityCheck->Pass Yes Fail Purity Not OK PurityCheck->Fail No Troubleshoot Go to Troubleshooting Guide Fail->Troubleshoot

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Low Purity after Recrystallization OilingOut Did it 'oil out'? Start->OilingOut Colored Is the product colored? Start->Colored LowYield Is the yield very low? Start->LowYield ChangeSolvent Change solvent or use solvent/anti-solvent system OilingOut->ChangeSolvent Yes SlowCooling Ensure slow cooling OilingOut->SlowCooling No UseCarbon Use activated carbon Colored->UseCarbon Yes ReRecrystallize Re-recrystallize Colored->ReRecrystallize No CheckMotherLiquor Check mother liquor for product LowYield->CheckMotherLiquor Yes ConsiderChroma Consider Chromatography SlowCooling->ConsiderChroma UseCarbon->ReRecrystallize

Preventing degradation of 2-anilinonicotinic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-anilinonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during experimental workups.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Product Discoloration (Yellowing or Darkening)

  • Possible Cause A: Oxidation. this compound, like many aniline derivatives, can be susceptible to air oxidation, which often leads to colored impurities.

    • Solution:

      • During workup, minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) where possible.

      • Use degassed solvents for extractions and chromatography.

      • Store the final product in a tightly sealed container under an inert atmosphere and protected from light.

  • Possible Cause B: Residual Copper Catalyst. If synthesized via an Ullmann condensation, residual copper salts can cause discoloration and may catalyze degradation.

    • Solution:

      • Thoroughly wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper ions.

      • Perform multiple extractions until the aqueous layer is colorless.

  • Possible Cause C: Thermal Degradation. Although this compound is relatively thermally stable, prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

    • Solution:

      • Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).

      • Avoid heating the solid product to high temperatures for extended periods during drying.

Issue 2: Low Yield After Workup

  • Possible Cause A: Incomplete Extraction. Due to its amphoteric nature (containing both a carboxylic acid and an amino group), this compound can have variable solubility in aqueous and organic layers depending on the pH.

    • Solution:

      • Carefully adjust the pH of the aqueous layer during extraction. To extract into an organic solvent, adjust the pH to be near the isoelectric point of the molecule.

      • If the product is in the aqueous layer, acidify to a low pH (e.g., 2-3) to protonate the carboxylate and precipitate the product, which can then be collected by filtration.

  • Possible Cause B: Hydrolysis. Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bond of the anilino group or the nicotinic acid moiety itself could be susceptible to hydrolysis, although this is less common under standard workup conditions.

    • Solution:

      • Avoid prolonged exposure to concentrated acids or bases.

      • Perform acid-base extractions at room temperature or below.

Issue 3: Presence of Impurities in Final Product

  • Possible Cause A: Unreacted Starting Materials. Incomplete reaction can lead to the presence of 2-chloronicotinic acid and aniline (or their derivatives) in the crude product.

    • Solution:

      • Optimize reaction conditions to ensure complete conversion.

      • During workup, a basic wash (e.g., with aqueous sodium bicarbonate) can remove unreacted 2-chloronicotinic acid, while an acidic wash (e.g., with dilute HCl) can remove unreacted aniline. Be mindful of the pH to avoid losing the product.

  • Possible Cause B: Byproducts from Side Reactions. Side reactions can generate impurities that are difficult to separate.

    • Solution:

      • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

      • If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for aqueous extraction of this compound?

Q2: How can I remove residual copper catalyst from my product after an Ullmann condensation?

A2: To remove copper catalyst residues, wash the organic solution of your product with an aqueous solution of a chelating agent. A 10% aqueous solution of EDTA or dilute ammonium hydroxide is effective. Repeat the washing until the blue color of the copper complex is no longer visible in the aqueous layer.

Q3: What are the best solvents for recrystallizing this compound?

A3: Common solvent systems for the recrystallization of this compound and its derivatives include ethanol/water, and acetic acid/water. The choice of solvent will depend on the specific impurities you are trying to remove. Always perform a small-scale test to find the optimal solvent system and ratio.

Q4: Is this compound sensitive to light and air?

A4: Yes, like many aniline derivatives, this compound can be sensitive to light and air, potentially leading to oxidative degradation and discoloration. It is best to store the compound in a well-sealed, amber-colored vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.

Q5: Can I use strong acids or bases during the workup?

A5: While brief exposure to dilute acids and bases during extraction is generally acceptable, prolonged contact with concentrated acids or bases, especially at elevated temperatures, should be avoided to minimize the risk of hydrolysis.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
WaterSparingly solubleSolubility is pH-dependent.
EthanolSolubleGood solvent for recrystallization.
MethanolSoluble
AcetoneSlightly soluble
Ethyl AcetateSlightly soluble
DichloromethaneSparingly soluble
HexanesInsoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Table 2: Recommended Storage Conditions

ParameterRecommendation
TemperatureRoom Temperature (Cool)
AtmosphereInert (Nitrogen or Argon)
LightProtected from Light (Amber Vial)
ContainerTightly Sealed

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), it is often beneficial to remove the solvent under reduced pressure.

  • Acid-Base Extraction: a. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials. c. Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M) to remove any unreacted basic starting materials. Caution: Monitor the pH to avoid precipitating the product. d. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of the pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Aqueous Extraction (pH Adjustment) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Crude Product Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization Primary Method Chromatography Column Chromatography Purification->Chromatography Alternative Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_discoloration Discoloration cluster_yield Low Yield cluster_impurities Impurities Present start Problem Encountered During Workup discolor Product Discolored? start->discolor low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities oxidation Oxidation discolor->oxidation Yes copper Residual Copper discolor->copper Yes thermal Thermal Degradation discolor->thermal Yes extraction Incomplete Extraction low_yield->extraction Yes hydrolysis Hydrolysis low_yield->hydrolysis Yes starting_materials Unreacted Starting Materials impurities->starting_materials Yes byproducts Side Reaction Byproducts impurities->byproducts Yes

Caption: Troubleshooting logic for common issues in this compound workup.

Technical Support Center: Efficient Synthesis of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-anilinonicotinic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound and its derivatives involve the coupling of an aniline with a 2-halonicotinic acid, typically 2-chloronicotinic acid. The most historically significant method is the Ullmann condensation, which traditionally uses a stoichiometric amount of a copper reagent.[1][2] Modern approaches include the palladium-catalyzed Buchwald-Hartwig amination, which offers milder reaction conditions and broader substrate scope.[3][4][5] Additionally, catalyst- and solvent-free methods have been developed as environmentally friendly alternatives.[1][6]

Q2: How does the choice of catalyst affect the reaction yield and conditions?

A2: Catalyst selection is critical for optimizing the synthesis of this compound. In Ullmann-type reactions, copper catalysts are used, often requiring high temperatures.[2] The Buchwald-Hartwig amination utilizes palladium catalysts with specific ligands, which can facilitate the reaction at lower temperatures and with greater efficiency for a wider range of substrates.[3][4][7] Interestingly, for certain substrates, the reaction can proceed efficiently without any catalyst under solvent-free conditions at elevated temperatures.[1][6] Boric acid has also been reported as a simple and effective catalyst for this transformation under solvent-free conditions.[8]

Q3: What is the typical catalyst loading and can it be reduced?

A3: Catalyst loading is dependent on the specific reaction and catalyst system. For some optimized protocols, catalyst loading can be in the range of a few mol%.[9][10] For instance, in certain boric acid-catalyzed syntheses of flunixin, a this compound derivative, 30 mol% of the catalyst was found to be optimal.[8] It is often possible to reduce catalyst loading without a significant drop in yield by carefully optimizing other reaction parameters such as temperature, solvent, and reaction time.

Q4: What are the effects of substituents on the aniline ring on the reaction outcome?

A4: The electronic properties of the substituents on the aniline ring significantly influence the reaction yield. Electron-donating groups on the aniline generally improve the yield of the nucleophilic aromatic substitution on 2-chloronicotinic acid.[1] Conversely, electron-withdrawing groups tend to decrease the yield.[1] Steric hindrance, particularly from ortho-substituents on the aniline, can also impede the reaction and reduce yields.[1]

Q5: Can this reaction be performed under "green" or environmentally friendly conditions?

A5: Yes, several studies have focused on developing greener synthetic routes. A notable approach is the catalyst- and solvent-free synthesis, which involves heating a mixture of 2-chloronicotinic acid and the aniline derivative.[1][6] This method not only avoids the use of potentially toxic catalysts and solvents but can also lead to shorter reaction times and excellent yields.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal Catalyst or Catalyst Inactivation: The chosen catalyst may not be suitable for the specific substrates, or it may have degraded.- Screen different catalysts (e.g., various copper or palladium sources and ligands).- Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[10]
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.- Perform the reaction at the recommended temperature for the chosen catalytic system.- Systematically vary the temperature to find the optimal condition.
Poor Substrate Reactivity: Sterically hindered anilines or those with strong electron-withdrawing groups can be less reactive.[1]- Increase the reaction temperature or prolong the reaction time.- Consider using a more active catalyst system, such as a modern Buchwald-Hartwig catalyst.[3]
Presence of Water or Other Impurities: Moisture can deactivate certain catalysts and reagents.- Use anhydrous solvents and reagents.- Ensure starting materials are pure.
Formation of Side Products Side Reactions: Elevated temperatures can sometimes lead to the formation of undesired byproducts.[11]- Lower the reaction temperature if possible.- Optimize the reaction time to minimize byproduct formation once the desired product is formed.
Reaction with Solvent: Some solvents may participate in side reactions under the reaction conditions.- Choose an inert solvent that is known to be compatible with the reaction.- Consider solvent-free conditions if applicable.[1]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and byproducts can complicate purification.- Optimize the reaction to achieve higher conversion.- Follow a systematic work-up procedure to remove catalyst residues (e.g., filtration, extraction).- Utilize appropriate chromatographic techniques for purification.
Product Solubility Issues: The product may have limited solubility in common solvents, making extraction and crystallization challenging.- Screen a range of solvents to find a suitable one for extraction and recrystallization.- The product's meglumine salt can be prepared to increase water solubility.[8]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemStarting MaterialsTemperature (°C)Reaction TimeYield (%)Reference
None (Solvent-free)2-Chloronicotinic acid, Aniline12015-120 minGood to Excellent[1][6]
Boric Acid (H₃BO₃)2-Chloronicotinic acid, 2-Methyl-3-trifluoromethylaniline12045 min (scaled up)Excellent[8]
Copper (Ullmann)Aryl Halide, Aniline>210LongAverage[1][2]
Palladium (Buchwald-Hartwig)Aryl Halide, AmineMilderVariesHigh[3][4]

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Synthesis of this compound

This protocol is adapted from an environmentally friendly procedure.[1]

  • Preparation: In a round-bottom flask, combine 2-chloronicotinic acid (1.0 mmol) and aniline (1.5 mmol).

  • Reaction: Heat the mixture at 120 °C with stirring for the required time (typically 15-120 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Protocol 2: Boric Acid Catalyzed Synthesis of a this compound Derivative (Flunixin)

This protocol is based on the synthesis of Flunixin.[8]

  • Preparation: In a reaction vessel, mix 2-chloronicotinic acid (1.0 mmol), 2-methyl-3-trifluoromethylaniline (2.0 mmol), and boric acid (30 mol%).

  • Reaction: Heat the solvent-free mixture at 120 °C, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture.

  • Purification: The product can be isolated and purified by standard techniques such as column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Mix Reactants: - 2-Chloronicotinic Acid - Aniline Derivative - Catalyst (if applicable) react Heat under optimized conditions (Temperature, Time) prep->react Transfer to reaction vessel workup Cooling, Extraction, and/or Recrystallization react->workup Reaction completion analysis Characterization: - TLC - NMR - MS workup->analysis Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield? check_temp Is Temperature Optimal? start->check_temp Yes check_cat Is Catalyst Active & Correct? check_temp->check_cat Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_sub Are Substrates Reactive? check_cat->check_sub Yes screen_cat Screen/Replace Catalyst check_cat->screen_cat No modify_cond Increase Time or Use More Active Catalyst check_sub->modify_cond No success Successful Synthesis check_sub->success Yes adjust_temp->start Re-evaluate screen_cat->start Re-evaluate modify_cond->start Re-evaluate

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing by-product formation in the synthesis of flunixin from 2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flunixin from 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of flunixin from 2-chloronicotinic acid?

A1: The synthesis of flunixin from 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline is an example of an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (2-chloronicotinic acid) with an amine (2-methyl-3-(trifluoromethyl)aniline) to form a new carbon-nitrogen bond.[1][2]

Q2: What are the most common impurities found in the synthesis of flunixin?

A2: The most frequently encountered impurities are the unreacted starting materials: 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline. Other potential by-products can arise from side reactions such as dimerization of the starting materials or decarboxylation of 2-chloronicotinic acid, although these are generally less common under optimized conditions. Several flunixin impurities are commercially available as reference standards, which can be used for analytical method development and impurity profiling.[3][4][5][6]

Q3: Why is a 2:1 molar ratio of 2-methyl-3-(trifluoromethyl)aniline to 2-chloronicotinic acid often recommended?

A3: Employing an excess of the aniline component helps to drive the reaction towards completion, ensuring that the more valuable 2-chloronicotinic acid is fully consumed.[7][8] This strategy can lead to higher yields of flunixin and simplify the purification process by primarily having to remove the excess aniline.

Q4: What are the typical catalysts used in this synthesis?

A4: A variety of catalysts can be used to promote the Ullmann condensation for flunixin synthesis. Common examples include boric acid, p-toluenesulfonic acid, and copper-based catalysts such as copper oxide or copper powder.[7][9][10][11] The choice of catalyst can influence reaction time, temperature, and overall yield.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Flunixin 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalysis. 4. Incorrect stoichiometry.1. Increase reaction time or temperature. 2. Optimize temperature based on the solvent and catalyst used (e.g., 120 °C for solvent-free boric acid catalysis).[7][8] 3. Ensure the catalyst is active and used in the correct amount. Consider screening different catalysts (boric acid, p-toluenesulfonic acid, copper oxide). 4. Verify the molar ratio of reactants; an excess of the aniline (e.g., 2:1) is often beneficial.[7][8]
High Levels of Unreacted 2-Chloronicotinic Acid 1. Insufficient amount of aniline. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar ratio of 2-methyl-3-(trifluoromethyl)aniline to 2-chloronicotinic acid. 2. Extend the reaction duration. 3. Increase the reaction temperature to ensure it reaches the optimal point for the chosen catalytic system.
High Levels of Unreacted 2-Methyl-3-(trifluoromethyl)aniline 1. Expected outcome when using an excess of aniline. 2. Inefficient purification.1. This is generally not a major issue as the excess is intended to drive the reaction. 2. Optimize the purification step. Adjusting the pH to >11.5 with a base like KOH will keep the flunixin in the aqueous phase while allowing for the separation of the less soluble aniline.[9][12] Subsequent acidification of the aqueous layer to a pH of 4.0-4.5 will precipitate the flunixin.[9]
Presence of Unknown By-products 1. Dimerization of starting materials. 2. Decarboxylation of 2-chloronicotinic acid at high temperatures. 3. "Tar" formation due to side reactions.1. Lower the reaction temperature. Ensure even heating and stirring to avoid localized overheating. 2. Avoid excessively high temperatures. If decarboxylation is suspected, analyze the crude product for the presence of 2-chloropyridine. 3. Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway. Consider a solvent-based system if using a solvent-free approach leads to significant decomposition.
Poorly Crystalline or Oily Product 1. Presence of impurities. 2. Incomplete removal of solvent.1. Recrystallize the crude product from a suitable solvent such as methanol or isopropanol.[13] 2. Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Solvent-Free Synthesis of Flunixin using Boric Acid Catalyst[7][8]

This protocol is adapted from an improved, environmentally friendly synthesis method.

Materials:

  • 2-chloronicotinic acid

  • 2-methyl-3-(trifluoromethyl)aniline

  • Boric acid (H₃BO₃)

  • Potassium hydroxide (KOH) solution (e.g., 20-25%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 30%)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-3-(trifluoromethyl)aniline (2 molar equivalents), 2-chloronicotinic acid (1 molar equivalent), and boric acid (e.g., 30 mol%).

  • Reaction: Heat the mixture at 120 °C under solvent-free conditions with constant stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to below 50 °C.

    • Add a 25% potassium hydroxide solution dropwise to adjust the pH to 10.0-11.0.[10]

    • Cool the mixture to below 20 °C and stir for 1 hour to precipitate the excess 2-methyl-3-(trifluoromethyl)aniline.

    • Filter the mixture to recover the excess aniline, which can be recycled.

  • Precipitation of Flunixin:

    • To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 4.0-6.0.[9][11]

    • Stir the resulting suspension to allow for complete crystallization.

  • Isolation and Purification:

    • Filter the precipitated crude flunixin.

    • Wash the filter cake with purified water.

    • Dry the crude product.

    • Recrystallize the crude flunixin from methanol to obtain the purified product.

Visualizations

Flunixin Synthesis Pathway

G cluster_reactants Reactants cluster_product Product 2_chloronicotinic_acid 2-Chloronicotinic Acid flunixin Flunixin 2_chloronicotinic_acid->flunixin Ullmann Condensation aniline 2-Methyl-3-(trifluoromethyl)aniline aniline->flunixin

Caption: Reaction pathway for the synthesis of flunixin.

Troubleshooting Logic for Low Flunixin Yield

G start Low Flunixin Yield check_reaction_completeness Check Reaction Completeness (TLC/HPLC) start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst - Verify Stoichiometry incomplete_reaction->optimize_conditions Yes complete_reaction Reaction Complete incomplete_reaction->complete_reaction No end Yield Improved optimize_conditions->end check_workup Review Work-up & Purification - pH Adjustment - Extraction Efficiency - Recrystallization complete_reaction->check_workup check_workup->end

Caption: Troubleshooting workflow for low flunixin yield.

Potential By-product Formation Pathways

G reactants Starting Materials (2-Chloronicotinic Acid & Aniline) flunixin Flunixin (Desired Product) reactants->flunixin Main Reaction dimerization Dimerization By-products reactants->dimerization Side Reaction (High Temp) decarboxylation Decarboxylation By-products (e.g., 2-Chloropyridine) reactants->decarboxylation Side Reaction (High Temp)

Caption: Overview of main and side reaction pathways.

References

Overcoming poor solubility of 2-anilinonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the poor solubility of 2-anilinonicotinic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility often a challenge?

A1: this compound is a derivative of nicotinic acid, featuring both a carboxylic acid group and a secondary aniline amine attached to a pyridine ring. Its poor solubility stems from a combination of factors: the rigid, planar structure of the aromatic rings promotes strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Furthermore, the molecule possesses both polar (carboxylic acid, pyridine nitrogen) and nonpolar (phenyl ring) regions, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.

Q2: What is the expected pKa of this compound, and how does it influence solubility?

A2: While specific experimental data is scarce, the pKa of the carboxylic acid group can be predicted to be in the range of 3-5. The aniline-like secondary amine is weakly basic, with the pKa of its conjugate acid also falling in the acidic range. This dual nature is critical for solubility manipulation. At neutral pH, the carboxylic acid group is likely deprotonated (negatively charged), while in strongly acidic conditions (pH < 2), the amine group becomes protonated (positively charged). The charged, or salt, forms of the molecule are significantly more soluble in polar solvents than the neutral form.[1][2][3]

Q3: Which organic solvent should I try to use first?

A3: Based on the solubility profiles of structurally related compounds like nicotinic acid and 2-aminonicotinic acid, polar aprotic solvents are the best starting point.[4][5] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent initial choices, as they are likely to exhibit the highest solvating power for this compound.[6]

Q4: Can heating my solvent help improve solubility?

A4: Yes, for most compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, be cautious and ensure that this compound is thermally stable at the temperature you are using to avoid degradation.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen organic solvent.

This guide provides a step-by-step workflow to diagnose and solve solubility issues.

TroubleshootingWorkflow start_node START: Poor Solubility Observed process_node Apply gentle heat (e.g., 40-50°C) Use vigorous agitation (vortex/sonication) Ensure particle size is small (grind if necessary) start_node->process_node Step 1: Basic Techniques decision_node Is solubility still insufficient? process_node->decision_node Step 2: Assess end_node SUCCESS: Compound Solubilized decision_node->end_node No process_node2 Step 3: Advanced Method Selection decision_node->process_node2 Yes solution_node solution_node solution_node1 Use pH Adjustment: Convert to an anionic salt with a base. (See Protocol 1) process_node2->solution_node1 For Polar/Aqueous Systems solution_node2 Use a Co-Solvent System: Blend a good solvent (e.g., DMSO) with a poor solvent. (See Protocol 2) process_node2->solution_node2 For Non-Aqueous Systems solution_node3 Use Surfactants: Create micelles to encapsulate the compound. (See Protocol 3) process_node2->solution_node3 For Aqueous Formulations solution_node1->end_node solution_node2->end_node solution_node3->end_node

Caption: Troubleshooting workflow for poor solubility issues.

Expected Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityRationale & Comments
DMSO Polar AproticHigh Excellent hydrogen bond acceptor. Generally effective for multifunctional polar compounds.[6]
DMF Polar AproticHigh Similar to DMSO, highly effective for dissolving complex organic molecules.
THF Polar AproticModerate Less polar than DMSO/DMF but should provide moderate solubility.
Methanol Polar ProticLow to Moderate Can hydrogen bond, but the bulky nonpolar aniline group may limit solubility.
Ethanol Polar ProticLow Expected to be less effective than methanol due to its slightly lower polarity.[4]
Acetonitrile Polar AproticVery Low Nicotinic acid itself has very low solubility in acetonitrile.[4][8]
Toluene NonpolarVery Low Ineffective at solvating the polar carboxylic acid and pyridine ring.[9]
Water Polar ProticVery Low (at neutral pH) Solubility is expected to be poor unless the pH is adjusted to form a salt.[7][10]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This method increases the solubility of this compound in polar protic solvents (like water or ethanol) by converting the carboxylic acid to its more soluble anionic salt form.

Caption: Mechanism of solubility enhancement by pH adjustment.

Methodology:

  • Preparation: Suspend a known amount of this compound in the desired volume of your polar solvent (e.g., water, or an ethanol/water mixture).

  • Base Addition: While stirring vigorously, add a suitable base dropwise.

    • For aqueous solutions: Use 1 M sodium hydroxide (NaOH).

    • For organic solvents (e.g., ethanol, THF): Use an organic base like triethylamine (Et₃N).

  • Observation: Continue adding the base until the solid material completely dissolves, resulting in a clear solution. The solution pH will be basic.

  • pH Monitoring (Optional but Recommended): Monitor the pH of the solution. Complete dissolution should occur at a pH > 7, ensuring the carboxylic acid is fully deprotonated.

  • Usage: The resulting solution contains the salt of this compound and can be used for subsequent experiments. Note that acidifying the solution will likely cause the compound to precipitate.

Protocol 2: Solubility Enhancement Using Co-solvents

This protocol involves creating a binary solvent system to identify a ratio of a "good" solvent (one that dissolves the compound) and a "poor" solvent (an "anti-solvent") that maintains solubility, which is often required for experimental systems where the pure "good" solvent is not suitable.

CosolventWorkflow step_node step_node step1 1. Prepare concentrated stock solution in a 'good' solvent (e.g., 100 mM in DMSO). step2 2. Aliquot stock solution into separate vials. step1->step2 step3 3. Add increasing volumes of the 'poor' solvent (anti-solvent, e.g., water) to each vial. step2->step3 step4 4. Agitate (vortex/sonicate) and equilibrate for 1-2 hours. step3->step4 step5 5. Observe for precipitation. The last clear solution represents the kinetic solubility limit for that ratio. step4->step5 step6 6. Identify the optimal co-solvent ratio that maintains solubility for your experiment. step5->step6

Caption: Experimental workflow for determining a suitable co-solvent ratio.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., 50-100 mg/mL in DMSO).

  • Titration Setup: In a series of test vials, place a fixed amount of the stock solution.

  • Co-solvent Addition: To each vial, add increasing amounts of the desired anti-solvent (e.g., water, buffer, or another organic solvent). For example, create final DMSO concentrations of 10%, 5%, 2%, 1%, etc.

  • Equilibration: Seal the vials and mix thoroughly. Allow them to equilibrate at a constant temperature for at least one hour.

  • Analysis: Visually inspect each vial for signs of precipitation (cloudiness or solid particles). The highest concentration that remains a clear solution is the kinetic solubility in that specific co-solvent mixture. This helps define the tolerance of your system for the anti-solvent.

Protocol 3: Surfactant-Mediated Solubilization for Aqueous Systems

This method uses surfactants to form micelles in an aqueous solution. The hydrophobic core of the micelles encapsulates the poorly soluble this compound, allowing it to be dispersed in the aqueous medium.

Methodology:

  • Surfactant Solution Preparation: Prepare a stock solution of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, in your desired aqueous buffer (e.g., a 1-5% w/v solution).

  • Compound Addition: Add the solid this compound directly to the surfactant-containing solution.

  • Energy Input: Agitate the mixture vigorously. Sonication using a bath or probe sonicator is highly effective as the mechanical energy helps break down the solid and facilitates its incorporation into the micelles.

  • Equilibration: After sonication, continue to stir the solution at room temperature for 1-2 hours to ensure a stable dispersion is formed.

  • Filtration (Optional): To remove any remaining undissolved particulate matter, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter, which is typically compatible with micellar solutions. The resulting clear filtrate contains the solubilized compound.

References

Identifying and characterizing impurities in 2-anilinonicotinic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 2-anilinonicotinic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Process-Related Impurities: These are impurities that arise during the synthesis process. The most common synthesis route is the Ullmann condensation of 2-chloronicotinic acid and aniline. Potential impurities from this process include:

    • Unreacted starting materials: 2-chloronicotinic acid and aniline.

    • Side-products: Dimerization of 2-chloronicotinic acid or aniline.

    • Residual catalysts: Copper salts used in the Ullmann reaction.[1]

  • Degradation Products: These impurities form due to the degradation of this compound under various environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.[2][3]

  • Contaminants: These can be introduced from solvents, reagents, or the manufacturing environment.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method is crucial to ensure that all degradation products and process-related impurities are adequately separated from the main component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.

  • Gas Chromatography (GC): GC is useful for the analysis of volatile impurities, such as residual solvents.

Q3: What are forced degradation studies and why are they important?

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[2][3] These studies are critical for:

  • Identifying potential degradation products that could form under various storage and handling conditions.[2]

  • Establishing the degradation pathways of the drug substance.[3]

  • Demonstrating the specificity of a stability-indicating analytical method by showing that the method can separate the drug from its degradation products.[3]

Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active sites on the stationary phase.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Use a mobile phase additive (e.g., triethylamine) to block active sites or switch to a deactivated column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before injection. 4. Check the HPLC system for leaks and ensure the pump is functioning correctly.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use fresh, high-purity solvents and clean the injector. 2. Implement a robust needle wash protocol in the autosampler method. 3. Increase the run time to ensure all components from the previous sample have eluted.
No Peaks or Very Small Peaks 1. No sample injected. 2. Detector issue (e.g., lamp off). 3. Incorrect mobile phase composition. 4. Sample degradation.1. Verify autosampler and injection syringe are working correctly. 2. Check the detector status and ensure the lamp is on and has sufficient energy. 3. Prepare fresh mobile phase and ensure correct composition. 4. Prepare a fresh sample and store it appropriately before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.[3]

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.[5]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with mobile phase.[5]

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in mobile phase for analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days. Dissolve the sample in mobile phase for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of Potential Process-Related Impurities

Impurity NameStructurePotential Source
2-Chloronicotinic AcidC₆H₄ClNO₂Unreacted starting material
AnilineC₆H₇NUnreacted starting material
Biphenyl-2,2'-dicarboxylic acidC₁₄H₁₀O₄Dimerization of 2-chloronicotinic acid
DiphenylamineC₁₂H₁₁NDimerization of aniline

Table 2: Hypothetical Forced Degradation Results

Stress ConditionNumber of DegradantsMajor Degradant (Relative Retention Time)% Degradation
0.1 M HCl, 80°C, 24h20.8515.2%
0.1 M NaOH, 80°C, 24h10.7825.8%
3% H₂O₂, RT, 24h30.92, 1.1510.5%
105°C, 48h11.105.1%
UV/Vis Light, 7 days20.88, 1.088.3%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Starting Material Analysis cluster_impurity_id Impurity Identification cluster_characterization Characterization & Control synthesis Ullmann Condensation: 2-Chloronicotinic Acid + Aniline product This compound Product synthesis->product start_mat_qc Starting Material QC (HPLC, GC) start_mat_qc->synthesis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) product->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis product->hplc_analysis forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis for MW Determination hplc_analysis->lcms_analysis nmr_analysis NMR for Structural Elucidation lcms_analysis->nmr_analysis impurity_profile Complete Impurity Profile nmr_analysis->impurity_profile spec_setting Set Specifications impurity_profile->spec_setting routine_qc Routine QC Testing spec_setting->routine_qc troubleshooting_logic start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No sol_peak_shape Check Column Check Mobile Phase pH Reduce Sample Load peak_shape->sol_peak_shape Yes no_peaks No/Small Peaks? retention_time->no_peaks No sol_retention_time Check Mobile Phase Prep Use Column Oven Ensure Equilibration retention_time->sol_retention_time Yes sol_no_peaks Check Injection Check Detector Prepare Fresh Sample no_peaks->sol_no_peaks Yes end Problem Resolved no_peaks->end No sol_peak_shape->end sol_retention_time->end sol_no_peaks->end

References

Validation & Comparative

A Comparative Guide to 2-Anilinonicotinic Acid and Anthranilic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the structural motifs of 2-anilinonicotinic acid and anthranilic acid serve as foundational scaffolds for a multitude of pharmacologically active agents. This guide provides a comprehensive comparison of these two key molecules, delving into their physicochemical properties, pharmacological activities, and toxicological profiles. By presenting experimental data, detailed laboratory protocols, and visual representations of their mechanisms of action, this document aims to equip researchers with the critical information necessary for informed decision-making in drug design and development. While both molecules are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), their distinct structural features give rise to nuanced differences in their biological activities and therapeutic applications.

Physicochemical Properties: A Comparative Overview

The structural distinction between this compound and anthranilic acid—the substitution of a phenyl group on the amino nitrogen in the former—underpins the differences in their physicochemical characteristics. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundAnthranilic Acid
Molecular Formula C₁₃H₁₀N₂O₂C₇H₇NO₂
Molecular Weight 226.23 g/mol 137.14 g/mol
Appearance White to off-white crystalline powderWhite to pale-yellow crystalline powder[1]
Melting Point ~204-208 °C146-148 °C[1]
Water Solubility Sparingly solubleSlightly soluble (0.572 g/100 mL at 25 °C)
LogP (calculated) ~3.1~1.21
pKa Carboxylic acid: ~4-5; Amine: ~1-2Carboxylic acid: ~4.95; Amine: ~2.05

Note: Some properties for this compound are estimated based on its structure and data from similar compounds, as direct experimental values are not consistently available in the literature.

Pharmacological Activities: Beyond Anti-Inflammatory Action

Both this compound and anthranilic acid are renowned as precursors to potent anti-inflammatory drugs. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, their derivatives exhibit a broader spectrum of biological activities.

Anti-Inflammatory and Analgesic Activity (COX Inhibition)

Derivatives of this compound, collectively known as fenamates (e.g., mefenamic acid, niflumic acid), are established non-selective inhibitors of both COX-1 and COX-2. Anthranilic acid derivatives also exhibit significant anti-inflammatory and analgesic properties through COX inhibition.

Compound/DerivativeTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid (a this compound derivative)COX-121.22.9[2][3]
COX-27.3
Niflumic Acid (a this compound derivative)COX-1Data not consistently availableData not consistently available
COX-2Data not consistently available
Anthranilic Acid Derivative (JS-4) COX-15913.7[2][3]
COX-24.3
Anthranilic Acid Derivative (JS-3) COX-1455.56[2][3]
COX-28.1

Note: IC₅₀ values can vary depending on the experimental conditions. The data presented is for comparative purposes.

Anticancer Activity

Derivatives of both parent molecules have demonstrated promising cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression.

Compound/DerivativeCell LineIC₅₀ (µM)
Anthranilic Acid HepG2 (Liver Cancer)>200 (in some studies)
MCF-7 (Breast Cancer)>100 (in some studies)
N,N-dimethyl-anthranilic acid MDA-MB-231 (Breast Cancer)90.28[2]

Toxicological Profile

The toxicological profiles of these compounds are crucial for their therapeutic potential. While anthranilic acid itself has low toxicity, some of its derivatives and metabolites have been studied for potential carcinogenicity. The fenamates, derived from this compound, are known for their potential gastrointestinal and renal side effects, which are common to many NSAIDs.

AspectThis compound (and its derivatives)Anthranilic Acid
Acute Toxicity LD₅₀ (oral, rat) for Mefenamic Acid: 630 mg/kgLD₅₀ (oral, rat): 4549 - 5410 mg/kg
Gastrointestinal Effects Common with fenamates (ulceration, bleeding)Generally low, but derivatives can cause irritation.
Renal Effects Can induce renal toxicity with long-term use.Low risk with the parent compound.
Carcinogenicity No definitive evidence for the parent compound.Some hydroxylated metabolites have been investigated as potential carcinogens.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for both scaffolds is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to prostaglandins. However, derivatives, particularly the fenamates, have been shown to modulate other signaling pathways, contributing to their broader pharmacological effects.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosa Protection, Platelet Aggregation This compound Derivatives (Fenamates) This compound Derivatives (Fenamates) This compound Derivatives (Fenamates)->COX-1 (Constitutive) Inhibition This compound Derivatives (Fenamates)->COX-2 (Inducible) Inhibition Anthranilic Acid Derivatives Anthranilic Acid Derivatives Anthranilic Acid Derivatives->COX-1 (Constitutive) Inhibition Anthranilic Acid Derivatives->COX-2 (Inducible) Inhibition

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Beyond COX inhibition, fenamates have been reported to modulate various ion channels, including chloride and potassium channels, and interact with other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. These off-target effects may contribute to both their therapeutic efficacy and adverse effect profiles.

Fenamate_Off_Target cluster_fenamates This compound Derivatives (Fenamates) cluster_targets Cellular Targets Fenamates Fenamates COX-1 / COX-2 COX-1 / COX-2 Fenamates->COX-1 / COX-2 Inhibition Chloride Channels Chloride Channels Fenamates->Chloride Channels Modulation Potassium Channels Potassium Channels Fenamates->Potassium Channels Modulation MAPK Pathway MAPK Pathway Fenamates->MAPK Pathway Modulation COX_Inhibition_Workflow Prepare Reagents Prepare Reagents Add Enzyme, Buffer, Heme to Plate Add Enzyme, Buffer, Heme to Plate Prepare Reagents->Add Enzyme, Buffer, Heme to Plate Add Test Compounds & Incubate Add Test Compounds & Incubate Add Enzyme, Buffer, Heme to Plate->Add Test Compounds & Incubate Add Substrate (Arachidonic Acid) Add Substrate (Arachidonic Acid) Add Test Compounds & Incubate->Add Substrate (Arachidonic Acid) Measure Absorbance Measure Absorbance Add Substrate (Arachidonic Acid)->Measure Absorbance Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance->Calculate % Inhibition & IC50 MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Test Compounds Treat with Test Compounds Seed Cells in 96-well Plate->Treat with Test Compounds Incubate (24-72h) Incubate (24-72h) Treat with Test Compounds->Incubate (24-72h) Add MTT Reagent & Incubate Add MTT Reagent & Incubate Incubate (24-72h)->Add MTT Reagent & Incubate Solubilize Formazan Crystals Solubilize Formazan Crystals Add MTT Reagent & Incubate->Solubilize Formazan Crystals Measure Absorbance Measure Absorbance Solubilize Formazan Crystals->Measure Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance->Calculate % Viability & IC50

References

Comparative Efficacy of 2-Anilinonicotinic Acid Analogs: A Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-anilinonicotinic acid analogs and related nicotinic acid derivatives. The information is compiled from recent studies and presented to facilitate objective comparison and support further research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

Anti-inflammatory Activity

This compound and its analogs are recognized for their anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.[1]

Quantitative Analysis of COX Inhibition

The following table summarizes the in vitro cyclooxygenase inhibitory activity of selected this compound analogs and related compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-((4-chlorophenyl)amino)nicotinic acidCOX-20.15Celecoxib0.04
2-((3,4-dichlorophenyl)amino)nicotinic acidCOX-20.21Celecoxib0.04
2-((4-methylphenyl)amino)nicotinic acidCOX-20.35Celecoxib0.04
Niflumic acidCOX-20.18Indomethacin0.96

Note: Lower IC50 values indicate higher potency. Data is compiled from various in vitro studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To determine the IC50 values of this compound analogs against COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogs)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Detection reagent (e.g., a fluorometric probe or reagents for ELISA of Prostaglandin E2)

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • Prepare the enzyme solution by diluting the recombinant COX enzyme in the assay buffer.

    • Prepare the arachidonic acid substrate solution in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a microplate, add the enzyme solution to each well.

    • Add the diluted test compounds or reference inhibitors to the respective wells. A control well should contain only the enzyme and assay buffer with DMSO.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection of Product Formation:

    • The rate of prostaglandin formation is measured. This can be done using:

      • Fluorometric Assay: A probe that fluoresces upon reaction with the prostaglandin product is used. The fluorescence is measured kinetically over time.

      • ELISA: The reaction is stopped after a specific time, and the concentration of a specific prostaglandin (e.g., PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram of the COX Signaling Pathway

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation This compound Analogs This compound Analogs This compound Analogs->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound analogs.

Antimicrobial Activity

Several derivatives of nicotinic acid have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but some have been shown to interfere with essential microbial processes.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected nicotinic acid derivatives, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Acylhydrazone Derivative 5 Staphylococcus aureus7.81Ciprofloxacin0.98
Bacillus subtilis15.62Ciprofloxacin0.49
Acylhydrazone Derivative 13 Staphylococcus epidermidis1.95Ciprofloxacin0.98
Staphylococcus aureus (MRSA)7.81Ciprofloxacin0.98
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis7.81Ciprofloxacin0.49
Staphylococcus aureus (MRSA)15.62Ciprofloxacin0.98
Candida albicans15.62Fluconazole0.25
2-Aminonicotinamide 11g Candida albicans0.0313Fluconazole0.25
Fluconazole-resistant C. albicans0.0313Fluconazole>64
2-Aminonicotinamide 11h Candida albicans0.0313Fluconazole0.25

Note: Lower MIC values indicate greater antimicrobial potency. Data is compiled from various studies and direct comparison should be made with caution.[2][3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the MIC of this compound analogs against selected bacterial and fungal strains.

Materials:

  • Test compounds (this compound analogs)

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth medium.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the microplate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

Diagram of the Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Inoculum Prepare Inoculum Inoculate Microplate Inoculate Microplate Prepare Inoculum->Inoculate Microplate Serial Dilutions Serial Dilutions Serial Dilutions->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Visual Inspection Visual Inspection Incubate->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The presented data indicate that this compound analogs and related nicotinic acid derivatives are a promising class of compounds with significant anti-inflammatory and antimicrobial potential. The quantitative data from in vitro assays highlight the potency of certain derivatives, in some cases comparable to or exceeding that of established drugs. The provided experimental protocols offer a standardized approach for the evaluation of new analogs. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, is warranted to optimize the therapeutic potential of these compounds and to develop novel drug candidates.

References

Validated analytical methods for quantifying 2-anilinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Anilinonicotinic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a compound of interest in pharmaceutical and metabolic studies, is paramount. This guide provides a comprehensive comparison of validated analytical methodologies, offering insights into their performance, supporting experimental data, and detailed protocols to aid in the selection and implementation of the most suitable method.

While specific validated methods for this compound are not abundantly available in the public domain, this guide draws upon established and validated methods for structurally analogous compounds, including clonixin (a closely related non-steroidal anti-inflammatory drug, NSAID) and other nicotinic acid derivatives.[1][2][3] The principles and parameters outlined here provide a robust framework for the quantification of this compound, with the understanding that method validation for the specific analyte is a prerequisite for regulatory compliance and data integrity.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally in the µg/mL to high ng/mL range.[3]High sensitivity, typically in the low ng/mL to pg/mL range.[4]
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance.High; provides structural information and can distinguish between compounds with the same retention time.
Linearity (r²) Typically ≥ 0.999.[3]Typically > 0.99.[4]
Precision (%RSD) Intraday and interday precision typically < 5%.Intraday and interday precision typically < 15%.[4]
Accuracy (%Recovery) Generally within 90-110%.[3]Generally within 85-115%.[4]
Sample Throughput Moderate.High, with the potential for rapid analysis times.
Instrumentation Cost Lower.Higher.
Typical Application Routine quality control of pharmaceutical formulations.Bioanalysis of complex matrices (e.g., plasma, urine), metabolite identification.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on methods for structurally similar compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in pharmaceutical dosage forms.

1. Sample Preparation (for Tablet Formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Dissolve the powder in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

  • Sonication and mechanical shaking may be employed to ensure complete dissolution.

  • Centrifuge the solution to remove any undissolved excipients.

  • Dilute the supernatant to a final concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, 0.025M Potassium dihydrogen phosphate (pH 3.0) as mobile phase A and Acetonitrile as mobile phase B.

  • Flow Rate: 1.0 - 1.7 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.

3. Validation Parameters:

  • Linearity: Establish a calibration curve with at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. The recovery should be within a predefined range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices such as plasma or urine due to its high sensitivity and selectivity.

1. Sample Preparation (for Plasma):

  • Protein Precipitation: To a plasma sample, add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex the mixture and then centrifuge at high speed.

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of sorbent will depend on the physicochemical properties of this compound.

2. Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve ionization and peak shape, is typical.[5]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the acidic proton of the carboxylic acid, although positive mode should also be evaluated.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation).

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

4. Validation Parameters:

  • Linearity: Assess the linear range using a set of calibration standards prepared in the same biological matrix.

  • Precision and Accuracy: Evaluate within-run and between-run precision and accuracy at multiple concentration levels (low, medium, and high QC samples).

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from endogenous components of the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Analytical_Method_Selection_Workflow cluster_start Start cluster_decision Decision Point cluster_methods Method Selection cluster_end End start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity lcmsms Select LC-MS/MS sensitivity->lcmsms Yes hplcuv Select HPLC-UV sensitivity->hplcuv No end Proceed with Method Validation lcmsms->end hplcuv->end

Figure 1. Decision workflow for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow cluster_protocol Protocol Development cluster_validation Validation Parameters cluster_assessment Assessment cluster_outcome Outcome develop Develop Analytical Method Protocol linearity Linearity & Range develop->linearity precision Precision (Repeatability & Intermediate) develop->precision accuracy Accuracy (Recovery) develop->accuracy specificity Specificity/ Selectivity develop->specificity lod_loq LOD & LOQ develop->lod_loq robustness Robustness develop->robustness evaluate Evaluate Results Against Acceptance Criteria linearity->evaluate precision->evaluate accuracy->evaluate specificity->evaluate lod_loq->evaluate robustness->evaluate validated Method Validated evaluate->validated Pass refine Refine Method evaluate->refine Fail refine->develop

Figure 2. General workflow for analytical method validation.

References

A Comparative Guide to the Synthetic Routes of 2-Anilinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent synthetic routes to 2-anilinonicotinic acid, a key intermediate in the synthesis of various biologically active molecules. The Ullmann condensation, a solvent-free approach, and the Buchwald-Hartwig amination are critically evaluated based on experimental data, reaction conditions, yields, and scalability.

At a Glance: Comparison of Synthetic Routes

FeatureUllmann CondensationSolvent-Free SynthesisBuchwald-Hartwig Amination
Catalyst Copper (e.g., Cu powder, CuI)None or Boric AcidPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand
Reaction Temperature High (typically 140-150°C or higher)120°CMilder (typically 80-110°C)
Reaction Time Often long (e.g., 24 hours)Short (15-120 minutes)Generally short to moderate (e.g., 8 hours)
Solvent High-boiling polar solvents (e.g., xylene, DMF)NoneAprotic solvents (e.g., toluene, dioxane)
Yield Variable, can be moderate to good (e.g., 53-87%)Good to excellent (e.g., ~95%)Generally high
Cost Lower catalyst cost (copper)Potentially lowest cost (no solvent, cheap or no catalyst)Higher catalyst cost (palladium and specialized ligands)
Scalability Can present challenges due to high temperatures and potential for side reactions.Potentially highly scalable and efficient due to the absence of solvent.Well-established for industrial scale-up with optimized catalyst systems.[1]
Environmental Impact Use of high-boiling, often toxic solvents raises environmental concerns."Green" approach with minimal waste generation.Use of precious metal catalyst and organic solvents, though milder conditions are a plus.

Synthetic Route Overviews

The synthesis of this compound primarily involves the N-arylation of aniline with 2-chloronicotinic acid. The three main approaches to achieve this transformation are detailed below.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[2] In this route, 2-chloronicotinic acid is reacted with aniline in the presence of a copper catalyst at elevated temperatures.

Reaction Scheme:

Ullmann_Condensation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Aniline Aniline Aniline Aniline->Product Catalyst Cu Catalyst High Temperature Catalyst->Product

Caption: Ullmann condensation for this compound synthesis.

Solvent-Free Synthesis

A more recent and environmentally friendly approach involves the direct reaction of 2-chloronicotinic acid and aniline without a solvent. This method can be performed without a catalyst or with a mild catalyst like boric acid, often under thermal conditions.

Reaction Scheme:

Solvent_Free_Synthesis 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Aniline Aniline Aniline Aniline->Product Conditions Heat (e.g., 120°C) (Optional: Boric Acid) Conditions->Product

Caption: Solvent-free synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for C-N bond formation.[2] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

Buchwald_Hartwig_Amination 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Aniline Aniline Aniline Aniline->Product Catalyst_System Pd Catalyst Phosphine Ligand Base Catalyst_System->Product

Caption: Buchwald-Hartwig amination for this compound synthesis.

Experimental Protocols

Ullmann Condensation Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper powder (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Xylene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid, aniline, copper powder, and potassium carbonate.

  • Add xylene to the flask.

  • Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the solid residue with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: Yields can vary depending on the specific aniline used. For example, with unsubstituted aniline in 150 mL of xylene, a yield of 87% has been reported.[2] The use of an electron-withdrawing substituent on the aniline can lead to lower yields and tar formation.[2]

Solvent-Free Synthesis Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline (2.0 equiv)

  • Boric acid (H₃BO₃) (30 mol%) (optional, but can improve yield and reaction time)

Procedure:

  • In a reaction vessel, thoroughly mix 2-chloronicotinic acid and aniline.

  • If using, add boric acid to the mixture.

  • Heat the mixture to 120°C with stirring.

  • Maintain the temperature for the specified reaction time (typically 15-120 minutes), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product can be purified by washing with an appropriate solvent (e.g., water, followed by ethanol) and then recrystallization.

Note: This method has been reported to give good to excellent yields. For example, the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline in the presence of boric acid at 120°C gave an excellent yield of the corresponding product.[3]

Buchwald-Hartwig Amination Protocol (General)

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (typically 1.2-2.0 equiv relative to palladium)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (typically 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add 2-chloronicotinic acid and aniline to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by a suitable technique (e.g., GC, LC-MS, or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates.[1] Bulky, electron-rich phosphine ligands are often effective.[1]

Comparison of Advantages and Disadvantages

Ullmann Condensation

Advantages:

  • Low-cost catalyst: Copper is significantly cheaper and more abundant than palladium.

  • Well-established method: A classical and widely known reaction.

Disadvantages:

  • Harsh reaction conditions: Requires high temperatures and often long reaction times, which can lead to side reactions and decomposition of sensitive substrates.[2]

  • Substrate scope limitations: Can be less effective for electron-rich anilines and may require stoichiometric amounts of copper.

  • Environmental concerns: The use of high-boiling and often toxic solvents is a significant drawback.

  • Scalability challenges: High temperatures and potential for byproduct formation can complicate large-scale synthesis.[4]

Solvent-Free Synthesis

Advantages:

  • Environmentally friendly: Eliminates the need for solvents, reducing waste and environmental impact.

  • Operational simplicity: The procedure is straightforward with a simple workup.

  • Cost-effective: No solvent costs and the optional catalyst (boric acid) is inexpensive.

  • Short reaction times: Often proceeds much faster than the Ullmann condensation.

Disadvantages:

  • High temperature: Although lower than the Ullmann reaction, the temperature (120°C) may not be suitable for all substrates.

  • Limited published data: While promising, this method is less established in the literature compared to the other two routes.

Buchwald-Hartwig Amination

Advantages:

  • Mild reaction conditions: Generally proceeds at lower temperatures than the Ullmann condensation.[2]

  • Broad substrate scope: Tolerates a wide range of functional groups on both the aryl halide and the amine.[1]

  • High yields: Typically provides high yields of the desired product.

  • Catalytic efficiency: Requires only a small amount of palladium catalyst.

  • Scalability: Has been successfully implemented on an industrial scale for the synthesis of pharmaceuticals.[1]

Disadvantages:

  • High catalyst cost: Palladium and specialized phosphine ligands are expensive.

  • Air and moisture sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Ligand screening: Optimization may require screening of different ligands to find the most effective one for a particular substrate combination.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact.

  • The Ullmann condensation remains a viable option, particularly when cost is a primary concern and the substrates are robust enough to withstand the harsh reaction conditions.

  • The solvent-free synthesis presents a highly attractive "green" alternative that is simple, fast, and cost-effective, making it an excellent choice for both laboratory and potentially industrial-scale production, provided the thermal conditions are suitable for the substrates.

  • The Buchwald-Hartwig amination is the most versatile and generally highest-yielding method, especially for complex or sensitive substrates. Despite the higher catalyst cost, its mild conditions, broad scope, and proven scalability make it a preferred method in the pharmaceutical industry for the reliable synthesis of N-arylated compounds.

References

Head-to-Head Comparison of 2-Anilinonicotinic Acid-Based COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive head-to-head comparison of four prominent 2-anilinonicotinic acid-based cyclooxygenase (COX) inhibitors: flunixin, clonixin, tolfenamic acid, and meclofenamic acid. These non-steroidal anti-inflammatory drugs (NSAIDs) are widely used in both human and veterinary medicine for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

This comparison focuses on their inhibitory potency against the two main COX isoforms, COX-1 and COX-2, and provides an overview of the experimental protocols used to determine these activities. Understanding the differential inhibition of these isoforms is crucial for predicting both the therapeutic efficacy and the potential side-effect profile of these compounds.

Comparative Analysis of COX Inhibition

The inhibitory activities of flunixin, clonixin, tolfenamic acid, and meclofenamic acid against COX-1 and COX-2 are summarized in the table below. The data, presented as 50% inhibitory concentrations (IC50), have been compiled from various in vitro studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time. However, the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) provides a more standardized measure of a compound's relative preference for inhibiting COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Flunixin ~0.336 (ratio)-~0.34
Clonixin Data not availableData not availableData not available
Tolfenamic Acid >100*~8.3>12
Meclofenamic Acid 0.060.016

*In some studies, 50% inhibition of COX-1 was not achieved at the tested concentrations, indicating high selectivity for COX-2.[1]

Flunixin is a non-selective COX inhibitor, with studies in equine whole blood showing a COX-1:COX-2 IC50 ratio of approximately 0.336.[2] This indicates a slight preference for COX-1 inhibition.

Tolfenamic acid demonstrates a preferential inhibition of COX-2. In studies using canine cell lines, the IC50 for COX-1 was not reached even at high concentrations, while the IC50 for COX-2 was determined, suggesting a high degree of selectivity for COX-2.[1][3]

Meclofenamic acid also shows a degree of selectivity for COX-2, with reported IC50 values indicating a several-fold higher potency against COX-2 compared to COX-1.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibition.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Thromboxane A2 (TXA2)->Gastric Mucosa Protection, Platelet Aggregation This compound Inhibitors This compound Inhibitors This compound Inhibitors->COX-1 (Constitutive) This compound Inhibitors->COX-2 (Inducible)

COX Signaling Pathway and Inhibition

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Test Compound Dilutions Test Compound Dilutions Incubate Enzyme with Test Compound Incubate Enzyme with Test Compound Test Compound Dilutions->Incubate Enzyme with Test Compound Enzyme Preparation (COX-1/COX-2) Enzyme Preparation (COX-1/COX-2) Enzyme Preparation (COX-1/COX-2)->Incubate Enzyme with Test Compound Substrate (Arachidonic Acid) Substrate (Arachidonic Acid) Add Arachidonic Acid Add Arachidonic Acid Substrate (Arachidonic Acid)->Add Arachidonic Acid Incubate Enzyme with Test Compound->Add Arachidonic Acid Stop Reaction Stop Reaction Add Arachidonic Acid->Stop Reaction Measure Prostaglandin Levels (e.g., PGE2) Measure Prostaglandin Levels (e.g., PGE2) Stop Reaction->Measure Prostaglandin Levels (e.g., PGE2) Calculate % Inhibition Calculate % Inhibition Measure Prostaglandin Levels (e.g., PGE2)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Experimental Workflow for COX Inhibition Assay

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Method)

This assay provides a physiologically relevant environment for assessing COX inhibition by utilizing all blood components.

1. Blood Collection and Preparation:

  • Collect fresh venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin for COX-2 assay) or no anticoagulant (for COX-1 assay).

  • For the COX-2 assay, induce COX-2 expression by incubating the heparinized blood with lipopolysaccharide (LPS) for 24 hours at 37°C.

2. Incubation with Inhibitors:

  • Prepare serial dilutions of the this compound-based inhibitors in a suitable solvent (e.g., DMSO).

  • Add a small volume of each inhibitor dilution to aliquots of the whole blood (either LPS-stimulated for COX-2 or non-stimulated for COX-1).

  • For the COX-1 assay, allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production via platelet activation.

  • For the COX-2 assay, incubate the LPS-stimulated blood with the inhibitor for a specified period (e.g., 1 hour) at 37°C.

3. Measurement of Prostaglandins:

  • After incubation, centrifuge the samples to separate the serum (for COX-1) or plasma (for COX-2).

  • Measure the concentration of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) in the serum and prostaglandin E2 (PGE2; a major COX-2 product) in the plasma. This is typically done using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

4. Data Analysis:

  • Calculate the percentage of inhibition of TXB2 and PGE2 production for each inhibitor concentration compared to a vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and use a suitable nonlinear regression model to determine the IC50 value for each COX isoform.

Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This is a common method for quantifying PGE2 levels in biological samples.

1. Principle:

  • The assay is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to horseradish peroxidase - HRP) for binding to a limited number of PGE2-specific antibody-coated wells on a microplate.

2. Assay Procedure:

  • Add standards with known PGE2 concentrations and the prepared samples (e.g., plasma from the whole blood assay) to the wells of the microplate.

  • Add the enzyme-labeled PGE2 to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove any unbound reagents.

  • Add a substrate solution that reacts with the bound enzyme-labeled PGE2 to produce a colored product.

  • Stop the reaction and measure the absorbance of the colored product using a microplate reader.

3. Calculation:

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The this compound-based NSAIDs discussed in this guide exhibit a range of COX inhibitory profiles. Tolfenamic and meclofenamic acids show a preference for COX-2 inhibition, which is generally associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. Flunixin is a more non-selective inhibitor. The lack of readily available, directly comparable data for clonixin highlights the need for further standardized in vitro studies to fully characterize its COX inhibition profile.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. A thorough understanding of the relative potencies and selectivities of these compounds is essential for the rational design and development of new anti-inflammatory agents with improved efficacy and safety profiles.

References

Unveiling Cross-Reactivity: A Comparative Analysis of 2-Anilinonicotinic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmaceutical compounds is paramount for accurate bioanalysis and the prevention of false-positive results in diagnostic screening. This guide provides a detailed comparison of the cross-reactivity profiles of 2-anilinonicotinic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), in common immunoassay platforms. The presented experimental data, detailed protocols, and pathway visualizations offer a comprehensive resource for assessing potential analytical interferences.

Derivatives of this compound, also known as fenamates, are widely used for their analgesic and anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid cascade that leads to the production of prostaglandins. However, the structural similarities of these drugs to other molecules can lead to unforeseen cross-reactivity in immunoassays designed to detect other substances, potentially leading to misinterpretation of results in clinical and forensic settings.

This guide focuses on the cross-reactivity of a prominent member of this class, niflumic acid, in two widely used commercial immunoassays for the screening of cannabinoids: the Kinetic Interaction of Microparticles in Solution (KIMS) assay and the Enzyme Multiplied Immunoassay Technique (EMIT).

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of niflumic acid in cannabinoid screening immunoassays. The data is derived from a study by Papageorgiou-Alexandri et al. (2010).

CompoundImmunoassay PlatformAnalyte DetectedCutoff ConcentrationCross-Reactivity Concentration of Niflumic AcidResult
Niflumic AcidKinetic Interaction of Microparticles in Solution (KIMS)Cannabinoids50 ng/mL> 2.5 µg/mLFalse Positive
Niflumic AcidEnzyme Multiplied Immunoassay Technique (EMIT)Cannabinoids50 ng/mLUp to 1000 µg/mLNegative

Table 1: Cross-Reactivity of Niflumic Acid in Cannabinoid Immunoassays

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

Immunoassay for Cannabinoid Screening

1. Kinetic Interaction of Microparticles in Solution (KIMS) Assay:

  • Principle: This is a homogeneous competitive immunoassay. The assay contains microparticles sensitized with a cannabinoid derivative. In the absence of the drug in the urine sample, these microparticles are agglutinated by a specific anti-cannabinoid antibody. This agglutination is measured as an increase in light scattering. When cannabinoids are present in the urine sample, they compete with the drug on the microparticles for the antibody binding sites, inhibiting agglutination and thus reducing the light scattering.

  • Procedure (as per typical automated clinical chemistry analyzers):

    • A urine sample is mixed with the antibody reagent.

    • The cannabinoid-sensitized microparticle reagent is added.

    • The mixture is incubated, and the rate of change in light absorbance is measured photometrically.

    • The rate of change in absorbance is inversely proportional to the concentration of cannabinoids in the sample.

    • Results are compared against a predetermined cutoff calibrator (e.g., 50 ng/mL).

2. Enzyme Multiplied Immunoassay Technique (EMIT) Assay:

  • Principle: This is also a homogeneous competitive immunoassay. The assay utilizes an antibody specific to cannabinoids and a cannabinoid derivative labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH). In the absence of cannabinoids in the sample, the antibody binds to the enzyme-labeled drug, inactivating the enzyme. When cannabinoids are present in the sample, they compete for the antibody binding sites, leaving the enzyme-labeled drug free and active. The active enzyme then converts a substrate (glucose-6-phosphate) to a product, which is accompanied by the conversion of NAD+ to NADH, leading to an increase in absorbance at 340 nm.

  • Procedure (as per typical automated clinical chemistry analyzers):

    • The urine sample is incubated with the antibody reagent.

    • The enzyme-labeled cannabinoid derivative and the substrate are added.

    • The rate of NADH production is measured spectrophotometrically at 340 nm.

    • The enzyme activity is directly proportional to the concentration of cannabinoids in the sample.

    • Results are compared against a predetermined cutoff calibrator (e.g., 50 ng/mL).

Signaling Pathway and Experimental Workflow

To provide a clearer context for the mechanism of action of this compound derivatives and the workflow of cross-reactivity studies, the following diagrams are provided.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Fenamates This compound Derivatives (Fenamates) Fenamates->COX Inhibition

Caption: Arachidonic Acid Metabolism via the Cyclooxygenase Pathway.

Cross_Reactivity_Workflow Start Start: Suspected Cross-Reactivity Preparation Prepare Standards of 2-Anilinonicotinic Acid Derivative in Drug-Free Urine Start->Preparation Immunoassay Perform Immunoassay (e.g., KIMS, EMIT) for Target Analyte (e.g., Cannabinoids) Preparation->Immunoassay Analysis Analyze Results Against Cutoff Calibrator Immunoassay->Analysis Decision Result Positive or Negative? Analysis->Decision Positive Positive Result: Indicates Cross-Reactivity Decision->Positive Positive Negative Negative Result: No Significant Cross-Reactivity Detected Decision->Negative Negative Confirmation Confirm with a More Specific Method (e.g., GC-MS, LC-MS/MS) Positive->Confirmation

Caption: Experimental Workflow for Assessing Immunoassay Cross-Reactivity.

A Comparative Guide to the Efficacy of 2-Anilinonicotinic Acid Compounds: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-anilinonicotinic acid compounds, a class of non-steroidal anti-inflammatory drugs (NSAIDs). By examining their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, and their performance in preclinical models of inflammation, this document aims to offer valuable insights for researchers and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound derivatives, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal complications.

The COX pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (PGs) and thromboxanes, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound compounds reduce the production of these pro-inflammatory mediators.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins & Thromboxanes Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins & Thromboxanes->Inflammation & Pain COX-1 / COX-2->PGH2 This compound Compounds This compound Compounds This compound Compounds->COX-1 / COX-2 Inhibition

Cyclooxygenase (COX) Signaling Pathway and Point of Inhibition.

Comparative Efficacy Data

The following tables summarize the available in vitro and in vivo data for select this compound derivatives. A direct comparison of the same compounds across both assays from a single study is ideal for structure-activity relationship (SAR) analysis. However, such comprehensive datasets are not always available in the public domain. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
ClonixinData not availableData not availableData not available
4-Nitroxybutyl clonixateData not availableData not availableData not available
Reference NSAID
Celecoxib>1000.04>2500
Ibuprofen13350.37

IC₅₀: The half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Edema
Clonixin5045%
4-Nitroxybutyl clonixate5060%
Reference NSAID
Indomethacin1050-60%

The percentage of edema inhibition is a measure of the anti-inflammatory effect of the compound in an acute inflammation model.

Experimental Protocols

In Vitro COX Inhibition Assay

The in vitro inhibitory activity of the compounds against COX-1 and COX-2 is determined using a purified enzyme assay.

Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC₅₀).

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or other suitable analytical methods like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis COX Enzyme COX Enzyme Incubation Incubation COX Enzyme->Incubation Test Compound Test Compound Test Compound->Incubation Add Arachidonic Acid Add Arachidonic Acid Incubation->Add Arachidonic Acid Measure PGE2 Measure PGE2 Add Arachidonic Acid->Measure PGE2 Calculate IC50 Calculate IC50 Measure PGE2->Calculate IC50 In_Vivo_Workflow Administer Compound Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Stability Under Stress: A Comparative Analysis of 2-Anilinonicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides a comparative analysis of the stability of 2-anilinonicotinic acid against two other key nicotinic acid derivatives: nicotinic acid and 2-aminonicotinic acid. The data presented is based on forced degradation studies, a critical component of drug development that evaluates the stability of a drug substance under more severe conditions than accelerated stability testing.

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][3] The goal is to induce degradation to a level of 5-20%, which allows for the reliable detection and characterization of degradation products.[4][5]

Comparative Stability Data

The following tables summarize the hypothetical degradation data for this compound, nicotinic acid, and 2-aminonicotinic acid under various stress conditions. This data is compiled for illustrative purposes to highlight potential stability differences and is based on typical outcomes of forced degradation studies.

Table 1: Hydrolytic Degradation

CompoundConditionTime (hours)Degradation (%)
This compound 0.1 M HCl, 60°C2412.5
0.1 M NaOH, 60°C2418.2
Nicotinic Acid 0.1 M HCl, 60°C245.1
0.1 M NaOH, 60°C248.9
2-Aminonicotinic Acid 0.1 M HCl, 60°C2415.8
0.1 M NaOH, 60°C2422.4

Table 2: Oxidative Degradation

CompoundConditionTime (hours)Degradation (%)
This compound 3% H₂O₂, RT248.3
Nicotinic Acid 3% H₂O₂, RT243.2
2-Aminonicotinic Acid 3% H₂O₂, RT2410.5

Table 3: Thermal Degradation

CompoundConditionTime (hours)Degradation (%)
This compound 60°C, Solid State484.1
Nicotinic Acid 60°C, Solid State481.5
2-Aminonicotinic Acid 60°C, Solid State485.9

Table 4: Photolytic Degradation

CompoundConditionExposureDegradation (%)
This compound Solid StateICH Q1B Option 26.7
Nicotinic Acid Solid StateICH Q1B Option 22.8
2-Aminonicotinic Acid Solid StateICH Q1B Option 28.1

Based on this hypothetical data, this compound demonstrates intermediate stability compared to nicotinic acid and 2-aminonicotinic acid. Nicotinic acid appears to be the most stable of the three, while 2-aminonicotinic acid is the most susceptible to degradation under the tested stress conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability comparison.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of a drug substance.[1][2]

a. Hydrolytic Degradation:

  • Acid Hydrolysis: 10 mg of the compound is dissolved in 10 mL of 0.1 M hydrochloric acid. The solution is then heated at 60°C for 24 hours.

  • Base Hydrolysis: 10 mg of the compound is dissolved in 10 mL of 0.1 M sodium hydroxide. The solution is then heated at 60°C for 24 hours.

b. Oxidative Degradation:

  • 10 mg of the compound is dissolved in 10 mL of 3% hydrogen peroxide solution. The solution is kept at room temperature for 24 hours, protected from light.

c. Thermal Degradation:

  • A thin layer of the solid compound is placed in a petri dish and exposed to a temperature of 60°C in a calibrated oven for 48 hours.

d. Photolytic Degradation:

  • A thin layer of the solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

Analytical Method

The extent of degradation is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the maximum absorbance of the parent compound.

  • Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard solution.

Signaling Pathways

Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Two key pathways are the GPR109A receptor pathway and the nicotinic acetylcholine receptor (nAChR) pathway.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic_Acid Nicotinic Acid (or derivative) GPR109A GPR109A Nicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

GPR109A Signaling Pathway

Activation of the GPR109A receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, reduced lipolysis.[7]

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Nicotinic Agonist (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Ca_Signaling->NT_Release

nAChR Signaling Pathway

The binding of an agonist to the nicotinic acetylcholine receptor, a ligand-gated ion channel, results in an influx of sodium and calcium ions, leading to membrane depolarization and downstream cellular responses.[8][9]

Experimental Workflow

The overall process for benchmarking the stability of these compounds is outlined below.

Stability_Workflow Start Start: Obtain Pure Compounds Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Analysis HPLC Analysis of Stressed Samples Forced_Degradation->Sample_Analysis Data_Quantification Quantify % Degradation Sample_Analysis->Data_Quantification Comparison Compare Stability Profiles Data_Quantification->Comparison End End: Stability Ranking Comparison->End

Stability Benchmarking Workflow

This guide provides a foundational understanding of the comparative stability of this compound and related nicotinic acid derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of drug discovery and development, aiding in the selection and optimization of stable drug candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in silico docking performance of 2-anilinonicotinic acid derivatives and other related ligands against cyclooxygenase (COX) enzymes. The data presented is intended for researchers, scientists, and drug development professionals interested in the design of novel anti-inflammatory agents.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities and inhibitory concentrations of various this compound derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2. Lower binding energy values indicate a more favorable interaction between the ligand and the enzyme.[1] Lower IC50 values denote greater inhibitory potency.

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)
This compound Derivatives
Derivative 1COX-1-8.62--
Derivative 1COX-2-9.81--
Derivative 10 (meta-chlorine)COX-1-8.11--
Derivative 10 (meta-chlorine)COX-2-9.94--
Compound 3bCOX-2--0.04
Compound 3eCOX-2--0.04
Compound 4cCOX-2--0.04
Compound 4fCOX-2--0.04
Standard NSAIDs
CelecoxibCOX-2--0.04
DiclofenacCOX-2--0.07
IndomethacinCOX-2--0.11

Binding energy data for this compound derivatives was obtained from in silico molecular docking studies.[1] IC50 values for nicotinic acid derivatives and standard NSAIDs were determined through in vitro assays. All compounds showed highly potent COX-2 inhibitory activity.[2] Compounds 4c and 4f demonstrated selectivity indices 1.8-1.9 fold higher than celecoxib.[2]

Experimental Protocols

The in silico molecular docking studies summarized above were conducted using the following general protocol with AutoDock Vina.

Preparation of the Receptor and Ligand
  • Receptor Preparation: The three-dimensional crystal structure of the target enzyme (e.g., COX-2, PDB ID: 1CX2) is obtained from the Protein Data Bank. All non-essential molecules, including water and co-crystallized ligands, are removed. Polar hydrogen atoms are added, and Gasteiger charges are computed to assign partial charges to each atom. The prepared receptor is saved in the PDBQT format.

  • Ligand Preparation: The 3D structures of the this compound derivatives and other ligands are downloaded from a chemical database (e.g., PubChem) or drawn using chemical drawing software. The ligand structures are then subjected to energy minimization to obtain stable, low-energy conformations. Torsional roots and rotatable bonds are defined to allow for ligand flexibility during docking. The prepared ligands are also saved in the PDBQT format.

Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina. A configuration file is created to specify the receptor and ligand files, as well as the coordinates of the binding site (grid box). The grid box is typically centered on the active site of the enzyme. The docking simulation is then executed, and AutoDock Vina calculates the binding affinity for various binding poses of the ligand within the receptor's active site.

Analysis of Docking Results

The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding affinity.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor Receptor Preparation (PDB) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (SDF/MOL2) Ligand->Docking Analysis Binding Affinity Calculation Docking->Analysis Visualization Interaction Visualization Analysis->Visualization COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Anilinonicotinic_Acid This compound Derivatives Anilinonicotinic_Acid->COX2 inhibits

References

Structure-Activity Relationship of 2-Anilinonicotinic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-anilinonicotinic acid derivatives, detailing their structure-activity relationships (SAR) with a focus on their anti-inflammatory and kinase inhibitory activities. The information is supported by experimental data and detailed methodologies.

Introduction

This compound derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities primarily include anti-inflammatory, analgesic, and more recently, anticancer properties through kinase inhibition. The core structure, consisting of a nicotinic acid scaffold linked to an aniline moiety at the 2-position, allows for a wide range of structural modifications. These modifications significantly influence the compound's interaction with biological targets, making SAR studies crucial for the development of potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are predominantly attributed to their ability to inhibit key enzymes involved in inflammation and cell signaling pathways, such as cyclooxygenase (COX) and various protein kinases.

Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often linked to the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound Derivatives. [1]

CompoundRR'COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4d H4-Antipyrine12.76 ± 0.60.940 ± 0.0513.57
6b H3-Antipyrine>200.614 ± 0.03>32.57
Celecoxib (Reference) --6.69 ± 0.30.844 ± 0.047.92
Indomethacin (Reference) --0.12 ± 0.011.85 ± 0.090.06

IC50 values represent the concentration required for 50% inhibition of the enzyme.

The data indicates that modifications on the aniline ring significantly impact both potency and selectivity for COX-2. For instance, compound 4d , with an antipyrine moiety, demonstrates potent COX-2 inhibition and a favorable selectivity index compared to the non-selective inhibitor indomethacin.[1] Compound 6b shows even greater selectivity for COX-2.[1]

Kinase Inhibitory Activity

Recent studies have explored this compound analogs as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of 2-Anilinopyrimidine Derivatives.

CompoundRR'c-Met IC50 (nM)VEGFR-2 IC50 (nM)
3a HH16.0 ± 4.08.8 ± 1.4
3b H4-F14.0 ± 2.07.9 ± 0.4
3g 2-F4-F4.0 ± 0.513.1 ± 1.6
3h 3-F4-F6.0 ± 1.06.7 ± 0.7

IC50 values represent the concentration required for 50% inhibition of the enzyme.

The structure-activity relationship for kinase inhibition reveals that substitutions on the aniline ring are crucial for potency. For example, the introduction of a fluorine atom at the 4-position of the aniline ring (compound 3b ) slightly enhances activity against both c-Met and VEGFR-2 compared to the unsubstituted analog (3a ). Further substitution with a fluorine at the 2- or 3-position (compounds 3g and 3h ) leads to a significant increase in potency, particularly for c-Met.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • Detection system (e.g., colorimetric or fluorometric plate reader)

Procedure:

  • The reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated for a specific period at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the production of prostaglandin E2 (PGE2) is measured using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or reference drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group that received only the vehicle and carrageenan.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Reaction buffer

  • Test compounds

  • Detection system (e.g., luminescence-based, fluorescence-based, or radiometric)

Procedure:

  • The kinase, substrate, and test compound are combined in a reaction buffer in a microplate well.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

  • The percentage of kinase inhibition is calculated by comparing the signal from wells with the inhibitor to control wells without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Pathways and Relationships

COX-2 Inhibition Pathway

The following diagram illustrates the general mechanism of action for anti-inflammatory this compound derivatives that target the COX-2 enzyme.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Derivative 2-Anilinonicotinic Acid Derivative Derivative->COX2 Inhibits

COX-2 Inhibition by this compound Derivatives.
Structure-Activity Relationship Logic

This diagram outlines the logical flow of how structural modifications to the this compound scaffold influence its biological activity.

SAR_Logic Core_Scaffold This compound Core Scaffold Aniline_Ring Aniline Ring (Position & Nature of Substituents) Core_Scaffold->Aniline_Ring Modification at Nicotinic_Acid_Ring Nicotinic Acid Ring (Carboxylic Acid Modifications) Core_Scaffold->Nicotinic_Acid_Ring Modification at Potency Potency (e.g., lower IC50) Aniline_Ring->Potency Selectivity Selectivity (e.g., COX-2 vs. COX-1) Aniline_Ring->Selectivity Nicotinic_Acid_Ring->Potency Pharmacokinetics Pharmacokinetics (ADME Properties) Nicotinic_Acid_Ring->Pharmacokinetics

Logical Flow of Structure-Activity Relationship Studies.

References

Isomeric Effects on the Biological Activity of Anilinonicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilinonicotinic acids, a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), exhibit a range of biological activities. The potency and mechanism of action of these compounds can be significantly influenced by their isomeric form, particularly the substitution pattern on the nicotinic acid ring. This guide provides a comparative analysis of the biological activities of anilinonicotinic acid isomers and their derivatives, supported by available experimental data.

Comparison of Biological Activity

While direct comparative studies on the positional isomers of anilinonicotinic acid (2-, 3-, and 4-anilinonicotinic acid) are limited in the available scientific literature, valuable insights can be drawn from the analysis of their close derivatives, namely niflumic acid, flufenamic acid, and mefenamic acid. These compounds share the core anilinic moiety and are well-characterized for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, and for their effects on ion channels.

Quantitative Comparison of Anilinonicotinic Acid Derivatives on Non-Selective Cation Channels

Anilinonicotinic acid derivatives have been shown to block Ca2+-activated non-selective cation channels. The inhibitory potency varies depending on the specific structure of the compound.

CompoundTargetIC50 (µM)
Flufenamic AcidCa2+-activated non-selective cation channels~10
Mefenamic AcidCa2+-activated non-selective cation channels~10
Niflumic AcidCa2+-activated non-selective cation channels~50
Qualitative Comparison of Anti-Inflammatory and Analgesic Effects

Studies on rodent models have provided a qualitative comparison of the anti-inflammatory and analgesic effects of niflumic acid, flufenamic acid, and mefenamic acid.

EffectNiflumic AcidFlufenamic AcidMefenamic Acid
Anti-inflammatory Activity
Acute InflammationPotent, similar to flufenamic acidPotentLess potent than niflumic and flufenamic acid
Subacute/Chronic InflammationLess potent than flufenamic acidPotentLess potent than flufenamic acid
Analgesic Activity Potent, similar to mefenamic acidLess potent than niflumic and mefenamic acidPotent

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate).

  • Test compounds (anilinonicotinic acid isomers/derivatives).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the rate of oxygen consumption or the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., colorimetric or fluorometric).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology for Non-Selective Cation Channel Inhibition

This protocol describes the measurement of the inhibitory effect of anilinonicotinic acid derivatives on non-selective cation channels in isolated cells.

Objective: To determine the IC50 values of test compounds for the inhibition of non-selective cation channels.

Materials:

  • Isolated cells expressing the target ion channels (e.g., pancreatic acinar cells).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Pipette and bath solutions with appropriate ionic compositions.

  • Test compounds.

Procedure:

  • Prepare isolated cells for patch-clamp recording.

  • Establish a whole-cell or inside-out patch-clamp configuration.

  • Record baseline channel activity in the absence of the test compound.

  • Perfuse the cell with solutions containing increasing concentrations of the test compound.

  • Record the channel activity at each concentration.

  • Measure the reduction in channel current amplitude or open probability.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway via Cyclooxygenase

Anilinonicotinic acids primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Prostaglandin_Synthesis cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus (e.g., Injury) Phospholipase_A2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Oxygenation COX1_COX2 COX-1 / COX-2 (Target of Anilinonicotinic Acids) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Prostaglandin_Synthases Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects

Caption: Prostaglandin synthesis pathway inhibited by anilinonicotinic acids.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a biological target.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Incubation Incubate Compound with Target Compound_Prep->Incubation Assay_Prep Prepare Assay (Enzyme/Cells, Substrate) Assay_Prep->Incubation Measurement Measure Activity Incubation->Measurement Data_Normalization Normalize Data to Controls (%) Measurement->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: General experimental workflow for IC50 determination.

A Comparative Analysis of Synthesis Methods for 2-Anilinonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Anilinonicotinic acid, a crucial scaffold for various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), can be synthesized through several routes. This guide provides a comparative analysis of the cost-effectiveness of three prominent methods: the traditional Ullmann condensation, the modern Buchwald-Hartwig amination, and an environmentally friendly catalyst- and solvent-free approach. The comparison is based on experimental data, focusing on yield, reaction time, and the cost of reagents and catalysts.

At a Glance: Comparison of Synthesis Methods

The selection of a synthesis method for this compound is a trade-off between raw material costs, catalyst expense, reaction efficiency, and environmental impact. The following table summarizes the key quantitative data for the three analyzed methods.

ParameterUllmann CondensationBuchwald-Hartwig AminationCatalyst- & Solvent-Free
Typical Yield 60-85%85-98%80-95%[1]
Reaction Time 12-24 hours2-12 hours0.25-2 hours[1]
Catalyst Cost Low (Copper-based)High (Palladium-based)None
Solvent Cost Moderate (e.g., DMF, Xylene)Moderate (e.g., Toluene, Dioxane)None
Starting Materials Cost ModerateModerateModerate
Purification Complexity Moderate to HighLow to ModerateLow to Moderate
Environmental Impact High (High temp., metal waste, solvent use)Moderate (Solvent and metal waste)Low (No catalyst or solvent)

In-Depth Analysis of Synthesis Routes

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst to couple an aryl halide with an amine. In the synthesis of this compound, this involves the reaction of 2-chloronicotinic acid with aniline.

While the copper catalyst is relatively inexpensive, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, which can lead to moderate yields and the formation of byproducts, complicating purification.[2]

Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool in modern organic synthesis for its high efficiency and broad substrate scope.[3] This method generally provides higher yields and shorter reaction times compared to the Ullmann condensation.

The primary drawback of the Buchwald-Hartwig amination is the high cost of the palladium catalysts and the specialized phosphine ligands required. However, the milder reaction conditions and higher efficiency can sometimes offset the initial catalyst investment, especially in large-scale production where yield and purity are critical.

Catalyst- and Solvent-Free Synthesis: The Green Chemistry Approach

Reflecting the growing importance of sustainable chemistry, a catalyst- and solvent-free method for the synthesis of this compound derivatives has been developed. This approach involves heating a mixture of 2-chloronicotinic acid and aniline, resulting in good to excellent yields in remarkably short reaction times.[1]

The elimination of both catalyst and solvent significantly reduces the cost and environmental impact of the synthesis. The work-up and purification are also simplified, making this an attractive option for cost-effective and environmentally benign production.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-Chloronicotinic Acid + Aniline Reaction Reaction Vessel (with Catalyst/Solvent as required) Reactants->Reaction Heating Heating & Stirring Reaction->Heating Cooling Cooling to RT Heating->Cooling Acidification Acidification (e.g., HCl) Cooling->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with water) Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

General experimental workflow for this compound synthesis.

Protocol 1: Ullmann Condensation
  • Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 153°C) and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.02 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Reaction Setup: Add anhydrous toluene to the Schlenk tube, followed by 2-chloronicotinic acid (1 equivalent) and aniline (1.1 equivalents).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110°C with stirring for 2-12 hours.

  • Work-up: After cooling, quench the reaction with water and separate the aqueous and organic layers. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve high purity.

Protocol 3: Catalyst- and Solvent-Free Synthesis
  • Reaction Setup: In a reaction vessel, thoroughly mix 2-chloronicotinic acid (1 equivalent) and aniline (1.5 equivalents).

  • Reaction Execution: Heat the mixture to 120-150°C with stirring for 15-120 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a dilute solution of hydrochloric acid to the solidified mass to precipitate the product.

  • Purification: Filter the precipitate, wash with water to remove any remaining starting materials and salts, and dry to obtain the final product.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound and its derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX pathway is central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivatives (NSAIDs) Inhibitor->COX2 Inhibition

Simplified diagram of the COX-2 signaling pathway and its inhibition.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where cost is a major constraint and high-throughput is not a priority, the Ullmann condensation may be a viable option due to its inexpensive catalyst.

  • For industrial-scale production where high yield, purity, and efficiency are critical, the Buchwald-Hartwig amination , despite its higher initial catalyst cost, may prove to be more cost-effective in the long run due to superior performance and easier purification.

  • For those prioritizing green chemistry and cost-effectiveness , the catalyst- and solvent-free method presents a compelling alternative, offering high yields, short reaction times, and a significantly reduced environmental footprint.

Further optimization of each method, such as catalyst loading and reaction conditions, can further enhance their cost-effectiveness. This guide provides a foundational understanding to aid in the selection of the most appropriate synthetic route for your specific application.

References

Safety Operating Guide

Proper Disposal of 2-Anilinonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-anilinonicotinic acid is a critical component of laboratory safety and environmental responsibility. As a chemical compound used in research and development, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Adherence to established disposal protocols is essential to protect laboratory personnel, the surrounding community, and the environment.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5][6] The following steps provide a systematic procedure for the accumulation and preparation of this waste for collection by a licensed disposal service.[1]

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste management. This compound waste must be collected separately from other waste streams to prevent potentially dangerous chemical reactions.[2]

  • Solid Waste: This category includes any unused or expired this compound powder, as well as contaminated items such as weighing papers, gloves, and absorbent materials used for spill cleanup.[3]

  • Liquid Waste: If this compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste. It is crucial to avoid mixing incompatible solvents in the same waste container.[2] Halogenated and non-halogenated solvent wastes should typically be collected in separate containers.[2]

Step 2: Container Selection and Management

The selection of an appropriate container is vital for the safe storage of chemical waste.[7]

  • Compatibility: Use only containers that are compatible with the chemical properties of this compound and any associated solvents. Plastic containers are often preferred.[7] The original container may be used if it is in good condition.[5]

  • Container Integrity: Ensure the container is leak-proof and has a secure, tight-fitting lid.[8] Waste containers must be kept closed except when actively adding waste.[2][5]

  • Capacity: Do not overfill liquid waste containers. It is recommended to fill them to no more than 75% capacity to allow for vapor expansion.[9]

Step 3: Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a key safety measure.[10]

  • Initial Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[8][10]

  • Content Identification: The label must clearly identify the contents, including the full chemical name ("this compound") and the names and approximate percentages of any other components in the mixture.[5][10]

  • Hazard Identification: Indicate the relevant hazards (e.g., corrosive, toxic) by checking the appropriate boxes on the label.[10]

Step 4: Storage and Accumulation

Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Segregation: Store containers of incompatible waste types separately. For instance, acids should be stored separately from bases.[5]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment bins to contain any potential leaks or spills.[8]

  • Time and Volume Limits: Be aware of the limits on the amount of waste that can be accumulated (e.g., a maximum of 55 gallons) and the time it can be stored (e.g., up to one year, provided accumulation limits are not exceeded).[7] Once a container is full, it must be removed from the laboratory within three days.[5]

Step 5: Arranging for Disposal

  • Professional Disposal: The final step is to arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.[1][11] Follow your institution's specific procedures for requesting a waste pickup.[10]

  • Neutralization: While some dilute, non-hazardous acids and bases may be neutralized for drain disposal, this is generally not recommended for this compound without a specific, validated protocol from your EHS department.[12][13] The toxicological properties of this compound are not thoroughly investigated, making professional disposal the most prudent option.[14]

Data Summary: Handling and Disposal Parameters

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[3]
Handling Area Well-ventilated area, preferably a chemical fume hood[4]
Solid Waste Collection Segregate in a labeled, compatible, sealed container[3][5]
Liquid Waste Collection Segregate in a labeled, compatible, sealed container; do not exceed 75% capacity[2][9]
Drain/Trash Disposal Strictly Prohibited[5]
Storage Location Designated Satellite Accumulation Area (SAA)[7]
Container Labeling Required as soon as waste accumulation begins; must include all components and hazards[8][10]
Final Disposal Method Collection by a licensed hazardous waste disposal service[1][14]

Experimental Protocols

There are no recommended experimental protocols for the on-site treatment or neutralization of this compound by laboratory personnel. The standard and required procedure is its collection and disposal via a certified hazardous waste management service.[14] Attempting to neutralize or chemically alter the waste without a validated protocol could lead to unknown and potentially hazardous reactions.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store Storage & Accumulation cluster_dispose Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in Chemical Fume Hood A->B C Segregate Waste: Solid vs. Liquid B->C D Select Compatible, Leak-Proof Container C->D E Affix Hazardous Waste Label D->E F Identify All Contents and Hazards on Label E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment for Liquids H->I J Monitor Accumulation Time & Volume Limits I->J K Request Waste Pickup from EHS/Licensed Vendor J->K L Waste Collected for Professional Disposal K->L

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Anilinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Anilinonicotinic acid was readily available. The following guidance is based on the safety information for the structurally similar compound, 2-Aminonicotinic acid . Researchers should handle this compound with the utmost caution and conduct a thorough risk assessment before use, treating it as a potentially hazardous substance.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

While specific hazard classifications for this compound are not available, based on the data for 2-Aminonicotinic acid, it should be treated as a substance that can cause skin and eye irritation.[1] Appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or safety goggles conforming to EU Standard EN166 or NIOSH (US) approved eye protection.To protect eyes from splashes and airborne particles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Inspect gloves before use. A lab coat or chemical-resistant apron should also be worn.To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the powder or if dust is generated.To prevent inhalation of dust particles that may cause respiratory irritation.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize the accumulation of dust and vapors.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required personal protective equipment as specified in Table 1.

    • Ensure the work area, particularly the chemical fume hood, is clean and free of clutter.

    • Have all necessary equipment and reagents ready before starting the experiment.

  • Dispensing Solid this compound:

    • Handle the container carefully to avoid generating dust.

    • Use a clean spatula to transfer the solid compound.

    • Keep the container tightly sealed when not in use.[2]

  • Preparing Solutions:

    • Slowly add the solid this compound to the solvent to prevent splashing.

    • If heating is necessary, do so in a controlled manner with adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Clean all contaminated equipment and the work area.

    • Properly remove and dispose of or store PPE.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.

  • Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.[1]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[1][2]

Visual Safety Protocols

The following diagrams illustrate the standard operating and emergency procedures for handling this compound.

SOP_for_2_Anilinonicotinic_Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area dispense Dispense Solid prep_area->dispense dissolve Prepare Solution dispense->dissolve cleanup Clean Area & Equipment dissolve->cleanup wash Wash Hands cleanup->wash dispose_ppe Dispose/Store PPE wash->dispose_ppe

Caption: Standard Operating Procedure for Handling this compound.

Spill_Response_for_2_Anilinonicotinic_Acid cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill don_ppe->contain collect Collect Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anilinonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Anilinonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.